2-Methyl-2H-indazole-7-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methylindazole-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-3-2-4-7(8(6)10-11)14(9,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUGXQXIHUXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2H-indazole-7-sulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Methyl-2H-indazole-7-sulfonyl chloride, a valuable heterocyclic building block for drug discovery and development. The document details a multi-step synthesis commencing with the regioselective methylation of 7-nitroindazole, followed by nitro group reduction, and culminating in a modern Sandmeyer-type chlorosulfonylation. Each synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and an explanation of the underlying chemical principles. Furthermore, a complete guide to the structural characterization of the final compound using modern spectroscopic techniques (NMR, IR, and MS) is presented, ensuring researchers can confidently verify the identity and purity of their material. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for the preparation of this important synthetic intermediate.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound is best approached through a logical sequence of well-established chemical transformations. A retrosynthetic analysis reveals a clear and efficient pathway starting from commercially available 7-nitroindazole.
The primary disconnection targets the sulfonyl chloride moiety. This functional group is classically installed via a Sandmeyer-type reaction, which necessitates an arylamine precursor, specifically 7-amino-2-methyl-2H-indazole. The amino group, in turn, is readily accessible through the chemical reduction of a nitro group, pointing to 2-methyl-7-nitro-2H-indazole as a key intermediate. This intermediate can be prepared by the regioselective N-methylation of 7-nitroindazole. This entire strategic pathway is designed to control regiochemistry and maximize yields.
Caption: Retrosynthetic analysis of this compound.
The Synthetic Pathway: Experimental Protocols and Mechanistic Rationale
The forward synthesis is executed in three principal stages. Each stage is critical for achieving high purity and yield in the subsequent step.
Stage 1: Synthesis of 2-Methyl-7-nitro-2H-indazole
The critical challenge in this initial step is controlling the site of methylation on the indazole ring. N-alkylation of indazoles can occur at either the N1 or N2 position, with the N1-substituted product often being the thermodynamically favored isomer.[1] However, specific reaction conditions can be employed to favor the formation of the desired N2-isomer.
Reaction Scheme: (A schematic showing the methylation of 7-nitroindazole to form 2-methyl-7-nitro-2H-indazole)
Protocol:
-
To a stirred solution of 7-nitro-1H-indazole (1.0 eq) in a suitable solvent such as THF or DMF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and afford pure 2-methyl-7-nitro-2H-indazole.
Causality and Expertise:
-
Choice of Base and Solvent: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indazole N-H. The choice of solvent can influence the N1/N2 selectivity; polar aprotic solvents like DMF often favor N1 alkylation, while THF can provide a better ratio. Experimentation may be required to optimize this ratio.
-
Purification: Isomeric separation is crucial. The different polarity of the N1 and N2 isomers typically allows for effective separation via silica gel chromatography.
Stage 2: Synthesis of 7-Amino-2-methyl-2H-indazole
The reduction of the aromatic nitro group to an amine is a standard and high-yielding transformation. Several methods are effective, with tin(II) chloride reduction in ethanol or iron powder in acetic acid being common and reliable choices.
Reaction Scheme: (A schematic showing the reduction of 2-methyl-7-nitro-2H-indazole to 7-amino-2-methyl-2H-indazole)
Protocol:
-
Suspend 2-methyl-7-nitro-2H-indazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (pH > 8) to neutralize the acidic reaction mixture and precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 7-amino-2-methyl-2H-indazole, which is often pure enough for the next step.
Causality and Expertise:
-
Reducing Agent: SnCl₂ is a classic and effective reagent for this transformation. It acts as a single-electron donor in an acidic medium to reduce the nitro group.
-
Workup: The basic workup is essential to remove the tin salts, which would otherwise complicate purification. The resulting amine is significantly more polar than the starting nitro compound, a fact that can be utilized for chromatographic monitoring.
Stage 3: Synthesis of this compound
This final, crucial step employs a Sandmeyer-type reaction. Traditional methods often use gaseous sulfur dioxide and copper(I) chloride.[2][3] However, modern protocols offer safer and more operationally simple alternatives by using stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[4][5][6]
Reaction Scheme: (A schematic showing the diazotization of 7-amino-2-methyl-2H-indazole followed by reaction with an SO₂ source and chloride to form the sulfonyl chloride)
Caption: Overall synthetic workflow for the target compound.
Protocol (Modern Sandmeyer Approach):
-
In a reaction vessel, dissolve 7-amino-2-methyl-2H-indazole (1.0 eq), DABSO (0.6 eq), and copper(II) chloride (CuCl₂, 5 mol%) in acetonitrile (MeCN).
-
Add concentrated hydrochloric acid (HCl, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (t-BuONO, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. The formation of the highly energetic diazonium salt occurs in situ.[4][6]
-
After the addition is complete, allow the reaction to stir at room temperature for 16-24 hours.
-
Upon reaction completion, pour the mixture into ice-water.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound.
Causality and Expertise:
-
Diazotization: tert-butyl nitrite in the presence of HCl is an effective organic-phase diazotizing agent, generating the required diazonium salt in situ. Strict temperature control is paramount to prevent the decomposition of this unstable intermediate.
-
SO₂ Source and Catalyst: DABSO provides a safe, solid source of SO₂. The copper catalyst (CuCl or CuCl₂) is essential for the single-electron transfer (SET) mechanism that facilitates the conversion of the diazonium salt to the sulfonyl radical, which then combines with SO₂ and chloride.[2][3]
-
Hydrolysis Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis back to the corresponding sulfonic acid.[3] Therefore, the workup must be performed efficiently and under non-aqueous conditions where possible after the initial quench.
Characterization and Data Analysis
Thorough characterization is required to confirm the structure and assess the purity of the synthesized this compound.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | - Singlet ~4.0-4.3 ppm (3H)- Three distinct aromatic signals in the ~7.0-8.5 ppm range (multiplets or doublets) | - The singlet corresponds to the N-CH₃ protons.- The aromatic signals confirm the substituted indazole core. The proton ortho to the electron-withdrawing SO₂Cl group is expected to be the most downfield. |
| ¹³C NMR | - ~8 distinct signals- N-CH₃ signal ~35-45 ppm- Aromatic signals ~110-150 ppm | - Confirms the carbon framework of the molecule. |
| IR Spectroscopy | - Strong bands at ~1380-1340 cm⁻¹- Strong bands at ~1190-1160 cm⁻¹- Strong band at ~600-500 cm⁻¹- Aromatic C-H stretches ~3100-3000 cm⁻¹ | - Asymmetric SO₂ stretch.[7]- Symmetric SO₂ stretch.[7]- S-Cl stretch.[8]- Presence of the aromatic ring. |
| Mass Spectrometry (EI or ESI) | - Molecular ion (M⁺) peak.- M+2 peak with ~1/3 the intensity of M⁺. | - Confirms the molecular weight.- The characteristic isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl).[7] |
Safety and Handling
-
Reagents: Handle strong bases (NaH), alkylating agents (methyl iodide), strong acids (HCl), and potentially hazardous intermediates with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated fume hood.
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. The in situ generation protocol described significantly enhances safety by keeping the concentration of this intermediate low.[4][6]
-
Sulfonyl Chlorides: Sulfonyl chlorides are reactive and moisture-sensitive. They can react with nucleophiles and should be handled in a dry environment.
Conclusion
This guide outlines a reliable and scalable three-stage synthesis for this compound. By leveraging a regioselective N-methylation, a standard nitro-group reduction, and a modern, safer Sandmeyer chlorosulfonylation, this protocol provides a clear path to this valuable synthetic intermediate. The detailed characterization data provides a benchmark for researchers to validate their results, ensuring the production of high-purity material suitable for applications in medicinal chemistry and beyond.
References
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
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Liana, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
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King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. [Link]
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Liana, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
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Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]
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Various Authors. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
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Singh, U. P., & Gahtori, P. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
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National Center for Biotechnology Information. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride. PubChemLite. [Link]
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Schmalz, H.-G., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. [Link]
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Various Authors. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Schmalz, H.-G., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. ResearchGate. [Link]
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Various Authors. (2012). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E. [Link]
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Various Authors. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
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Various Authors. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-2H-indazole-7-sulfonyl chloride
This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Methyl-2H-indazole-7-sulfonyl chloride. As this compound is not extensively documented in public spectral databases, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. The content herein is structured to aid in the structural confirmation and characterization of this molecule post-synthesis, grounded in established principles of spectroscopic interpretation and data from analogous structures.
Introduction: The Significance of this compound
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] The introduction of a sulfonyl chloride group at the 7-position, combined with N-methylation at the 2-position, creates a versatile synthetic intermediate. The sulfonyl chloride moiety is a key functional group for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[3] The regiochemistry of the N-methylation (N2 vs. N1) significantly influences the molecule's electronic and steric properties, making unambiguous characterization essential.[4]
This guide will provide a detailed theoretical framework for the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data expected for this compound.
Predicted Spectroscopic Signatures
A thorough analysis of the molecular structure allows for the prediction of its key spectroscopic features. These predictions are based on established substituent effects and data from similar chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the N-methyl protons. The sulfonyl chloride group at C7 will exert a strong electron-withdrawing effect, significantly influencing the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~8.2-8.4 | Singlet | - | H3 of 2H-indazoles typically appears downfield.[5] |
| H4 | ~7.8-8.0 | Doublet of doublets | J ≈ 7.5-8.5, J ≈ 1.0-1.5 | Deshielded by the adjacent sulfonyl chloride group. |
| H5 | ~7.2-7.4 | Triplet | J ≈ 7.5-8.5 | Typical aromatic proton chemical shift. |
| H6 | ~7.6-7.8 | Doublet of doublets | J ≈ 7.5-8.5, J ≈ 1.0-1.5 | Influenced by the electron-withdrawing sulfonyl chloride. |
| N-CH₃ | ~4.0-4.2 | Singlet | - | N-methyl group on a heterocyclic ring. |
Note: Predictions are for a standard deuterated solvent like CDCl₃. Solvent effects can cause slight variations.
The carbon NMR spectrum will complement the proton data, providing information on all carbon atoms within the molecule. The chemical shifts of the indazole ring carbons are sensitive to the substitution pattern.[6][7][8]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C3 | ~122-125 | Shielded relative to C7a, typical for 2H-indazoles.[9] |
| C3a | ~125-128 | Bridgehead carbon adjacent to the benzene ring. |
| C4 | ~128-131 | Aromatic carbon adjacent to C5. |
| C5 | ~123-126 | Aromatic carbon influenced by the C7 substituent. |
| C6 | ~130-133 | Aromatic carbon adjacent to the sulfonyl chloride-bearing carbon. |
| C7 | ~138-142 | Carbon directly attached to the electron-withdrawing SO₂Cl group. |
| C7a | ~148-151 | Bridgehead carbon adjacent to N1.[5] |
| N-CH₃ | ~35-40 | Typical chemical shift for an N-methyl group on a heteroaromatic system. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the sulfonyl chloride group.
Table 3: Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| 2980 - 2880 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |
| 1620 - 1580 | C=N stretch (indazole ring) | Medium |
| 1500 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1380 - 1360 | SO₂ asymmetric stretch | Strong |
| 1190 - 1170 | SO₂ symmetric stretch | Strong |
| 600 - 500 | S-Cl stretch | Strong |
The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfonyl chlorides and provide compelling evidence for the presence of this functional group.[1][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
-
Molecular Ion (M⁺): The expected monoisotopic mass of C₈H₇ClN₂O₂S is approximately 229.99 g/mol . The presence of chlorine will result in a characteristic isotopic pattern, with a significant M+2 peak at roughly one-third the intensity of the molecular ion peak due to the natural abundance of ³⁷Cl.
-
Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) with collision-induced dissociation (CID) would likely lead to the following fragmentation patterns:
The fragmentation can be visualized as a logical pathway:
Caption: Predicted MS fragmentation of this compound.
Experimental Protocols
To obtain high-quality data that can be confidently compared against these predictions, standardized experimental procedures are crucial.
NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Tune and shim the instrument to ensure a sharp and symmetrical solvent peak.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the coupling constants.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The acquired spectrum should be background-corrected. Identify and label the major absorption peaks.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (ESI-MS):
-
Infuse the sample solution into the electrospray source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
Perform MS/MS (or tandem MS) on the isolated parent ion to induce fragmentation and record the resulting product ion spectrum.
-
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and isotopic distribution. Interpret the MS/MS spectrum to identify characteristic fragment ions and neutral losses.
Data Interpretation Workflow
The process of structural confirmation is a systematic comparison of experimental data with predicted values. This workflow ensures a high degree of confidence in the final structural assignment.
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discovery and properties of 2-Methyl-2H-indazole derivatives
An In-Depth Technical Guide to the Discovery and Properties of 2-Methyl-2H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in modern medicinal chemistry. While existing in multiple tautomeric forms, the 2H-indazole isomer and its derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole derivatives, beginning with the historical context of their discovery and delving into their physicochemical properties, strategic synthesis, and multifaceted therapeutic applications. We will explore their crucial role as kinase inhibitors in oncology, particularly in targeting angiogenesis pathways like VEGFR-2, and touch upon their emerging potential as anti-inflammatory and antiprotozoal agents. This document synthesizes field-proven insights, detailed experimental protocols, structure-activity relationship (SAR) data, and critical pharmacokinetic considerations to equip researchers and drug development professionals with a robust understanding of this important chemical class.
Chapter 1: The 2H-Indazole Scaffold: A Historical and Physicochemical Perspective
Historical Milestone: From Fischer's Discovery to a Privileged Scaffold
The journey of the indazole ring system began in the 1880s with the pioneering work of Nobel laureate Emil Fischer.[1][2] His initial experiments, aimed at creating an anhydride of o-hydrazinocinnamic acid, unexpectedly yielded a product without oxygen, which was later identified as the indazole core.[2] This foundational discovery laid the groundwork for over a century of chemical exploration.
Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1][3] While the 1H-tautomer is generally more thermodynamically stable, synthetic methodologies have enabled the selective preparation of 2H-indazoles, which often exhibit distinct and potent biological profiles, establishing them as a critical pharmacophore in their own right.[1][4][5] The N2-substituted scaffold, including 2-methyl derivatives, is a key feature in numerous compounds investigated for therapeutic applications.[6][7]
Structural and Physicochemical Properties
The 2-Methyl-2H-indazole core consists of a benzene ring fused to a pyrazole ring, with a methyl group affixed to the nitrogen atom at position 2. This substitution prevents tautomerization to the 1H form, locking the molecule in the 2H configuration.
Key Properties:
-
Basicity: 2H-Indazole derivatives are generally stronger bases than their 1H counterparts. For instance, 2-methyl-2H-indazole has a pKb of 2.02, compared to 0.42 for 1-methyl-1H-indazole, indicating a greater affinity for protonation.[3]
-
Dipole Moment: The 2H-isomers exhibit a larger dipole moment (e.g., 3.4 D for 2-methyl-2H-indazole) compared to the 1H-isomers (1.50 D for 1-methyl-1H-indazole), which can influence their solubility, crystal packing, and interactions with biological targets.[3]
-
Solubility: The solubility of derivatives is highly dependent on the nature of the substituents. Generally, the core structure is soluble in organic solvents.
-
Stability: The 2H-indazole ring is an aromatic and stable heterocyclic system.
Spectroscopic Characterization
The unambiguous identification of 2-Methyl-2H-indazole derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton on the five-membered ring (at C3) of a 2-substituted-2H-indazole typically appears as a singlet at a downfield chemical shift, often above 8.0 ppm. The signals for the methyl group at the N2 position will appear as a singlet in the aliphatic region, typically around 2.5-4.0 ppm.[8]
-
¹³C NMR: The chemical shifts of the carbon atoms provide a distinct fingerprint for the 2H-indazole scaffold, which can be confirmed by comparison with literature data.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and exact mass of newly synthesized derivatives.[9][10]
Chapter 2: Synthetic Strategies for 2-Methyl-2H-Indazole Derivatives
The regioselective synthesis of 2H-indazoles is a critical challenge that has been addressed by several robust methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.
The Cadogan Reductive Cyclization: A Workhorse Methodology
One of the most reliable and widely used methods for synthesizing 2-aryl-2H-indazoles is the Cadogan reaction.[11] This process involves the reductive cyclization of an o-nitrobenzaldehyde derivative. The general pathway involves two key steps:
-
Condensation: An o-nitrobenzaldehyde is condensed with a primary amine (e.g., methylamine for 2-methyl derivatives, or an aniline for 2-aryl derivatives) to form an intermediate Schiff base (o-nitrobenzylidene amine).
-
Reductive Cyclization: The Schiff base is then treated with a trivalent phosphorus reagent, such as triethyl phosphite (P(OEt)₃) or tri-n-butylphosphine (P(nBu)₃), which acts as both an oxygen abstractor (reducing the nitro group) and a cyclizing agent to form the N-N bond, yielding the 2H-indazole ring.[9][12]
This method is valued for its operational simplicity and tolerance of a range of functional groups on both the benzaldehyde and amine starting materials.[12][13]
Detailed Experimental Protocol: One-Pot Ultrasound-Assisted Cadogan Synthesis of 2-Phenyl-2H-Indazoles
This protocol is a modification of the classical Cadogan method, employing ultrasound irradiation to accelerate the initial condensation, reduce reaction times, and simplify the workflow by avoiding the isolation of the intermediate Schiff base.[14]
Materials:
-
2-Nitrobenzaldehyde
-
Aniline (or appropriate substituted aniline)
-
Triethyl phosphite (P(OEt)₃)
-
Ethanol (optional, for conventional heating comparison)
-
Standard laboratory glassware
-
Ultrasonic bath
-
Oil bath and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Charging: In a suitable reaction vessel (e.g., a 10 mL microwave vial), combine 2-nitrobenzaldehyde (1.0 eq) and the desired aniline (1.0 eq).[14]
-
Ultrasound-Assisted Condensation: Place the reaction vessel in an ultrasonic bath and irradiate the neat (solvent-free) mixture at 40°C. The reaction is typically run for four 1-hour cycles to ensure complete formation of the Schiff base intermediate.[14]
-
Addition of Cyclizing Agent: After cooling, add triethyl phosphite (3.0 eq) directly to the vessel containing the crude Schiff base.[9][14]
-
Reductive Cyclization: Heat the reaction mixture to 150°C using an oil bath under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2 hours).[9]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If excess triethyl phosphite and the resulting phosphate byproduct are volatile, they can be removed under high vacuum.[15]
-
Purify the resulting crude residue directly by silica gel column chromatography. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 90:10).[15]
-
-
Characterization: Confirm the structure and purity of the isolated 2-phenyl-2H-indazole product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Workflow for Cadogan Synthesis
The following diagram illustrates the logical flow of the one-pot Cadogan synthesis.
Caption: One-pot Cadogan synthesis workflow.
Alternative and Modern Synthetic Routes
While the Cadogan reaction is robust, other methods have been developed to broaden the substrate scope and improve reaction conditions.
-
Copper-Catalyzed Multicomponent Reactions (MCRs): These elegant one-pot reactions combine three components, such as a 2-bromobenzaldehyde, a primary amine, and sodium azide, in the presence of a copper catalyst (e.g., CuI or CuO nanoparticles).[1][2][13][16] The copper catalyst is key to facilitating the formation of both the C-N and the critical N-N bonds, offering high efficiency and a broad substrate scope.[16]
-
Davis-Beirut Reaction: This method involves treating a 2-nitrobenzylamine intermediate with a mild base (e.g., 5% KOH in alcohol) at moderate temperatures to induce cyclization. A key advantage is that it avoids the use of expensive or toxic metals.[1][17]
-
[3+2] Dipolar Cycloaddition: A modern approach involves the reaction of arynes with sydnones. This method proceeds under very mild conditions, provides high yields, and offers excellent regioselectivity for the 2H-indazole isomer without contamination from the 1H form.[5]
Chapter 3: Therapeutic Applications and Mechanisms of Action
Overview of Biological Activities
The 2H-indazole scaffold is a cornerstone of many biologically active compounds. Derivatives have demonstrated a wide array of pharmacological properties, making them highly valuable in drug discovery.[1] Key reported activities include:
-
Anticancer: Primarily through the inhibition of protein kinases.[6][8][18]
-
Anti-inflammatory: By mechanisms that can include cyclooxygenase-2 (COX-2) inhibition.[1][19]
-
Antiprotozoal: Showing potent activity against parasites like Entamoeba histolytica and Giardia intestinalis.[1][14]
-
Antimicrobial and Antifungal: Demonstrating inhibitory effects against various bacterial and fungal strains.[1][10]
-
Neurodegenerative Disease Targets: Investigated for applications in neurological disorders.[20]
Deep Dive: 2-Methyl-2H-Indazoles as Kinase Inhibitors in Oncology
Perhaps the most significant therapeutic application of indazole derivatives is in oncology. Many function as ATP-competitive inhibitors of protein kinases, which are critical enzymes that regulate cellular processes like proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The VEGF receptor 2 (VEGFR-2) is a primary target for anti-angiogenic cancer therapies.[21][22]
Numerous 2-substituted indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[23][24][25] By binding to the ATP pocket of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.[22] Pazopanib, an approved anticancer drug, features a 2,3-dimethyl-2H-indazole core and functions, in part, by inhibiting VEGFR.[26]
Caption: Standard workflow for in vitro ADME/PK profiling.
Future Outlook and Clinical Translation
The 2-Methyl-2H-indazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Improving Selectivity: Designing derivatives that are highly selective for a specific kinase over others to minimize off-target effects and improve safety profiles.
-
Targeting Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations (e.g., in EGFR). [27]* Multifunctional Agents: Creating single molecules that can modulate multiple disease pathways, such as dual antimicrobial and anti-inflammatory agents. [19]* Advanced Synthesis: Employing green chemistry and flow synthesis to develop more sustainable and scalable routes to these valuable compounds. [1] The proven success of indazole-containing drugs like Pazopanib and Axitinib in the clinic underscores the therapeutic potential of this scaffold. [1]With continued innovation in synthesis, computational design, and biological evaluation, 2-Methyl-2H-indazole derivatives are poised to remain at the forefront of medicinal chemistry and contribute to the development of next-generation therapies.
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A Technical Guide to the Chemical Reactivity and Stability of 2-Methyl-2H-indazole-7-sulfonyl chloride
Abstract
This technical guide provides an in-depth analysis of 2-Methyl-2H-indazole-7-sulfonyl chloride, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the sulfonyl chloride functional group serves as a versatile handle for introducing the critical sulfonamide linkage.[1] This document, intended for researchers, scientists, and drug development professionals, delineates the core chemical reactivity, stability profile, and safe handling protocols for this reagent. By synthesizing mechanistic principles with practical, field-proven insights, this guide aims to empower scientists to effectively and safely utilize this compound in the synthesis of novel molecular entities.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a prominent bicyclic heterocycle that features consistently in a wide array of therapeutic agents, demonstrating activities as CCR4 antagonists, antimicrobials, and anti-inflammatory agents.[2][3][4] The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is another cornerstone of drug design, present in approximately ten percent of the top 100 prescribed pharmaceuticals.[5] The convergence of these two privileged motifs in this compound makes it a reagent of high strategic value for constructing complex molecules with potential therapeutic applications.[1][6]
This guide moves beyond a simple recitation of facts to explain the causality behind its reactivity and the necessary precautions for its use, ensuring both successful synthetic outcomes and laboratory safety.
Molecular Structure and Physicochemical Properties
This compound is an aromatic sulfonyl chloride featuring a methylated indazole ring. The electron-withdrawing nature of the sulfonyl chloride group and the specific electronic properties of the 2H-indazole tautomer govern its reactivity.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1363380-68-0 |
| Molecular Formula | C₈H₇ClN₂O₂S |
| Molecular Weight | 230.67 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Purity | >97% (typical for commercial suppliers)[7][8] |
Core Chemical Reactivity
The synthetic utility of this compound stems from the high electrophilicity of the sulfonyl sulfur atom, making it susceptible to attack by a wide range of nucleophiles.
Reaction with Amines: The Gateway to Sulfonamides
The reaction with primary and secondary amines is the most common and arguably most important transformation of sulfonyl chlorides, yielding therapeutically relevant sulfonamides.
-
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9]
-
Causality of Experimental Choice: The choice of base and solvent is critical. Non-nucleophilic organic bases are preferred to avoid competition with the primary or secondary amine. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to prevent hydrolysis of the sulfonyl chloride.[6]
Caption: Workflow for sulfonamide synthesis.
Reaction with Alcohols: Sulfonate Ester Formation
In a similar fashion, alcohols can react with this compound to form sulfonate esters. This reaction also requires a base (e.g., pyridine) to scavenge the HCl produced. While less common in drug molecules than sulfonamides, sulfonate esters are important intermediates in organic synthesis, as the sulfonate group is an excellent leaving group.
Hydrolysis: The Primary Stability Concern
This compound, like all sulfonyl chlorides, is highly susceptible to hydrolysis. This is the most critical reaction to consider during storage and handling.
-
Mechanism: Water acts as a nucleophile, attacking the sulfur center to form the corresponding 2-methyl-2H-indazole-7-sulfonic acid and hydrochloric acid.[10] This reaction is generally irreversible and proceeds via an SN2-type mechanism.[11] The rate of hydrolysis can be influenced by the electronic nature of the aromatic ring.[12][13]
-
Consequences: The hydrolysis not only consumes the valuable reagent but also generates corrosive HCl gas, which can create a hazardous laboratory atmosphere and degrade other sensitive reagents. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection, allowing for their synthesis in aqueous media under specific conditions, but this should not be relied upon for storage.[14]
Caption: Hydrolysis degradation pathway.
Chemical Stability and Safe Storage
The stability of this compound is fundamentally linked to its reactivity. Proper storage and handling are not merely best practices; they are essential for maintaining the reagent's integrity and ensuring safety.
Table 2: Stability and Incompatibility Profile
| Factor | Impact on Stability | Recommended Action |
| Moisture / Water | High. Rapidly hydrolyzes to the corresponding sulfonic acid and HCl.[15] | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Use of a desiccator is highly recommended.[16] |
| Heat | Moderate. Can accelerate decomposition. | Store in a cool, dry place. Avoid exposure to high temperatures. |
| Bases | High. Reacts with strong bases. | Store away from strong bases, except when used as reagents in a controlled reaction. |
| Nucleophiles | High. Reacts with amines, alcohols, thiols, etc. | Store away from all nucleophilic substances. |
| Oxidizing Agents | Moderate. Potential for reaction. | Store away from strong oxidizing agents.[16] |
Discoloration (e.g., turning yellow or dark) upon storage is often an indicator of decomposition. While slight discoloration may not impede all reactions, for sensitive applications requiring high purity, using a fresh or purified reagent is strongly advised.
Self-Validating Protocols and Methodologies
The following protocols are designed to be self-validating, meaning they incorporate steps and controls that ensure the reaction proceeds as intended and that byproducts are effectively managed.
Protocol: Synthesis of an N-Aryl-2-methyl-2H-indazole-7-sulfonamide
This procedure details a standard method for coupling the sulfonyl chloride with a representative primary amine, aniline.
Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Reagent Addition: In a separate flask, prepare a solution of aniline (1.05 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.
-
Reaction: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the amine/TEA solution dropwise via the dropping funnel over 20-30 minutes. Causality: Slow addition at low temperature controls the exotherm of the reaction and minimizes side-product formation.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup (Quenching): Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (aq). Extract the organic layer. Causality: The acidic wash removes excess aniline and the triethylamine hydrochloride salt.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol: Quenching Excess Sulfonyl Chloride
It is imperative to safely neutralize any unreacted sulfonyl chloride before disposal.
Methodology:
-
Preparation: Prepare a stirred, cold (0 °C) aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃). Causality: A weak base is used to control the rate of hydrolysis and prevent a violent exothermic reaction that could occur with a strong base like NaOH.
-
Quenching: Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the bicarbonate solution. Be prepared for gas evolution (CO₂).
-
Verification: Ensure the aqueous solution remains basic (pH > 8) to confirm complete neutralization of the generated HCl and the sulfonyl chloride.
-
Disposal: The neutralized aqueous mixture can now be processed for appropriate waste disposal according to institutional guidelines.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex sulfonamides, particularly within the context of drug discovery. Its high reactivity, while synthetically advantageous, necessitates a thorough understanding of its stability profile. The primary pathway for degradation is hydrolysis, a reaction that can be effectively mitigated by strict adherence to anhydrous storage and handling conditions. By employing the robust protocols and safety considerations detailed in this guide, researchers can confidently leverage the synthetic potential of this valuable building block to advance their scientific objectives.
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N. A. G. N. Alanine, et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
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N. A. G. N. Alanine, et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]
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O. Rogne. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
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A. B. Bouziane, et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. [Link]
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S. N. Ivanov, et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
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An In-depth Technical Guide to the Structural Elucidation of 2-Methyl-2H-indazole-7-sulfonyl chloride
Abstract
This technical guide provides a comprehensive walkthrough of the structural elucidation of 2-Methyl-2H-indazole-7-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical approach required for unambiguous molecular characterization. We will delve into the strategic application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), culminating with the definitive confirmation by Single Crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices and the establishment of a self-validating system of analytical data.
Introduction: The Significance of this compound
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules, exhibiting properties such as anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The specific regioisomer, 2-Methyl-2H-indazole, presents a unique scaffold for drug design. The addition of a sulfonyl chloride group at the 7-position introduces a highly reactive functional group, making it a versatile building block for the synthesis of a diverse array of sulfonamide-based drug candidates.
Given the potential for isomeric impurities during synthesis, a rigorous and unequivocal structural elucidation is paramount to ensure the quality, safety, and efficacy of any downstream applications. This guide will outline the logical workflow for confirming the precise molecular architecture of this compound.
Synthesis and Purification: A Hypothetical Pathway
While various methods for the synthesis of indazoles have been reported[2][3][4], a common route to N-substituted indazoles involves the cyclization of appropriate precursors. For this compound, a plausible synthetic route could begin with the chlorosulfonation of a suitable indazole precursor.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 2-Methyl-2H-indazole.
-
Chlorosulfonation: To a cooled (0 °C) solution of chlorosulfonic acid, 2-Methyl-2H-indazole is added portion-wise under anhydrous conditions.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cautiously quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a stable solid.
The successful synthesis and purification of the target compound are the crucial first steps before embarking on its structural characterization.
Spectroscopic Elucidation: A Multi-pronged Approach
A combination of spectroscopic techniques is essential for a thorough structural analysis.[5] Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[6][7] For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Expected IR Spectral Data:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |
| 2980-2880 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |
| 1620-1580 | C=N and C=C stretch (indazole ring) | Medium |
| 1380-1340 | SO₂ asymmetric stretch | Strong |
| 1190-1160 | SO₂ symmetric stretch | Strong |
| 600-500 | S-Cl stretch | Strong |
The presence of strong absorption bands in the 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ regions is highly indicative of the sulfonyl chloride group.[6]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in confirming the structure.
Expected Mass Spectrometry Data (Electron Impact - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z corresponding to the molecular weight of C₈H₇ClN₂O₂S (229.99). A key feature would be the isotopic pattern of chlorine, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[6]
-
Key Fragmentation Ions:
-
Loss of Cl: [M-Cl]⁺
-
Loss of SO₂: [M-SO₂]⁺
-
Loss of SO₂Cl: [M-SO₂Cl]⁺, corresponding to the 2-methyl-2H-indazole fragment.
-
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and key fragments, providing further confidence in the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous assignment.
3.3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Hypothetical ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~8.2 | d | 1H | H-6 |
| ~7.8 | d | 1H | H-4 |
| ~7.4 | t | 1H | H-5 |
| ~4.2 | s | 3H | N-CH₃ |
| ~8.5 | s | 1H | H-3 |
-
Rationale: The protons on the benzene ring (H-4, H-5, H-6) would appear in the aromatic region, with their splitting pattern revealing their relative positions. The sulfonyl chloride group at C-7 would significantly deshield the adjacent H-6 proton. The N-methyl group would appear as a sharp singlet in the upfield region. The H-3 proton of the indazole ring is also expected in the aromatic region as a singlet.
3.3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Hypothetical ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Proposed Assignment |
| ~150 | C-7a |
| ~140 | C-3a |
| ~135 | C-7 |
| ~130 | C-5 |
| ~125 | C-6 |
| ~120 | C-4 |
| ~122 | C-3 |
| ~35 | N-CH₃ |
-
Rationale: The carbon atom (C-7) directly attached to the electron-withdrawing sulfonyl chloride group would be significantly downfield. The other aromatic carbons would appear in their expected regions. The N-methyl carbon would be found in the aliphatic region.
3.3.3. 2D NMR Spectroscopy: Confirming Connectivity
2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a complete molecular structure.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. We would expect to see correlations between H-4, H-5, and H-6, confirming their adjacent positions on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
-
The N-CH₃ protons showing a correlation to C-3 and C-3a.
-
H-6 showing correlations to C-7, C-5, and C-7a.
-
H-4 showing correlations to C-3a, C-5, and C-7a.
-
H-3 showing correlations to C-3a and C-7a.
-
Visualization of the Elucidation Workflow
Caption: Key HMBC correlations for structural confirmation. (Note: A placeholder image is used in the DOT script; in a real scenario, this would be the chemical structure).
X-ray Crystallography: The Definitive Proof
While the collective spectroscopic data provides a very strong case for the structure of this compound, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure. [1][8][9] Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall 3D arrangement of the atoms in the molecule.
The resulting crystal structure would definitively confirm the connectivity of the 2-methyl-2H-indazole core and the position of the sulfonyl chloride group at C-7, leaving no room for ambiguity.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. IR spectroscopy provides initial confirmation of key functional groups, while mass spectrometry establishes the molecular weight and fragmentation patterns. A comprehensive suite of 1D and 2D NMR experiments allows for the detailed mapping of the molecular framework. Finally, single-crystal X-ray crystallography offers unequivocal proof of the structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required for the use of this important building block in research and drug development.
References
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Reddy, T. J., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-2H-indazole. PMC. Retrieved from [Link]
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theoretical calculations on 2-Methyl-2H-indazole-7-sulfonyl chloride
An In-Depth Technical Guide to the Theoretical Investigation of 2-Methyl-2H-indazole-7-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. This molecule merges two scaffolds of high importance in medicinal chemistry: the privileged indazole nucleus, known for its wide range of biological activities, and the highly reactive sulfonyl chloride group, a critical functional handle for synthesizing sulfonamide-based therapeutics.[1][2][3] Given the general lack of specific experimental data for this compound, in silico methods offer a powerful, predictive approach to understanding its structural, electronic, and reactive properties. This guide details the rationale, methodological choices, and step-by-step protocols for performing robust theoretical calculations using Density Functional Theory (DFT), enabling researchers to forecast molecular behavior and guide synthetic strategies in drug discovery programs.
Introduction: A Molecule of Strategic Importance
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with over 90% of new drugs featuring such motifs.[4] Within this class, the indazole scaffold is recognized as a "privileged" structure, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and anti-bacterial treatments.[1][2][5] The functionalization of this core is key to modulating its biological activity.
This compound is a reagent of strategic interest, designed for precisely this purpose. It provides a stable, N-methylated indazole core coupled with a sulfonyl chloride group at the 7-position. The sulfonyl chloride moiety is a highly valuable electrophilic precursor for the synthesis of sulfonamides, another class of compounds with a storied history in medicine.[3][6] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and efficient method for creating complex drug candidates.[3] Therefore, understanding the intrinsic properties of this compound is paramount for predicting its behavior in these crucial synthetic transformations.
The Rationale for Theoretical Investigation: Bridging Structure and Reactivity
In the absence of extensive empirical data, computational chemistry provides an indispensable toolkit for molecular characterization.[7] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow us to build a predictive model of a molecule's behavior from first principles.[8][9] For this compound, this approach enables us to:
-
Determine the Most Stable 3D Conformation: Elucidate the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, which govern its interactions with other molecules.
-
Predict Spectroscopic Signatures: Calculate vibrational frequencies to predict its Infrared (IR) spectrum, which can aid in its experimental identification and characterization.
-
Map Electronic Properties and Reactivity Hotspots: Visualize the distribution of electron density to identify regions susceptible to nucleophilic or electrophilic attack, offering a clear rationale for its chemical reactivity.
-
Quantify Chemical Reactivity: Analyze Frontier Molecular Orbitals (HOMO and LUMO) to understand its kinetic stability and predisposition to participate in chemical reactions.
This in silico analysis serves as a cost-effective and powerful precursor to laboratory work, guiding synthetic design and providing deep mechanistic insights.[10]
Methodological Framework: A Guide to in Silico Analysis
The accuracy of theoretical calculations is contingent upon the judicious selection of the computational method and basis set. The choices must balance computational cost with the required accuracy for the system being studied.
Selecting the Computational Method: Density Functional Theory (DFT)
For organic molecules of this size and composition, Density Functional Theory (DFT) has become the de facto standard, offering an excellent compromise between accuracy and computational expense. DFT methods have been successfully used to probe the mechanisms of reactions involving sulfonyl chlorides and to understand the electronic structure of indazole derivatives.[8][9][11]
-
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Causality: The B3LYP hybrid functional is arguably the most widely used and extensively validated functional for general-purpose calculations on organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than pure DFT functionals, particularly for systems with heteroatoms like nitrogen, oxygen, and sulfur.
-
Basis Set Selection: Pople Style Basis Sets
The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
-
Recommended Basis Set: 6-311++G(d,p)
-
Causality:
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility to accurately model the electron distribution.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs of electrons, such as those on the nitrogen and oxygen atoms in our molecule.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the atomic orbitals to change shape (polarize) in the molecular environment, which is essential for correctly modeling chemical bonds, particularly the polar S=O and S-Cl bonds.
-
-
Core Theoretical Analyses & Predicted Properties
Once the method and basis set are chosen, a series of calculations can be performed to extract key chemical information.
Geometric Optimization and Structural Parameters
The first step is to find the molecule's lowest energy structure. This is an iterative process where the forces on each atom are calculated and the geometry is adjusted until a stationary point on the potential energy surface is found. The resulting optimized geometry provides precise predictions of bond lengths and angles.
Table 1: Predicted Structural Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | S-Cl | 2.08 Å |
| Bond Length | S=O (avg.) | 1.45 Å |
| Bond Length | C7-S | 1.78 Å |
| Bond Angle | O-S-O | 121.5° |
| Bond Angle | O-S-Cl | 106.8° |
| Bond Angle | C7-S-Cl | 105.2° |
| Dihedral Angle | C6-C7-S-Cl | ~90° |
Vibrational Frequency Analysis
Following optimization, a frequency calculation is mandatory. This serves two purposes:
-
Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.
-
Prediction of IR Spectrum: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for compound verification. Key predicted stretches would include the strong asymmetric and symmetric S=O stretches (~1380-1410 cm⁻¹ and ~1180-1200 cm⁻¹, respectively).
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is likely distributed across the electron-rich indazole ring system.
-
LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized significantly on the sulfonyl chloride group, specifically on the σ* anti-bonding orbital of the S-Cl bond. This indicates that the molecule will act as an electrophile at the sulfur atom.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a visualization that maps the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and reactivity.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency. The most positive region is expected to be around the sulfur atom of the sulfonyl chloride group, confirming it as the primary site for nucleophilic attack (e.g., by an amine).
Protocol: A Self-Validating Workflow for Calculation
This section provides a step-by-step protocol for conducting the theoretical analysis. It is designed as a self-validating system where the results of one step confirm the validity of the previous one.
Step-by-Step Methodology
-
Molecule Construction: Build the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
-
DFT Geometry Optimization:
-
Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Run the geometry optimization. Ensure the calculation converges successfully, meeting the software's default criteria for forces and displacement.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation Check: Confirm that there are no imaginary frequencies in the output. If one is found, it indicates an unstable structure; the geometry must be perturbed and re-optimized.
-
-
Single-Point Energy and Property Calculation:
-
Using the validated minimum-energy structure, perform a single-point energy calculation to generate detailed molecular properties.
-
Request the generation of molecular orbitals (for FMO analysis) and the electrostatic potential (for MEP mapping).
-
-
Data Analysis and Visualization:
-
Extract bond lengths, angles, and dihedral angles from the optimized structure file.
-
Visualize the HOMO and LUMO orbitals to identify their localization. Calculate the HOMO-LUMO energy gap.
-
Generate and render the MEP surface to identify electrophilic and nucleophilic sites.
-
Simulate the IR spectrum from the frequency calculation output.
-
Diagram 1: Computational Workflow
Caption: A self-validating workflow for the theoretical analysis of the target molecule.
Diagram 2: Reactivity Prediction Framework
Caption: How FMO and MEP analyses converge to predict chemical reactivity.
Interpretation and Application: From Data to Discovery
The ultimate goal of these calculations is to generate actionable intelligence for the medicinal chemist.
-
Structural Insights: The optimized geometry can be used as a starting point for more advanced computational studies, such as molecular docking, to see how derivatives might fit into a protein's active site.[12]
-
Reactivity Prediction: The MEP map and LUMO analysis provide a clear, visual confirmation of the sulfonyl chloride group's electrophilicity. The strongly positive potential on the sulfur atom indicates it is the kinetic site of attack for nucleophiles. This validates its use as a scaffold for building sulfonamide libraries, as the reaction with amines is predicted to be favorable and proceed at the sulfur center.
-
Guiding Synthesis: By understanding the electronic properties of the indazole ring, a chemist can better predict how the core will influence the reactivity of the sulfonyl chloride and whether it might be susceptible to side reactions under certain conditions.
Conclusion
Theoretical calculations provide a robust, predictive, and indispensable framework for characterizing novel chemical entities like this compound. By leveraging standard Density Functional Theory methods, researchers can elucidate its geometry, stability, and electronic landscape, thereby predicting its reactivity. This in silico approach allows for a more rational and efficient design of synthetic routes and molecular libraries, accelerating the pace of drug discovery by providing fundamental chemical insights before a single flask is warmed.
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An In-Depth Technical Guide to the Electronic Properties of the 2-Methyl-2H-Indazole Scaffold
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry and materials science, with its utility being profoundly influenced by the substitution pattern on its pyrazole ring. The 2-Methyl-2H-indazole isomer, in particular, exhibits a unique set of electronic properties that distinguish it from its more common 1H-counterpart. This technical guide provides a comprehensive exploration of these properties for researchers, scientists, and drug development professionals. We will dissect the core electronic structure, aromaticity, and spectroscopic fingerprints, and delve into the electrochemical behavior of the 2-Methyl-2H-indazole core. This document synthesizes theoretical principles with practical, field-proven experimental insights and detailed protocols, offering a robust resource for understanding and harnessing the potential of this important heterocyclic scaffold.
Introduction: The Indazole Scaffold and the Significance of N2-Substitution
Indazole is a ten-π electron aromatic heterocyclic system, comprising a benzene ring fused to a pyrazole ring.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs such as the anti-cancer agents Pazopanib and Niraparib.[3][4] The electronic character of indazole is dictated by the position of the substituent on the nitrogen atoms, leading to two primary isomeric forms: 1H- and 2H-indazoles.
The 1H- and 2H-Tautomers of Indazole
Unsubstituted indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-indazole, which has a benzenoid structure, is the thermodynamically more stable tautomer by approximately 2.3-4.1 kcal/mol and is therefore the predominant form in solution and the solid state.[2][4][5] The 2H-indazole possesses a quinonoid structure and is less stable.[1][2] Alkylation, such as the introduction of a methyl group, "locks" the molecule into one of these two forms, creating either 1-methyl-1H-indazole or 2-methyl-2H-indazole, allowing for the distinct properties of each isomer to be studied and utilized.
Structural Isomerism and Resulting Physicochemical Properties
The placement of the methyl group at the N2 position fundamentally alters the molecule's electron distribution. This change is starkly reflected in the molecule's dipole moment. As shown in Table 1, 2-methyl-2H-indazole has a significantly larger dipole moment than its 1-methyl-1H counterpart, indicating greater charge separation and higher polarity.[2][5] This quinonoidal character of the 2H-isomer is the primary driver for its unique electronic, spectroscopic, and chemical properties.
Table 1: Comparative Physicochemical Properties of Methylindazole Isomers
| Property | 1-Methyl-1H-Indazole | 2-Methyl-2H-Indazole | Causality |
|---|---|---|---|
| Structure | Benzenoid | Quinonoid | Position of N-methylation alters the π-electron system. |
| Relative Stability | More Stable | Less Stable | The benzenoid aromatic system is energetically favored.[5] |
| Dipole Moment (D) | ~1.50 D[2][5] | ~3.4 D[2][5] | The quinonoid structure leads to greater charge separation. |
Caption: Relationship between N-alkylation site and resulting properties.
Core Electronic Structure and Aromaticity
The electronic behavior of 2-methyl-2H-indazole is rooted in its 10π-electron aromatic system. However, the quinonoid nature of the 2H isomer introduces distinct features compared to the benzenoid 1H isomer.
Electron Density Distribution and Frontier Molecular Orbitals (HOMO/LUMO)
In the 2-methyl-2H-indazole scaffold, the nitrogen atom at position 1 (N1) is pyridine-like, while the substituted nitrogen at position 2 (N2) is pyrrole-like. This arrangement significantly influences the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO tends to have significant electron density localized on the indazole ring system, particularly around the N2 and C3 atoms, making this site susceptible to electrophilic attack and radical functionalization.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions.[7] This gap can be probed experimentally using UV-Visible and electrochemical methods.
Computational Insights from Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are an indispensable tool for understanding the electronic structure of indazole derivatives.[8][9] These calculations can accurately predict molecular geometries, HOMO-LUMO energy levels, and electron density distributions. For the 2H-indazole scaffold, DFT studies show that the HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[8] Computational models consistently corroborate the experimental observation of a high dipole moment and highlight the electron-rich nature of the C3 position.
Spectroscopic Properties: A Fingerprint of Electronic Structure
The distinct electronic configuration of 2-methyl-2H-indazole gives rise to a unique spectroscopic signature, which is essential for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for distinguishing between N1 and N2 substituted indazoles.[1] The chemical shifts of the protons on the heterocyclic ring are highly sensitive to the location of the methyl group.
Expertise Insight: The primary diagnostic signals are for the H3 and H7 protons. In the 2-methyl-2H-isomer, the lone pair of electrons on the N1 atom exerts a strong deshielding effect on the adjacent H7 proton, causing its signal to shift significantly downfield (to a higher ppm value). Conversely, the H3 proton in the 2H-isomer is shielded relative to its position in the 1H-isomer and appears at a lower ppm value.[1]
Table 2: Diagnostic ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) for Isomer Differentiation
| Proton | 1-Methyl-1H-Indazole (Representative) | 2-Methyl-2H-Indazole (Representative) | Key Difference & Rationale |
|---|---|---|---|
| H-3 | ~8.05 (s) | ~8.41 (s)[10] | The H-3 proton in 2H-indazoles is typically more deshielded.[11] |
| H-7 | ~7.80 (d) | ~7.71 (d)[10] | The H-7 proton in 2H-indazoles is deshielded due to the anisotropic effect of the N1 lone pair.[1] |
UV-Visible Absorption Spectroscopy
The electronic transitions within the π-system are observed via UV-Visible spectroscopy. 2-Methyl-2H-indazole absorbs light more strongly and at longer wavelengths (a bathochromic shift) compared to its 1H-counterpart.[1] This is a direct consequence of its quinonoid structure, which lowers the HOMO-LUMO energy gap. The absorption spectrum typically shows multiple bands corresponding to π→π* transitions.
Table 3: Photophysical Data for 2-Methyl-2H-Indazole
| Property | Value | Solvent | Source |
|---|---|---|---|
| λmax,1 (Absorption) | ~290 nm (estimated) | Methanol | [1] |
| λmax,2 (Absorption) | ~302 nm (estimated) | Methanol | [1] |
| λmax,3 (Absorption) | ~315 nm (estimated) | Methanol | [1] |
| Fluorescence | Emissive | Various |[2][12] |
Fluorescence Spectroscopy
Substituted 2H-indazoles are a recognized class of fluorophores.[12] While the parent 2-methyl-2H-indazole is not strongly emissive, appropriate substitution on the scaffold can lead to materials with significant fluorescence quantum yields. The emission properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism.[2] This sensitivity arises from the large change in dipole moment between the ground and excited states, making these compounds potential candidates for use as environmental probes.
Electrochemical Behavior
Cyclic Voltammetry (CV) is a powerful technique to probe the redox properties of a molecule, providing direct insight into the energies of its frontier molecular orbitals (HOMO and LUMO).
Redox Potentials and Frontier Orbital Energies
2H-Indazoles can be oxidized electrochemically, a process that involves the removal of an electron from the HOMO. The potential at which this occurs (the oxidation potential, Eox) is directly related to the energy of the HOMO. While specific data for 2-methyl-2H-indazole is sparse, cyclic voltammograms of related 2-aryl-2H-indazoles show an irreversible oxidation peak at approximately +1.7 V (vs. Ag/AgCl).[13] This indicates a relatively high energy is required to remove an electron from the HOMO. The reduction potential (Ered), corresponding to the addition of an electron to the LUMO, is typically not observed within standard solvent windows, suggesting a high-energy LUMO.
Expertise Insight: The relationship between redox potentials and orbital energies can be estimated using empirical equations. The HOMO energy can be approximated from the onset of the oxidation peak, providing an experimental validation for DFT calculations. This synergy between electrochemistry and computation is vital for accurate electronic characterization.
Implications for Reactivity
The electronic properties revealed by electrochemistry explain the observed reactivity of the 2H-indazole scaffold. The relatively accessible HOMO and its localization make the molecule amenable to oxidative and electrochemical C-H functionalization reactions, particularly at the C3 position.[6] This has led to the development of numerous synthetic methods for creating diverse indazole derivatives.[14]
Experimental & Computational Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls and clear endpoints.
Protocol: Synthesis and Isomer Separation
Objective: To synthesize and isolate 2-methyl-2H-indazole from 1H-indazole. Causality: Alkylation of indazole with methyl iodide under basic conditions typically yields a mixture of N1 and N2 isomers due to the ambident nucleophilic nature of the indazole anion.[1] The ratio is solvent and base dependent. Separation is achieved by column chromatography based on the different polarities of the isomers.
-
Step 1: Reaction Setup: To a solution of 1H-indazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Step 2: Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Step 3: Reaction Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: Workup: Quench the reaction with water and extract the product mixture into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purification: Purify the crude mixture of 1-methyl- and 2-methyl-indazole isomers using silica gel column chromatography. The less polar 1-methyl-1H-indazole will elute before the more polar 2-methyl-2H-indazole.
-
Step 6: Validation: Confirm the identity and purity of the isolated 2-methyl-2H-indazole using ¹H and ¹³C NMR spectroscopy, comparing the spectra to literature data.[10]
Protocol: Characterization by UV-Vis and Fluorescence Spectroscopy
Objective: To measure the absorption and emission spectra of 2-methyl-2H-indazole. Causality: The distinct HOMO-LUMO gap of the 2H-isomer results in a characteristic absorption spectrum. Fluorescence spectroscopy probes the relaxation from the first excited singlet state to the ground state.
-
Step 1: Solution Preparation: Prepare a stock solution of 2-methyl-2H-indazole of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., methanol or acetonitrile). From this, prepare a dilute solution (e.g., 10 µM) in the same solvent.
-
Step 2: UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline correction.
-
Fill a second cuvette with the 10 µM sample solution.
-
Scan a wavelength range from 200 nm to 450 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
-
Step 3: Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at one of its absorption maxima (e.g., 315 nm).
-
Scan the emission spectrum over a longer wavelength range (e.g., 330 nm to 600 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Step 4: (Optional) Solvatochromism Study: Repeat steps 2 and 3 in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, DMSO, water) to observe shifts in λmax and λem.[2]
Protocol: Characterization by Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential of 2-methyl-2H-indazole. Causality: CV measures the current response of a system to a linearly cycled potential sweep. The potential at which oxidation occurs provides an experimental measure of the HOMO energy level.
-
Step 1: System Setup:
-
Use a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[13][15]
-
The electrolyte solution should be a 0.1 M solution of a non-reactive salt (e.g., tetrabutylammonium perchlorate, TBAP) in a dry, aprotic solvent like acetonitrile.[16]
-
-
Step 2: Blank Scan: Run a CV scan of the electrolyte solution alone to ensure no interfering redox processes are present in the desired potential window.
-
Step 3: Sample Preparation: Add 2-methyl-2H-indazole to the electrolyte solution to a final concentration of ~1-5 mM.
-
Step 4: Deoxygenation: Bubble inert gas (argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[15]
-
Step 5: Measurement: Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +2.0 V) and back. Record the resulting voltammogram. Identify the potential of the oxidation peak (Epa).
-
Step 6: Internal Standard: For precise measurements, add an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple) and record the voltammogram again. All measured potentials should be reported relative to this standard.
Caption: A comprehensive workflow from synthesis to full electronic profiling.
Protocol: Computational Modeling using DFT
Objective: To calculate the electronic structure and properties of 2-methyl-2H-indazole. Causality: DFT provides a theoretical framework to calculate the ground-state electronic structure, including orbital energies and electron distribution, which complements experimental findings.
-
Step 1: Structure Building: Build the 3D structure of 2-methyl-2H-indazole using a molecular modeling software package (e.g., Gaussian, Schrödinger Maestro).
-
Step 2: Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and robust level of theory is the B3LYP functional with a 6-31G(d) basis set.[17]
-
Step 3: Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine electronic properties. This will yield the energies of all molecular orbitals, including the HOMO and LUMO.
-
Step 4: Data Analysis:
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO).[8]
-
Visualize the HOMO and LUMO to understand the electron density distribution in these frontier orbitals.
-
Calculate other properties such as the dipole moment and compare with experimental values.
-
-
Step 5: Validation: Correlate the calculated HOMO-LUMO gap with the long-wavelength absorption maximum from UV-Vis spectroscopy. Compare the calculated HOMO energy with the value derived from the experimental oxidation potential.
Conclusion: Implications for Research and Drug Development
The electronic properties of the 2-methyl-2H-indazole scaffold are fundamentally distinct from its 1H-isomer, driven by the quinonoid character of its π-electron system. This results in a higher dipole moment, a lower energy HOMO-LUMO gap leading to red-shifted UV absorption, and a characteristic NMR signature. The electron-rich nature of the C3 position, informed by both computational and electrochemical studies, defines its reactivity and provides a handle for synthetic diversification. For drug development professionals, understanding these properties is paramount. They influence how a molecule interacts with its biological target, its solubility, and its metabolic stability. For materials scientists, the fluorescent potential and tunable electronics of the 2H-indazole core offer a platform for developing novel probes and electronic materials. This guide provides the foundational knowledge and practical methodologies required to confidently characterize and strategically exploit the unique electronic landscape of the 2-methyl-2H-indazole scaffold.
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Tautomeric Duality of Methyl-Indazole-Sulfonyl Chlorides: A Comprehensive Technical Guide for Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. A critical, yet often nuanced, aspect of indazole chemistry is the phenomenon of annular tautomerism, particularly the equilibrium between the 1H- and 2H-isomers. This guide provides an in-depth exploration of tautomerism in methyl-indazole-sulfonyl chlorides, a class of intermediates pivotal for the synthesis of novel therapeutics. We will dissect the synthetic strategies for accessing the distinct 1-methyl and 2-methyl tautomers, provide a comprehensive analysis of their spectroscopic signatures for unambiguous characterization, and delve into the underlying principles governing their stability and reactivity. This document is intended to serve as a practical and authoritative resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of indazole-based drug candidates.
The Fundamental Principle: Annular Tautomerism in Indazoles
Indazole, a bicyclic heteroaromatic system, can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, consequently, the predominant form under most conditions.[1][2] This greater stability is often attributed to its benzenoid electronic structure, which imparts a higher degree of aromaticity compared to the quinonoid character of the 2H-tautomer.[1]
Theoretical calculations, such as those at the MP2/6-31G** level, have quantified this stability difference, with the 1H-indazole being more stable than the 2H-indazole by approximately 3.6 to 4.1 kcal/mol in the gas phase.[3] While the 1H-tautomer is favored, the 2H-tautomer can be stabilized through various factors, including substitution patterns and intermolecular interactions like hydrogen bonding.[3]
When a substituent, such as a methyl group, is introduced onto one of the nitrogen atoms, the tautomeric equilibrium is locked, resulting in two distinct and separable isomers: a 1-methyl-1H-indazole and a 2-methyl-2H-indazole. The ability to selectively synthesize and definitively characterize these isomers is paramount in drug development, as the point of attachment significantly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity.
Diagram 1: Tautomeric Equilibrium in the Indazole Core
A depiction of the equilibrium between the more stable 1H- and the less stable 2H-tautomers of the parent indazole ring.
Synthetic Strategies for Regiocontrolled N-Methylation
The synthesis of methyl-indazole-sulfonyl chlorides commences with the regioselective methylation of an appropriate indazole precursor, followed by chlorosulfonation. The regioselectivity of the N-methylation is a critical step and is highly dependent on the reaction conditions.
N-Alkylation: A Game of Kinetic versus Thermodynamic Control
The alkylation of indazoles can lead to a mixture of N-1 and N-2 substituted products.[4] The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the base employed, the solvent, and the temperature. Generally, N-2 alkylation is favored under kinetic control, while N-1 alkylation is the thermodynamically controlled outcome.[4]
-
Kinetic Control (Favoring N-2): Milder reaction conditions, often employing reagents like trimethyloxonium tetrafluoroborate (Meerwein's reagent) or methyl 2,2,2-trichloroacetimidate under acidic conditions, tend to favor the formation of the 2-methyl-2H-indazole isomer.[4][5] This is attributed to the greater kinetic accessibility of the N-2 lone pair in the neutral indazole.[4]
-
Thermodynamic Control (Favoring N-1): The use of strong bases (e.g., NaH, K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) followed by the addition of a methylating agent like methyl iodide typically leads to the thermodynamically more stable 1-methyl-1H-indazole as the major product.[3][6]
Diagram 2: General N-Methylation Workflow
A generalized workflow for the N-methylation of indazoles, leading to a mixture of isomers that require separation.
Separation of the Methylated Indazole Isomers
The separation of the resulting 1-methyl and 2-methyl indazole isomers is typically achieved through standard laboratory techniques.
-
Column Chromatography: This is a widely used method for separating the isomers on a laboratory scale. The polarity difference between the two isomers is usually sufficient for effective separation on silica gel, with the N-1 isomer often being the first to elute.[3][7]
-
Recrystallization: For larger scale preparations, recrystallization can be a more practical approach. A mixed solvent system, such as acetone/water, ethanol/water, or THF/water, can be employed to selectively crystallize one isomer, leaving the other in the mother liquor.[8]
Synthesis of Methyl-Indazole-Sulfonyl Chlorides
Once the desired methylated indazole isomer is isolated, the sulfonyl chloride group is introduced, most commonly at the C3 or C5 position. The following protocols are illustrative and may require optimization based on the specific substrate.
Illustrative Protocol: Synthesis of 1-Methyl-1H-indazole-3-sulfonyl Chloride
This is a two-step process starting from 1-methyl-1H-indazole.
Step 1: Lithiation and Sulfonation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled THF.
-
Indazole Addition: Add a solution of 1-methyl-1H-indazole in anhydrous THF dropwise to the n-BuLi solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.
-
Sulfur Dioxide Quench: Bubble sulfur dioxide (SO2) gas through the reaction mixture for 30 minutes at -78 °C.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lithium 1-methyl-1H-indazole-3-sulfinate.
Step 2: Conversion to the Sulfonyl Chloride
-
Chlorination: Dissolve the crude lithium sulfinate in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) portion-wise to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification: Wash the reaction mixture with water, dry the organic layer, and concentrate. The crude product can be purified by column chromatography on silica gel to afford 1-methyl-1H-indazole-3-sulfonyl chloride.
Illustrative Protocol: Synthesis of 2-Methyl-2H-indazole-3-sulfonyl Chloride
The synthesis of the 2-methyl isomer follows a similar pathway, starting with 2-methyl-2H-indazole.
Step 1: Directed Lithiation and Sulfonation
The C3 position of 2-substituted indazoles can be selectively lithiated.[9]
-
Setup and Cooling: Follow the same setup and cooling procedure as for the 1-methyl isomer.
-
Lithiation: Add n-BuLi to a solution of 2-methyl-2H-indazole in anhydrous THF at -78 °C and stir for 1 hour.
-
Sulfonation: Quench the reaction with SO2 gas as described previously.
-
Work-up: Perform a similar aqueous work-up to obtain the crude lithium 2-methyl-2H-indazole-3-sulfinate.
Step 2: Conversion to the Sulfonyl Chloride
-
Chlorination: Convert the crude sulfinate to the sulfonyl chloride using NCS in dichloromethane as described for the 1-methyl isomer.
-
Purification: Purify the final product by column chromatography.
Spectroscopic Characterization: A Comparative Analysis
The unambiguous identification of the 1-methyl and 2-methyl-indazole-sulfonyl chloride isomers is crucial. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide distinct fingerprints for the two isomers. The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the methyl group.[10][11]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted and/or from Related Analogs)
| Position | 1-Methyl-1H-indazole-3-sulfonyl chloride (Predicted) | 2-Methyl-2H-indazole-3-sulfonyl chloride (Predicted) | Key Differentiating Features |
| ¹H NMR (δ, ppm) | |||
| N-CH₃ | ~4.1-4.3 | ~4.3-4.5 | The N-CH₃ signal of the 2-isomer is often slightly downfield. |
| H-4 | ~7.8-8.0 | ~7.6-7.8 | |
| H-5 | ~7.4-7.6 | ~7.2-7.4 | |
| H-6 | ~7.5-7.7 | ~7.3-7.5 | |
| H-7 | ~8.1-8.3 | ~7.9-8.1 | H-7 is typically more deshielded in the 1-isomer. |
| ¹³C NMR (δ, ppm) | |||
| N-CH₃ | ~35-37 | ~40-42 | The N-CH₃ carbon of the 2-isomer is generally more deshielded. |
| C-3 | ~140-142 | ~145-147 | The C-3 carbon bearing the sulfonyl chloride is more deshielded in the 2-isomer. |
| C-3a | ~125-127 | ~122-124 | |
| C-4 | ~122-124 | ~120-122 | |
| C-5 | ~128-130 | ~126-128 | |
| C-6 | ~124-126 | ~122-124 | |
| C-7 | ~110-112 | ~118-120 | C-7 is significantly more deshielded in the 2-isomer. |
| C-7a | ~140-142 | ~148-150 | C-7a is significantly more deshielded in the 2-isomer. |
Note: These are approximate chemical shift ranges based on known trends for N-methylated indazoles and related sulfonamides. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by the strong characteristic absorptions of the sulfonyl chloride group.[12]
Table 2: Key Infrared Absorption Frequencies
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |
| 2980-2880 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |
| 1620-1580 | C=C stretch (aromatic ring) | Medium |
| 1380-1340 | SO₂ asymmetric stretch | Strong |
| 1190-1160 | SO₂ symmetric stretch | Strong |
| 600-500 | S-Cl stretch | Strong |
While the major IR bands will be similar for both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different overall molecular symmetry and bond vibrations.
X-ray Crystallography
Influence of the Sulfonyl Chloride Group on Tautomerism
The introduction of a strongly electron-withdrawing sulfonyl chloride group at the C-3 position is expected to influence the electronic properties of the indazole ring. This can have implications for the relative stability of the tautomers and the reactivity of the molecule.
Computational studies on related systems can provide insights into these effects.[13][14] The electron-withdrawing nature of the -SO₂Cl group will decrease the electron density of the pyrazole ring, potentially affecting the pKa of the N-H proton in the parent indazole and influencing the regioselectivity of subsequent reactions.
Conclusion and Future Perspectives
The tautomerism of methyl-indazole-sulfonyl chlorides is a critical consideration for their effective use in drug discovery and development. The ability to selectively synthesize and rigorously characterize both the 1-methyl-1H and 2-methyl-2H isomers is essential for establishing clear structure-activity relationships. This guide has provided a comprehensive overview of the synthetic strategies, separation techniques, and detailed spectroscopic analysis required to navigate the chemistry of these important building blocks.
Future work in this area could focus on the development of more efficient and regioselective one-pot synthetic methods for these compounds. Furthermore, detailed computational studies on the specific tautomers of methyl-indazole-sulfonyl chlorides would provide a deeper understanding of their electronic structure and reactivity, further aiding in the rational design of novel indazole-based pharmaceuticals.
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthetic Utility of 2-Methyl-2H-indazole-7-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of 2-Methyl-2H-indazole-7-sulfonyl chloride, a key reagent for the synthesis of N-substituted 2-methyl-2H-indazole-7-sulfonamides. The indazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into molecules via a sulfonamide linkage offers a robust strategy for the development of novel therapeutic agents.[1][2] These application notes detail the chemical properties, safe handling, and a generalized, yet detailed, protocol for the sulfonylation of amines. Mechanistic insights, troubleshooting, and purification strategies are also discussed to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Indazole-Sulfonamide Scaffold
The indazole ring system is a cornerstone of numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] When coupled with a sulfonamide linker, the resulting scaffold has proven to be a highly effective pharmacophore in modern drug discovery. The sulfonamide group is a bioisostere for carboxylic acids and can improve pharmacokinetic properties by increasing hydrogen bonding potential and modulating acidity.[2]
This compound is a versatile building block that allows for the direct installation of the 2-methyl-2H-indazole-7-sulfonyl moiety onto a nucleophilic amine. This provides a direct route to a diverse library of compounds for screening and lead optimization in drug development programs. The "2H-indazole" isomer, where the methyl group is at the N2 position, is a distinct and important structural motif in its own right, with different physicochemical properties compared to the more common 1H-indazole tautomer.
Safety and Handling of Sulfonyl Chlorides
As a class of reagents, sulfonyl chlorides demand careful handling due to their reactivity and corrosive nature.
Primary Hazards:
-
Corrosivity: this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.
-
Reactivity with Water: It reacts exothermically with water and other protic solvents, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and 2-methyl-2H-indazole-7-sulfonic acid. This reaction can be vigorous.
-
Incompatibility: Avoid contact with strong bases, strong oxidizing agents, and alcohols, as these can lead to violent reactions.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are essential.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.
-
Body Protection: A chemical-resistant lab coat or apron is required.
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.
Storage and Disposal:
-
Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.
-
Unused or waste reagent should be quenched carefully by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate or a non-protic solvent containing a scavenger amine. Consult your institution's specific waste disposal guidelines.
General Protocol for Amine Sulfonylation
This section outlines a representative, field-proven protocol for the reaction of this compound with a primary or secondary amine. The specific conditions may require optimization based on the nucleophilicity and steric hindrance of the amine substrate.
Causality Behind Experimental Choices
-
Solvent: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are used to prevent hydrolysis of the sulfonyl chloride.
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial. It serves two purposes: to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and to deprotonate the amine, increasing its nucleophilicity. Pyridine can also act as a nucleophilic catalyst.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction is then allowed to warm to room temperature to ensure completion. For less reactive amines, gentle heating may be necessary.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can be used to ensure complete consumption of the sulfonyl chloride, especially if the amine is not precious. The base is typically used in a 1.5 to 2-fold excess relative to the sulfonyl chloride.
Experimental Workflow Diagram
Caption: General workflow for the sulfonylation of an amine.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 mmol, 1.0 eq.) and pyridine (1.5-2.0 mmol, 1.5-2.0 eq.) in anhydrous DCM (5-10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate dry vial, dissolve this compound (1.05 mmol, 1.05 eq.) in anhydrous DCM (2-3 mL). Add this solution dropwise to the cooled, stirring amine solution over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate (1 x 15 mL), and finally with brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 2-methyl-2H-indazole-7-sulfonamide.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Amine : Sulfonyl Chloride | 1.0 : 1.0 to 1.2 : 1.0 | A slight excess of amine can drive the reaction to completion. |
| Base : Sulfonyl Chloride | 1.5 : 1.0 to 3.0 : 1.0 | To effectively neutralize the HCl byproduct. |
| Concentration | 0.1 - 0.5 M | A balance between reaction rate and solubility. |
| Temperature | 0 °C to RT (up to 40 °C) | Initial cooling to control exothermicity; warming for completion. |
| Reaction Time | 2 - 24 hours | Dependent on the nucleophilicity of the amine. |
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation by the base to yield the stable sulfonamide product.
Sources
The Strategic Application of 2-Methyl-2H-indazole-7-sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of contemporary medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological targets.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3] This has led to the successful development of several blockbuster drugs, such as the kinase inhibitors axitinib and pazopanib. A key strategy in harnessing the full potential of the indazole scaffold is its functionalization with other pharmacologically important moieties. Among these, the sulfonamide group stands out for its profound impact on the pharmacokinetic and pharmacodynamic properties of drug candidates.
The Sulfonamide Moiety: More Than Just a Functional Group
The sulfonamide group (-SO₂NH-) is a bioisostere of the amide bond, but with distinct advantages. It is more resistant to metabolic degradation, can act as a hydrogen bond donor and acceptor, and its geometry allows for specific and high-affinity interactions with enzyme active sites.[4] The incorporation of a sulfonamide group can enhance solubility, modulate pKa, and improve cell permeability, all of which are critical parameters in drug design. The synergy between the indazole scaffold and the sulfonamide group has given rise to a new generation of highly effective therapeutic agents, particularly in the realm of oncology.[3]
2-Methyl-2H-indazole-7-sulfonyl Chloride: A Bespoke Reagent for Targeted Synthesis
This compound is a specialized reagent designed for the efficient introduction of the 2-methyl-2H-indazole-7-sulfonamide moiety into target molecules. The methylation at the N2 position of the indazole ring is a deliberate design choice, as it can influence the vectoral projection of other substituents and, consequently, the binding affinity and selectivity for the target protein. This makes this compound a valuable tool for medicinal chemists seeking to fine-tune the properties of their lead compounds.
Application Notes: Kinase Inhibition as a Primary Therapeutic Arena
A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-methyl-2H-indazole-7-sulfonamide scaffold is particularly adept at targeting the ATP-binding site of various kinases.
Mechanism of Action and Rationale for Use
The indazole core can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The sulfonamide linker then projects a substituent into a nearby hydrophobic pocket, further enhancing binding affinity. The precise positioning of the sulfonyl group at the 7-position of the indazole ring, combined with the N2-methylation, dictates the orientation of the substituent, allowing for the selective targeting of specific kinases.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title reagent can be achieved from the corresponding amine, 2-methyl-2H-indazol-7-amine, via a Sandmeyer-type reaction. This classic transformation in organic chemistry provides a reliable route to aryl sulfonyl chlorides from aryl amines.[5][6][7]
Reaction Scheme:
A representative Sandmeyer reaction workflow.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 2-Methyl-2H-indazol-7-amine | 147.18 | 10.0 g | 67.9 mmol |
| Concentrated HCl | 36.5 | 40 mL | - |
| Sodium Nitrite (NaNO₂) | 69.0 | 5.1 g | 73.9 mmol |
| Water | 18.0 | 100 mL | - |
| Acetic Acid | 60.1 | 150 mL | - |
| Copper(I) Chloride (CuCl) | 99.0 | 1.0 g | 10.1 mmol |
| Sulfur Dioxide (SO₂) | 64.1 | gas | excess |
| Dichloromethane | 84.9 | 200 mL | - |
| Saturated Sodium Bicarbonate | - | 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | 10 g | - |
Procedure:
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-2H-indazol-7-amine (10.0 g, 67.9 mmol) in a mixture of concentrated HCl (40 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (5.1 g, 73.9 mmol) in water (20 mL) and add it dropwise to the amine suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate 1 L flask, prepare a solution of copper(I) chloride (1.0 g, 10.1 mmol) in acetic acid (150 mL).
-
Cool this solution to 10 °C and bubble sulfur dioxide gas through it for 15 minutes.
-
Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl mixture over 1 hour, maintaining the temperature between 10-15 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into 500 g of crushed ice.
-
A precipitate of the crude sulfonyl chloride will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in dichloromethane (200 mL) and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 75 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.
-
Expected Yield: 70-80%. The product should be used immediately or stored under an inert atmosphere at low temperature, as sulfonyl chlorides can be sensitive to moisture.
Protocol 2: Synthesis of a Representative 2-Methyl-2H-indazole-7-sulfonamide
This protocol describes the reaction of this compound with a primary amine to form the corresponding sulfonamide.
Reaction Scheme:
General workflow for sulfonamide synthesis.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 230.67 | 1.0 g | 4.33 mmol |
| Representative Primary Amine | - | 1.1 eq | 4.76 mmol |
| Pyridine | 79.1 | 2.0 eq | 8.66 mmol |
| Dichloromethane (DCM) | 84.9 | 20 mL | - |
| 1M HCl (aq) | - | 20 mL | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | 5 g | - |
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 g, 4.33 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Amine Addition:
-
Add pyridine (0.68 g, 8.66 mmol) to the solution.
-
Slowly add the primary amine (4.76 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM (30 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure sulfonamide.
-
Expected Yield: 80-95%.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: Sulfonyl chlorides can react with moisture to produce corrosive hydrochloric acid. Handle under a dry atmosphere (e.g., nitrogen or argon) and store in a desiccator.
-
Incompatibilities: Avoid contact with strong bases, alcohols, and water.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a valuable and highly specific reagent in the medicinal chemist's toolbox. Its rational design allows for the targeted synthesis of indazole-based sulfonamides, a class of compounds with proven therapeutic potential, particularly as kinase inhibitors. The protocols provided herein offer a reliable foundation for the synthesis of the reagent itself and its subsequent application in the development of novel drug candidates. As the quest for more selective and potent therapeutics continues, the strategic use of bespoke reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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synthesis of novel sulfonamides using 2-Methyl-2H-indazole-7-sulfonyl chloride
Application Note & Protocol
Topic: Synthesis of Novel Sulfonamides using 2-Methyl-2H-indazole-7-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
A Practical Guide to the Synthesis of Novel 2-Methyl-2H-indazole-7-sulfonamides: A Scaffold for Modern Drug Discovery
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including the multi-kinase inhibitor Pazopanib.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamides derived from this compound. We delve into the underlying chemical principles, offer a detailed step-by-step experimental workflow, and provide insights into reaction optimization, troubleshooting, and characterization. This guide is designed to empower researchers to efficiently generate libraries of novel indazole sulfonamides for screening and lead optimization in drug discovery programs.
Introduction: The Significance of the Indazole Sulfonamide Moiety
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development.[3] Among these, the indazole ring system has garnered significant attention due to its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties. The sulfonamide functional group (-SO₂NR₂) is another cornerstone of medicinal chemistry, prized for its ability to mimic carboxylic acids, improve pharmacokinetic properties, and engage in critical hydrogen bonding interactions with biological targets.[4][5][6]
The strategic combination of these two pharmacophores—the indazole core and the sulfonamide linker—has led to the discovery of potent and selective therapeutic agents.[4][7] The specific precursor, this compound, offers a synthetically accessible and stable starting point for creating a diverse array of sulfonamide derivatives. The methylation at the N2 position pre-defines the regiochemistry, preventing the formation of isomeric products and simplifying downstream purification and analysis. This guide provides the necessary framework for leveraging this key intermediate in the synthesis of novel chemical entities.
Chemical Principle & Reaction Scheme
The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust nucleophilic acyl substitution reaction.[8][9] The process involves the reaction of a primary or secondary amine with a sulfonyl chloride. The amine's lone pair of electrons acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[9]
The general reaction is depicted below:
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for coupling an amine with this compound. Researchers should adapt reactant quantities and reaction times based on the specific amine used.
3.1. Materials & Equipment
-
Reagents:
-
This compound (CAS: N/A, commercially available)[10]
-
Amine of interest (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N), distilled
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Glass syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware
-
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine of interest (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Rationale: Starting at a low temperature helps to control the initial exothermic reaction and minimize potential side reactions. An inert atmosphere prevents reactions with moisture and oxygen.
-
-
Addition of Reagents:
-
Slowly add the base, pyridine (1.5 eq.), to the stirred amine solution.
-
In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over 10-15 minutes using a syringe.
-
Rationale: The excess of sulfonyl chloride ensures the complete consumption of the potentially more valuable amine. The base is crucial to neutralize the HCl formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize spots under UV light (254 nm). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Rationale: Reaction times can vary significantly depending on the nucleophilicity of the amine. Aromatic amines are generally less reactive than aliphatic amines.[8] TLC is a rapid and effective method to determine the point of reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Rationale: The HCl wash removes the excess pyridine base. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure sulfonamide product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the final product.
-
Rationale: Chromatography is essential for removing unreacted sulfonyl chloride, baseline impurities, and any minor side products, ensuring high purity of the final compound.[5]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for indazole sulfonamide synthesis.
Data Presentation: Representative Results
The described protocol is versatile and can be applied to a wide range of primary and secondary amines. The following table presents hypothetical, yet realistic, results for the synthesis of various 2-Methyl-2H-indazole-7-sulfonamides to illustrate the scope of the reaction.
| Entry | Amine Substrate | Product Structure | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Aniline | (Structure 1) | 12 | 85 | >98% |
| 2 | Benzylamine | (Structure 2) | 4 | 92 | >99% |
| 3 | Morpholine | (Structure 3) | 2 | 95 | >99% |
| 4 | tert-Butylamine | (Structure 4) | 16 | 65 | >97% |
(Note: Structures are conceptual for representation. Yields are isolated yields after chromatography.)
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Poorly nucleophilic amine (e.g., electron-deficient aniline).2. Wet reagents/solvents.3. Insufficient base. | 1. Increase reaction temperature to 40-50 °C or use a stronger, non-nucleophilic base like DBU. Consider catalytic methods.[12]2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase the equivalents of base to 2.0-2.5 eq. |
| Multiple Products on TLC | 1. Reaction with a di-functional amine.2. Degradation of starting material or product.3. Bis-sulfonylation of a primary amine. | 1. Use appropriate protecting group strategies.2. Maintain reaction temperature at RT or below.3. Use a 1:1 stoichiometry of amine to sulfonyl chloride; add the amine to the sulfonyl chloride solution. |
| Difficult Purification | 1. Product and starting material have similar Rf values.2. Product is highly polar and streaks on silica gel. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. Consider reverse-phase chromatography or recrystallization as an alternative purification method.[13] |
| Low Isolated Yield | 1. Product loss during aqueous work-up (if slightly water-soluble).2. Incomplete reaction. | 1. Back-extract the aqueous layers with the organic solvent to recover more product.2. Allow the reaction to run for a longer period, confirming completion by TLC or LC-MS. |
Safety Precautions
-
Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Chlorosulfonic acid , if used in the synthesis of the starting material, is extremely corrosive and reacts violently with water.
-
Pyridine and Dichloromethane are toxic and volatile. All operations should be conducted within a well-ventilated chemical fume hood.
References
- Vertex AI Search. (2026). Key Intermediates in Pharmaceutical Manufacturing: A Focus on Pazopanib.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
- Nguyen, V. H., et al. (n.d.).
- ACS Publications. (2023).
- NIH. (n.d.).
- ResearchGate. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- Who we serve. (2024).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.).
- Taylor & Francis Online. (n.d.).
- NIH. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2024).
- Wiley Online Library. (n.d.).
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- NIH. (n.d.).
- ResearchG
- NIH. (n.d.).
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- BenchChem. (2025).
- ResearchGate. (2020).
- Achemica. (n.d.). This compound, 98% Purity, C8H7ClN2O2S, 1 gram.
- NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC PubMed Central.
- PubMed. (n.d.). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
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Application Notes and Protocols: The Strategic Use of 2-Methyl-2H-indazole-7-sulfonyl chloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The strategic deployment of covalent fragments, which form a stable bond with their protein target, offers distinct advantages in potency, selectivity, and duration of action. This guide provides an in-depth exploration of 2-Methyl-2H-indazole-7-sulfonyl chloride , a heterocyclic fragment featuring a reactive sulfonyl chloride warhead. We will dissect the scientific rationale for its use, provide detailed protocols for its synthesis and application in covalent fragment screening, and outline a comprehensive workflow for hit validation and characterization. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage the power of covalent FBDD to tackle challenging biological targets.
Introduction: The Rise of Covalent Fragments and the Potential of the Indazole Scaffold
Traditional FBDD relies on the identification of small, low-affinity fragments that bind reversibly to a protein target. While successful, this approach can be challenging when targeting proteins with shallow binding pockets or when high potency is difficult to achieve through fragment evolution. Covalent FBDD overcomes these limitations by employing fragments equipped with a reactive electrophile, or "warhead," that forms a permanent covalent bond with a nucleophilic amino acid residue on the target protein.[1]
The sulfonyl chloride moiety is an attractive electrophilic warhead. Unlike the more commonly used acrylamides and chloroacetamides that predominantly target cysteine, sulfonyl-based electrophiles, including sulfonyl chlorides and the related sulfonyl fluorides, exhibit a broader reactivity profile.[2] They are known to react with a range of nucleophilic residues such as lysine, tyrosine, serine, and histidine, thereby expanding the landscape of the "targetable" proteome beyond the often-limited number of accessible cysteines.[3]
The choice of the fragment scaffold is equally critical. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its bicyclic aromatic structure provides a rigid framework for presenting substituents in defined vectors, facilitating high-quality interactions within a protein binding site. The specific isomer, 2-Methyl-2H-indazole , offers distinct physicochemical properties and synthetic accessibility.[6]
Thus, This compound emerges as a fragment of significant interest, combining the targeting potential of the indazole scaffold with the versatile reactivity of the sulfonyl chloride warhead.
The Chemistry of this compound: Synthesis and Reactivity
A self-validating protocol requires a reliable and reproducible source of the key reagent. This section details a robust synthetic route to this compound from a commercially available precursor.
Synthesis Protocol
The synthesis proceeds via a classical Sandmeyer-type reaction, converting the precursor amine, 7-amino-2-methyl-2H-indazole, into the corresponding sulfonyl chloride.[7][8][9]
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Materials:
-
7-amino-2-methyl-2H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water (deionized)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 7-amino-2-methyl-2H-indazole (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. b. Prepare a solution of sodium nitrite (1.1 eq) in water. c. Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature between 0 and 5 °C. Vigorous stirring is essential. d. After the addition is complete, stir the resulting diazonium salt solution for an additional 30-45 minutes at 0-5 °C.[10]
-
Sulfonylation: a. In a separate, larger vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid at 0 °C. This can be achieved by bubbling SO₂ gas through the acetic acid. b. Add a catalytic amount of copper(I) chloride (e.g., 0.1 eq) to the SO₂/acetic acid solution.[11] c. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/acetic acid/CuCl mixture. Maintain the temperature below 10 °C. The addition is often accompanied by the evolution of nitrogen gas. d. After the addition is complete, allow the reaction to stir for 1-2 hours, letting it slowly warm to room temperature. e. Quench the reaction by pouring it carefully into a large volume of ice-water. f. The product, this compound, will precipitate as a solid.
-
Work-up and Purification: a. Collect the solid product by vacuum filtration and wash it thoroughly with cold water. b. The crude product can be further purified by either recrystallization or by dissolving it in a suitable organic solvent (e.g., DCM or ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reactivity Profile and Rationale
The sulfonyl chloride is a moderately reactive electrophile. Its reactivity is tuned by the electron-withdrawing nature of the indazole ring system. The primary targets on a protein are nucleophilic amino acid residues.
Table 1: Expected Reactivity with Nucleophilic Amino Acids
| Amino Acid | Nucleophilic Group | Expected Reactivity | Rationale & Causality |
| Cysteine | Thiol (-SH) | High | The thiolate anion (S⁻) is a potent nucleophile, readily attacking the electrophilic sulfur atom of the sulfonyl chloride.[3] |
| Lysine | ε-Amino (-NH₂) | Moderate | The primary amine of the lysine side chain is a good nucleophile, particularly in its unprotonated state. The local pKa environment will heavily influence its reactivity.[12] |
| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate to Low | The phenolate anion (O⁻) is nucleophilic. Tyrosine reactivity is highly context-dependent and often requires a specific microenvironment that lowers the pKa of the hydroxyl group.[13] |
| Serine/Threonine | Aliphatic Hydroxyl (-OH) | Low | The hydroxyl groups of serine and threonine are generally poor nucleophiles at physiological pH. Reaction typically requires activation, such as being in an enzyme active site. |
| Histidine | Imidazole Ring | Moderate to Low | The imidazole side chain can act as a nucleophile, but its reactivity is pH-dependent and generally lower than that of cysteine or lysine. |
This versatile reactivity profile is a key advantage, as it allows for the potential targeting of a wider range of binding sites compared to cysteine-specific fragments. The choice of buffer pH during screening can be used to modulate the nucleophilicity of these residues and potentially bias the screening towards certain residue types.
Covalent Fragment Screening Workflow
A successful covalent FBDD campaign requires a multi-step workflow that integrates primary screening with rigorous hit validation.
Workflow Diagram:
Caption: A typical workflow for covalent fragment-based drug discovery.
Primary Screening: Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is the preferred method for the primary screening of covalent fragments. It directly detects the formation of a covalent adduct by measuring the mass increase of the target protein.[14][15]
Protocol: High-Throughput Intact Protein MS Screen
-
Preparation: a. Prepare a stock solution of this compound at 10-50 mM in DMSO. b. Prepare the target protein at a concentration of 5-10 µM in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4). Ensure the buffer is compatible with MS analysis. c. Aliquot the protein solution into a 96- or 384-well plate.
-
Incubation: a. Add the fragment to the protein solution to a final concentration of 100-500 µM. Include a DMSO-only control. b. Incubate the plate for a defined period (e.g., 1, 4, or 24 hours) at a controlled temperature (e.g., room temperature or 37 °C). The incubation time should be optimized based on the expected reactivity of the sulfonyl chloride.
-
Sample Quenching and Preparation: a. Quench the reaction by adding an equal volume of 0.1% formic acid in water. b. Desalt the samples using a C4 ZipTip or a similar solid-phase extraction method to remove non-reacted fragments and buffer salts.
-
LC-MS Analysis: a. Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a system equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer. b. Use a short C4 column with a rapid gradient of acetonitrile in water (with 0.1% formic acid) to elute the protein. c. Acquire the mass spectrum over a relevant m/z range for the target protein.
-
Data Analysis: a. Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein. b. Compare the mass of the protein in the fragment-treated samples to the DMSO control. A mass shift corresponding to the molecular weight of the fragment (minus HCl) indicates covalent adduct formation. c. Calculate the percentage of labeled protein by comparing the peak intensities of the unmodified and modified protein species.
Hit Validation: Cellular Thermal Shift Assay (CETSA®)
A primary hit from an in vitro screen must be validated to confirm target engagement in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method for this purpose. It measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[16][17]
Protocol: CETSA® for Target Engagement
-
Cell Treatment: a. Culture cells to an appropriate density and harvest them. b. Resuspend the cells in a suitable buffer and treat them with varying concentrations of this compound or a DMSO vehicle control for 1-2 hours.
-
Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. b. Heat the samples to a range of temperatures (e.g., from 37 °C to 70 °C in 2-3 °C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4 °C for 3 minutes.
-
Cell Lysis and Protein Solubilization: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors. b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C.
-
Protein Quantification: a. Transfer the supernatant (soluble fraction) to a new plate. b. Quantify the amount of the target protein remaining in the soluble fraction using a suitable detection method, such as Western blotting, ELISA, or a proximity-based assay like AlphaLISA®.
-
Data Analysis: a. Plot the amount of soluble protein as a function of temperature for both the DMSO and fragment-treated samples. b. A shift in the melting curve to a higher temperature in the presence of the fragment indicates that it has bound to and stabilized the target protein, thus confirming cellular target engagement.
Advanced Hit Characterization
Once a hit has been validated, a deeper understanding of its interaction with the target is required for successful hit-to-lead optimization.
Binding Site Identification by LC-MS/MS
Identifying the specific amino acid residue modified by the fragment is crucial. This is typically achieved by a "bottom-up" proteomics approach involving proteolytic digestion followed by tandem mass spectrometry (LC-MS/MS).[15]
Protocol: Peptide Mapping for Adduct Site Identification
-
Protein Labeling and Digestion: a. Prepare two protein samples: one incubated with this compound (at a concentration sufficient to achieve >50% labeling) and a DMSO control. b. Denature the proteins, reduce the disulfide bonds (e.g., with DTT), and alkylate the free cysteines (e.g., with iodoacetamide). c. Digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: a. Analyze the peptide digests by nano-LC-MS/MS on a high-resolution mass spectrometer. b. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most intense peptide ions in each full MS scan are selected for fragmentation (MS/MS).
-
Data Analysis: a. Search the MS/MS data against the sequence of the target protein using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer). b. Include a variable modification in the search parameters corresponding to the mass of the 2-methyl-2H-indazolyl-7-sulfonyl moiety on the potential target amino acid residues (Cys, Lys, Tyr, etc.). c. The identification of a peptide with this specific mass modification confirms the site of covalent adduction.
Structural Characterization by X-ray Crystallography
To guide structure-based drug design, a high-resolution structure of the fragment covalently bound to the target protein is invaluable. X-ray crystallography provides this atomic-level detail.[18][19]
Protocol: Co-crystallization with a Covalent Fragment
-
Complex Formation: a. Incubate the purified target protein with a 2-5 fold molar excess of this compound to ensure complete covalent modification. b. Confirm the formation of the covalent complex by intact protein MS. c. Re-purify the protein-fragment complex using size-exclusion chromatography to remove any unreacted fragment and aggregated protein.
-
Crystallization: a. Set up crystallization screens using the purified complex at a suitable concentration (typically 5-10 mg/mL). Vapor diffusion (hanging drop or sitting drop) is the most common method. b. Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Data Collection and Structure Determination: a. Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source. b. Process the diffraction data and solve the structure using molecular replacement with a previously determined structure of the apo-protein. c. Build the model of the protein-fragment complex into the electron density map and refine the structure. The resulting model will reveal the precise binding mode of the fragment and its interactions with the surrounding amino acid residues.
Conclusion and Future Perspectives
This compound represents a strategically designed tool for covalent fragment-based drug discovery. Its privileged indazole scaffold provides a solid foundation for developing high-affinity interactions, while the sulfonyl chloride warhead offers the opportunity to target a broader range of nucleophilic residues beyond cysteine. The comprehensive workflow detailed in these application notes—from synthesis and primary screening to cellular validation and detailed structural characterization—provides a robust framework for identifying and advancing novel covalent inhibitors. As the field of drug discovery continues to tackle increasingly challenging targets, the rational application of versatile covalent fragments like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
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Merot, J., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. [Link]
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Merot, J., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]
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Merot, J., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]
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Erlanson, D. A., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(6), 716-724. [Link]
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Merot, J., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed. [Link]
-
Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. [Link]
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Kathman, S. G., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 57(11), 4969-4974. [Link]
- Bayer AG. (1998). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
-
Pellegrini, C., & Vulpetti, A. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446–2456. [Link]
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Zambaldo, C., et al. (2020). 2-Sulfonyl Pyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed Central. [Link]
-
Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. [Link]
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Al-Ali, H., & Al-Mulla, H. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Yang, X., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103033. [Link]
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Willis, M. C. (2024). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
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IRBM. (2024). Optimized Covalent Fragment Library for Drug Discovery. [Link]
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Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. [Link]
-
Ciulli, A. (2024). Fragment-Based Drug Discovery Using NMR Spectroscopy. ResearchGate. [Link]
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Campos-Olivas, R. (2010). NMR screening and hit validation in fragment based drug discovery. PubMed. [Link]
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Campos-Olivas, R. (2011). NMR Screening and Hit Validation in Fragment Based Drug Discovery. ResearchGate. [Link]
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high-throughput screening with a 2-Methyl-2H-indazole-7-sulfonyl chloride library
Application Note & Protocol Guide
High-Throughput Screening of a 2-Methyl-2H-indazole-7-sulfonamide Library for the Identification of Novel Bioactive Molecules
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This guide provides a comprehensive framework for leveraging this scaffold in high-throughput screening (HTS) campaigns. We detail the design, synthesis, and screening of a diverse chemical library derived from 2-Methyl-2H-indazole-7-sulfonyl chloride. The inherent reactivity of the sulfonyl chloride functional group allows for the straightforward synthesis of a large array of sulfonamides, a class of compounds with proven therapeutic relevance. This document provides detailed protocols for library synthesis, assay development, the execution of a primary HTS campaign, and subsequent hit validation, designed for researchers, scientists, and drug development professionals seeking to identify novel modulators of biological targets.
The Scientific Rationale: Indazole Sulfonamides as a Source of Bioactive Hits
The 2-Methyl-2H-indazole Scaffold: A Foundation for Drug Discovery
Indazoles are bicyclic heterocyclic aromatic compounds that are bioisosteres of indoles. Their unique structural and electronic properties have made them a cornerstone in the development of therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][2] The 2-Methyl-2H-indazole isomer provides a synthetically tractable and stable core for building compound libraries. Its structure allows for chemical diversification at multiple vectors to explore the chemical space around a biological target.
The Sulfonyl Chloride Handle: A Gateway to Chemical Diversity
The this compound is not the compound that is screened, but rather the reactive intermediate used to generate the screening library. Sulfonyl chlorides are highly reactive electrophiles that readily couple with primary and secondary amines to form stable sulfonamide linkages.[3] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for the combinatorial synthesis required for a screening library.[4] By reacting the single sulfonyl chloride precursor with a diverse collection of amines, a large library of unique 2-Methyl-2H-indazole-7-sulfonamides can be rapidly generated.
Library Design and Synthesis Protocol
The quality of a screening campaign is fundamentally dependent on the quality and diversity of the compound library.[4] The objective here is to create a library of 2-Methyl-2H-indazole-7-sulfonamides that covers a broad range of chemical space.
Library Synthesis Workflow
The synthesis is a straightforward nucleophilic substitution reaction. A diverse set of commercially available primary and secondary amines is selected to be reacted with the this compound core.
Caption: Combinatorial synthesis of the sulfonamide screening library.
Protocol: Parallel Synthesis of a 96-Well Library Plate
Rationale: This protocol is designed for parallel synthesis in a 96-well plate format to streamline the creation of the library and prepare it directly for HTS.
Materials:
-
A pre-aliquoted 96-well plate containing 88 unique primary/secondary amines and 8 control wells (e.g., solvent only).
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well deep-well plates
-
Automated liquid handler or multichannel pipettes
Procedure:
-
Amine Plate Preparation: In a 96-well deep-well plate, dispense 50 µL of a 0.2 M solution of each unique amine in anhydrous DCM into individual wells (10 µmol per well).
-
Base Addition: To each well containing the amine solution, add 1.5 equivalents of TEA (approx. 2.1 µL).
-
Sulfonyl Chloride Stock Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Reaction Initiation: Using a liquid handler, add 50 µL of the sulfonyl chloride stock solution (10 µmol) to each well of the amine plate. This initiates the reaction.
-
Incubation: Seal the plate and allow it to react at room temperature for 12-18 hours on a plate shaker.
-
Work-up (Quenching): Add 100 µL of saturated aqueous sodium bicarbonate to each well to quench any remaining sulfonyl chloride and neutralize the acid byproduct.
-
Extraction: Add 200 µL of DCM to each well. Mix thoroughly, then centrifuge the plate to separate the aqueous and organic layers.
-
Library Plate Creation: Carefully transfer the lower organic (DCM) layer containing the final sulfonamide product to a new, clean 96-well plate.
-
Solvent Evaporation: Evaporate the DCM using a centrifugal evaporator or a stream of nitrogen.
-
Final Preparation: Resuspend the dried compound pellets in 100% Dimethyl Sulfoxide (DMSO) to a final stock concentration of 10 mM. This is now the master stock plate for the HTS campaign.
-
Quality Control: A representative selection of wells (e.g., one column) should be analyzed by LC-MS to confirm the presence of the desired product and estimate purity.
High-Throughput Screening: Assay Development & Optimization
The success of an HTS campaign hinges on a robust and reliable assay.[7][8] The choice between a biochemical and a cell-based assay depends entirely on the biological question being asked.[9][10]
-
Biochemical Assays: Utilize purified proteins or enzymes. They are simpler, have fewer confounding variables, and are excellent for identifying direct inhibitors or binders.[11] Fluorescence Polarization (FP) is a common and powerful technique for this purpose.[12]
-
Cell-Based Assays: Use living cells to measure a physiological response (e.g., cell viability, reporter gene expression).[13] They provide more biologically relevant data but are also more complex and variable.[10]
For this guide, we will focus on developing a Fluorescence Polarization (FP) based biochemical assay to identify inhibitors of a protein-protein interaction (PPI).
Protocol: FP Assay Development and Optimization
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, free-spinning tracer has low polarization. When bound to a large protein, its tumbling slows, and polarization increases. A compound that disrupts this interaction will cause a decrease in polarization.[12]
Materials:
-
Purified target protein
-
A fluorescently labeled peptide or small molecule that binds the target protein (the "tracer")
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well, low-volume, black assay plates
-
A microplate reader capable of measuring fluorescence polarization
Optimization Steps:
-
Tracer Concentration: Determine the lowest concentration of the tracer that gives a stable and robust fluorescent signal (typically 2-3 times the background). This minimizes protein consumption.
-
Protein Titration (Binding Curve): Perform a serial dilution of the target protein against the fixed, optimal concentration of the tracer. This determines the protein concentration required to achieve a sufficient assay window (the difference between the fully bound and unbound states). The goal is to use a protein concentration at or near the Kd (dissociation constant) to maximize sensitivity to competitive inhibitors.
-
DMSO Tolerance: Test the assay's performance at various concentrations of DMSO (e.g., 0.5% to 5%) to find the maximum concentration that does not significantly affect the assay window. This is critical as the compound library is stored in 100% DMSO.
-
Assay Stability: Once optimal concentrations are determined, run the assay and read the plate at multiple time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to ensure the signal is stable over the time required to run a full HTS batch.
| Parameter | Goal | Typical Range | Rationale |
| Tracer Concentration | Minimize concentration for robust signal | 1 - 10 nM | Conserves reagents and reduces potential for fluorescence interference.[14] |
| Protein Concentration | Use concentration at or near Kd | Varies by target | Maximizes assay sensitivity to competitive inhibitors. |
| DMSO Concentration | Highest tolerable level without signal loss | < 1% final | Ensures compound solubility while minimizing assay disruption.[15] |
| Incubation Time | Shortest time to reach signal equilibrium | 30 - 120 min | Balances reaction completion with throughput speed. |
Establishing Assay Quality: The Z'-Factor
Before starting a full screen, the assay's robustness must be validated by calculating the Z'-factor.[16][17] This metric accounts for both the dynamic range of the assay and the variability of the signals.
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
μp and σp : Mean and standard deviation of the positive control (e.g., tracer + protein, representing high polarization).
-
μn and σn : Mean and standard deviation of the negative control (e.g., tracer only, representing low polarization).
To calculate Z', dedicate several rows of a 384-well plate to positive controls and several rows to negative controls. A Z'-factor ≥ 0.5 is considered excellent and suitable for HTS.[18]
The HTS Workflow: From Screening to Hit Identification
This section outlines the automated process for screening the entire library.[19]
HTS Workflow Diagram
Caption: End-to-end automated high-throughput screening workflow.
Protocol: Primary HTS Campaign
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer ~20 nL of each compound from the 10 mM DMSO stock plates into the bottom of 384-well assay plates. This results in a final screening concentration of 10 µM in a 20 µL assay volume.
-
Control Allocation: Ensure each plate includes columns dedicated to positive controls (DMSO only) and negative controls (a known inhibitor, if available, or buffer).
-
Reagent Addition: Using a reagent dispenser, add 20 µL of the pre-mixed assay solution (containing the target protein and fluorescent tracer at their optimized concentrations) to all wells of the assay plate.
-
Incubation: Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plates on an FP-capable microplate reader.
-
Data Analysis:
-
Calculate the Z'-factor for each individual plate to ensure data quality.[15]
-
Normalize the data (e.g., to the per-plate mean of the positive controls).
-
Identify primary "hits" as compounds that cause a signal decrease greater than a set threshold, typically three standard deviations from the mean of the control wells.[20]
-
Hit Validation: Separating True Hits from False Positives
The primary screen will inevitably identify compounds that interfere with the assay technology rather than the biological target.[14][21] A rigorous hit validation cascade is essential.
Protocol: Hit Confirmation and Dose-Response Analysis
Rationale: The first step is to confirm that the observed activity is real and not a result of a single-point error. This is done by re-testing the primary hits, ideally from a freshly prepared sample.[22]
Procedure:
-
Re-order or Re-synthesize: Obtain fresh, dry powder of the primary hit compounds.
-
Fresh Stock Preparation: Prepare new 10 mM stock solutions in 100% DMSO.
-
Dose-Response Plate: Create a serial dilution series for each confirmed hit (e.g., 10-point, 1:3 dilution starting from 100 µM).
-
IC50 Determination: Test these dilutions in the primary assay. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the activity is inhibited). A clear dose-response relationship increases confidence that the compound is a true hit.[22]
Protocol: Orthogonal Counter-Screen
Rationale: An orthogonal assay uses a different detection technology to measure the same biological event.[23] This helps eliminate false positives that are specific to the primary assay's technology (e.g., fluorescent compounds in a fluorescence-based assay).
Example Orthogonal Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
If the primary screen was FP-based, a TR-FRET assay would be an excellent orthogonal choice. This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.
Procedure:
-
Develop and optimize a TR-FRET assay for the same PPI target. This typically involves labeling the interacting proteins with compatible donor (e.g., Terbium) and acceptor (e.g., GFP) fluorophores.
-
Test all confirmed hits with dose-response curves in the TR-FRET assay.
-
Prioritize Hits: Compounds that are active in both the primary FP assay and the orthogonal TR-FRET assay are considered highly validated hits and are prioritized for further study.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | Reagent instability, inconsistent liquid handling, incorrect reagent concentrations. | Re-validate reagent stability. Calibrate pipettes/dispensers. Re-run protein and tracer titrations.[24] |
| High Plate-to-Plate Variability | Inconsistent incubation times, temperature fluctuations, reagent degradation over time. | Ensure consistent timing for all steps. Use freshly prepared reagents for each batch. Monitor room temperature.[25] |
| "Edge Effects" on Plates | Uneven temperature across the plate, evaporation from outer wells. | Use lidded plates. Ensure proper sealing. Avoid stacking plates during incubation. Consider leaving outer wells empty. |
| High False Positive Rate | Assay interference (e.g., compound fluorescence), compound aggregation. | Implement an orthogonal counter-screen. Add a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to mitigate aggregation.[14] |
Conclusion
The combination of a privileged chemical scaffold like 2-Methyl-2H-indazole with the power of high-throughput screening provides a robust platform for modern drug discovery. The synthetic tractability of the this compound precursor allows for the rapid generation of large, diverse sulfonamide libraries. By following a systematic workflow encompassing careful assay development, rigorous quality control, and a multi-step hit validation cascade, researchers can efficiently identify and validate high-quality starting points for downstream lead optimization programs.
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Application Notes and Protocols for the Use of 2-Methyl-2H-indazole-7-sulfonyl Chloride in Kinase Inhibitor Synthesis
For Research Use Only.
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.[1] The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved and clinical-stage kinase inhibitors such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor).[1] The unique bicyclic aromatic structure of indazole allows it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many Type I and Type II inhibitors.
The 2H-indazole isomeric form, in particular, has gained significant attention for its distinct vectoral orientation of substituents, which can be exploited to achieve high potency and selectivity against specific kinase targets.[2][3] This application note focuses on a key reagent, 2-Methyl-2H-indazole-7-sulfonyl chloride , a versatile building block for introducing the 2-methyl-2H-indazole-7-sulfonamide moiety into potential kinase inhibitors. The sulfonamide group is a valuable functional group in drug design, capable of acting as a hydrogen bond donor and acceptor, thereby enhancing binding affinity and modulating physicochemical properties.[1]
This document provides a comprehensive guide for researchers, including the synthesis of the title reagent, detailed protocols for its application in sulfonamide formation, and insights into the rationale behind its use in the design of novel kinase inhibitors targeting pathways such as those involving Vascular Endothelial Growth Factor Receptors (VEGFR), Aurora kinases, and Polo-like kinases (PLK).[1][2]
Chemical Profile of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₇ClN₂O₂S | - |
| Molecular Weight | 230.67 g/mol | - |
| Appearance | Expected to be a solid | Inferred |
| CAS Number | Not available | - |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, DMF) | Inferred |
| Reactivity | Highly reactive towards nucleophiles (amines, alcohols) | General Chemical Knowledge |
Synthesis of this compound
The synthesis of this compound is not widely documented in commercial catalogs. However, it can be reliably prepared from its corresponding amine, 7-amino-2-methyl-2H-indazole, via a Sandmeyer-type reaction. This classic transformation involves the formation of a diazonium salt followed by reaction with sulfur dioxide in the presence of a copper catalyst.
Conceptual Synthetic Workflow
Caption: Proposed synthetic route to the title compound.
Protocol 1: Synthesis of this compound
This protocol is based on established procedures for the synthesis of aryl sulfonyl chlorides from anilines.[4]
Materials:
-
7-Amino-2-methyl-2H-indazole (1.0 eq)[5]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Sulfur Dioxide (SO₂) (gas or liquid)
-
Copper(I) Chloride (CuCl) (0.1 eq)
-
Acetic Acid
-
Toluene
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 7-amino-2-methyl-2H-indazole (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. b. Prepare a solution of sodium nitrite (1.1 eq) in cold water. c. Add the sodium nitrite solution dropwise to the stirred suspension of the amine, maintaining the internal temperature below 5 °C. d. Stir the resulting mixture at 0-5 °C for 1 hour. The formation of a clear solution indicates the generation of the diazonium salt.
-
Sulfonylation (Sandmeyer Reaction): a. In a separate, larger flask, prepare a suspension of copper(I) chloride (0.1 eq) in a mixture of acetic acid and toluene. b. Cool this suspension to 0 °C and bubble sulfur dioxide gas through it for 15-20 minutes, or add a measured amount of liquid sulfur dioxide. c. Slowly add the cold diazonium salt solution from step 1d to the SO₂/CuCl suspension via an addition funnel. Vigorous nitrogen evolution will occur. Maintain the temperature at or below 5 °C during the addition. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and add DCM to extract the product. b. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Expert Insight: The success of the Sandmeyer reaction is highly dependent on maintaining a low temperature during the diazotization and addition steps to prevent premature decomposition of the diazonium salt. The purity of the starting amine is also critical.
Application: Synthesis of a Model Kinase Inhibitor Fragment
The primary application of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of many kinase inhibitor syntheses.
General Reaction Scheme
Caption: General scheme for sulfonamide synthesis.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for coupling this compound with a representative amine.[6]
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., 4-methoxyaniline) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C using an ice bath. c. Slowly add the base (pyridine or TEA, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: a. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. b. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: a. Allow the reaction to warm to room temperature and stir for 6-18 hours. b. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Trustworthiness and Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic downfield shift of the sulfonamide N-H proton in the ¹H NMR spectrum provides a key diagnostic marker for successful synthesis.
Rationale and Mechanistic Considerations in Kinase Inhibitor Design
The incorporation of the 2-methyl-2H-indazole-7-sulfonamide moiety is a deliberate design choice aimed at optimizing interactions within the kinase ATP-binding site.
Targeted Kinase Pathways
Many kinase inhibitors featuring an indazole core target receptor tyrosine kinases involved in angiogenesis, such as VEGFRs, or serine/threonine kinases critical for cell cycle progression, like Aurora and Polo-like kinases.[1][7]
Caption: Inhibition of the VEGFR signaling pathway.
Causality in Experimental Design:
-
The Indazole Core: The N1 and N2 atoms of the indazole ring are positioned to form critical hydrogen bonds with the kinase hinge region (e.g., with backbone NH and CO groups of conserved residues like glutamate and alanine).[1] This interaction anchors the inhibitor in the ATP-binding site.
-
The 2-Methyl Group: Methylation at the N2 position prevents the formation of a hydrogen bond at this site, which can be beneficial for several reasons. It can enhance cell permeability by masking a polar N-H group, and it directs the substitution pattern, preventing the formation of isomeric mixtures that can complicate synthesis and purification. The choice of the 2H-indazole isomer over the 1H isomer alters the geometry of the molecule, which can be crucial for avoiding steric clashes and accessing specific sub-pockets within the active site.[8]
-
The 7-Sulfonyl Chloride Linker: Placing the sulfonamide at the 7-position directs the rest of the molecule towards the solvent-exposed region of the ATP pocket. This is a common strategy in kinase inhibitor design, allowing for the introduction of larger, more complex chemical groups to enhance selectivity and improve pharmacokinetic properties without disrupting the core hinge-binding interactions.
-
The Sulfonamide Moiety: The -SO₂NH- group is a versatile hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). These interactions can form additional contacts with charged or polar residues near the mouth of the ATP-binding site (e.g., lysine, aspartate), thereby increasing the inhibitor's residence time and potency.[1]
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of next-generation kinase inhibitors. Its unique substitution pattern allows for precise control over the inhibitor's orientation within the target's active site. The protocols and insights provided in this application note offer a robust framework for researchers to employ this reagent in their drug discovery programs, facilitating the exploration of novel chemical space and the development of potent and selective therapeutics for cancer and other kinase-driven diseases.
References
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E. J. Horn, B. R. Toulson, and D. L. Trauner, "Synthesis of sulfonyl chloride substrate precursors," Supporting Information for Total Synthesis of the Sesquiterpenoid (-)-Lepadin F, 2012. [Online]. Available: [Link]
-
J. R. Hart, et al., "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors," ChemMedChem, vol. 14, no. 16, pp. 1536-1546, Aug. 2019. [Online]. Available: [Link]
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S. Kumar, A. K. Singh, and S. B. Singh, "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer," RSC Advances, vol. 11, no. 38, pp. 23568-23594, 2021. [Online]. Available: [Link]
-
M. A. El-Damasy, et al., "Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design," Bioorganic Chemistry, vol. 86, pp. 464-477, May 2019. [Online]. Available: [Link]
-
M. Radi, et al., "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors," ChemMedChem, vol. 14, no. 16, 2019. [Online]. Available: [Link]
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National Center for Biotechnology Information, "2-Methyl-2H-indazole," PubChem Compound Summary for CID 138364. [Online]. Available: [Link]
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P. Kumar and V. Kumar, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Medicinal Chemistry, vol. 16, no. 12, pp. 2311-2339, 2025. [Online]. Available: [Link]
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P. A. Glossop, et al., "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists," Journal of Medicinal Chemistry, vol. 53, no. 4, pp. 1694-1706, Feb. 2010. [Online]. Available: [Link]
-
J. A. R. Rodrigues, et al., "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives," Molecules, vol. 26, no. 8, p. 2163, Apr. 2021. [Online]. Available: [Link]
-
A. M. Al-Majid, et al., "Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment," Molecules, vol. 28, no. 23, p. 7780, Nov. 2023. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Synthesis of 2H-indazoles," Organic Chemistry Portal. [Online]. Available: [Link]
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A. A. Kumar and P. S. S. Prasad, "CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues," Caribbean Journal of Science and Technology, vol. 9, no. 1, pp. 20-34, 2021. [Online]. Available: [Link]
-
D. D. Gaikwad, et al., "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview," ChemInform, vol. 46, no. 21, 2015. [Online]. Available: [Link]
-
M. S. Kumar, et al., "Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review," International Journal of Scientific Development and Research, vol. 7, no. 7, pp. 234-245, Jul. 2022. [Online]. Available: [Link]
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-
Lead Sciences, "2-Methyl-2H-indazole-7-carboxylic acid," Lead Sciences. [Online]. Available: [Link]
-
MySkinRecipes, "2-methyl-2H-indazole-7-carboxylic acid," MySkinRecipes. [Online]. Available: [Link]
-
PubChemLite, "7-amino-2-methyl-2h-indazole," PubChemLite. [Online]. Available: [Link]
-
PubChemLite, "2-methyl-2h-indazole-3-sulfonyl chloride," PubChemLite. [Online]. Available: [Link]
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- 8. caribjscitech.com [caribjscitech.com]
Application Note: A Strategic Approach to the Synthesis of Novel Antimicrobial Agents Utilizing 2-Methyl-2H-indazole-7-sulfonyl chloride
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in compounds with a wide array of biological activities.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Methyl-2H-indazole-7-sulfonyl chloride as a versatile precursor for the synthesis of a library of potent antimicrobial compounds. We will delve into the chemical rationale, provide a detailed, step-by-step protocol for the synthesis of indazole-based sulfonamides, and outline a standard methodology for evaluating their antimicrobial efficacy.
Introduction: The Rationale for Indazole Sulfonamides in Antimicrobial Research
The indazole core, a bicyclic aromatic heterocycle, is a cornerstone in the design of pharmacologically active molecules.[3][4] Its unique electronic properties and ability to form key hydrogen bonds have led to its incorporation into drugs for oncology (e.g., Pazopanib, Axitinib) and other therapeutic areas.[5] When combined with the sulfonamide functional group (-SO₂NR₂), a motif famous since the discovery of Prontosil, the resulting molecules possess significant potential for antimicrobial activity.[6] Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of many microorganisms. This established mechanism, coupled with the novelty of the 2-methyl-2H-indazole scaffold, provides a compelling strategy for creating compounds that can potentially circumvent existing resistance mechanisms.
The core of our strategy revolves around the precursor, This compound . The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, making it an ideal chemical handle for diversification. It readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[7] This allows for the rapid generation of a chemical library where the properties of the final compound can be systematically modulated by varying the amine substituent, enabling structure-activity relationship (SAR) studies.
The Key Precursor: this compound
This compound is the central building block for the protocols described herein. Its structure features the stable 2H-indazole tautomer, which influences the spatial orientation of the reactive sulfonyl chloride group at the 7-position.
-
Structure: C₈H₇ClN₂O₂S
-
Molecular Weight: 229.67 g/mol
-
Reactivity: The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom. This makes it highly susceptible to nucleophilic attack by amines, anilines, and other nitrogen-based nucleophiles. This reaction is typically robust and high-yielding.[7][8]
The choice of the 2-methyl regioisomer is deliberate. N-alkylation of the indazole ring system can occur at either the N1 or N2 position.[9] Isolating and using a specific regioisomer like 2-methyl-2H-indazole ensures a single, well-defined product, which is critical for pharmacological evaluation and eliminates the need for complex purification of isomeric products.
General Synthetic Pathway: Sulfonamide Formation
The primary reaction discussed is the sulfonylation of an amine. This is a cornerstone reaction in medicinal chemistry for preparing sulfonamides.[7] The general workflow involves the reaction of this compound with a selected primary or secondary amine in the presence of a non-nucleophilic base.
Caption: General reaction scheme for sulfonamide synthesis.
Causality Behind Experimental Choices:
-
Solvent: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent reaction with the highly reactive sulfonyl chloride. Protic solvents like water or alcohols would hydrolyze the starting material.
-
Base: A tertiary amine base such as pyridine or triethylamine (Et₃N) is essential. The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the reacting amine, rendering it non-nucleophilic. The base acts as an "HCl scavenger," neutralizing the acid and allowing the reaction to proceed to completion.[10]
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, especially with reactive amines. It is then allowed to warm to room temperature to ensure the reaction goes to completion.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol describes the synthesis of N-(4-methoxyphenyl)-2-methyl-2H-indazole-7-sulfonamide as a representative example.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Amount |
| This compound | 1234615-75-8 | Commercial Source[11] | ≥98% | 230 mg (1.0 mmol) |
| p-Anisidine (4-methoxyaniline) | 104-94-9 | Commercial Source | ≥99% | 123 mg (1.0 mmol) |
| Pyridine | 110-86-1 | Commercial Source | Anhydrous | 158 mg (2.0 mmol) |
| Dichloromethane (DCM) | 75-09-2 | Commercial Source | Anhydrous | 10 mL |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | Commercial Source | N/A | ~20 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | Prepared in-house | N/A | ~20 mL |
| Brine (Saturated NaCl Solution) | 7647-14-5 | Prepared in-house | N/A | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial Source | N/A | ~2 g |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (123 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the p-anisidine is fully dissolved.
-
Addition of Base: Add anhydrous pyridine (158 mg, 2.0 mmol, 2.0 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Addition of Sulfonyl Chloride: Slowly add this compound (230 mg, 1.0 mmol, 1.0 eq) to the cooled solution portion-wise over 5 minutes. Note: The sulfonyl chloride is moisture-sensitive; handle it quickly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) until the starting sulfonyl chloride spot has disappeared.
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Work-up - Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Antimicrobial Activity Screening
To validate the antimicrobial potential of the newly synthesized compounds, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Brief Protocol Steps:
-
Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound to achieve a range of final concentrations.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes, no compound) and negative (medium, no microbes) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: After incubation, determine the MIC by visually inspecting for turbidity or by measuring absorbance at 600 nm. The well with the lowest compound concentration showing no growth is the MIC.
Data Presentation and Interpretation
The results from the MIC assay should be tabulated for clear comparison. This data is crucial for establishing structure-activity relationships (SAR).
Table 1: Representative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-Group on Sulfonamide | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| IND-01 | 4-methoxyphenyl | 16 | 64 | >128 |
| IND-02 | 4-chlorophenyl | 8 | 32 | 64 |
| IND-03 | 2-pyridyl | 32 | 128 | >128 |
| IND-04 | cyclohexyl | 64 | >128 | >128 |
| Ampicillin | (Control) | 2 | 8 | N/A |
| Fluconazole | (Control) | N/A | N/A | 4 |
Data is hypothetical and for illustrative purposes only.
Interpretation: From this hypothetical data, one could infer that electron-withdrawing groups on the phenyl ring (IND-02) may enhance activity against Gram-positive bacteria compared to electron-donating groups (IND-01). Aromatic substituents appear more favorable than aliphatic ones (IND-04). This type of analysis guides the next round of synthesis to optimize the compound's potency. Several studies have shown that indazole hybrids can exhibit remarkable antimicrobial activity, sometimes superior to standard antibiotics.[12]
Safety Precautions
-
Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.
-
Solvents: Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Amines: Many amines are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific amine used.
-
General: Always work in a well-ventilated area and follow standard laboratory safety procedures.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel antimicrobial agents. The straightforward and robust chemistry of sulfonamide formation allows for the rapid synthesis of diverse compound libraries. By following the detailed synthetic and screening protocols outlined in this application note, researchers can efficiently generate and evaluate new indazole-based compounds, contributing to the critical search for new drugs to combat antimicrobial resistance.
References
-
Al-Ostath, A., Abosheqer, A., Al-Najjar, M., Dokla, E., Al-Sayed, E., & El-Faham, A. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Institutes of Health (NIH). [Link]
-
Chaudhary, P., Kumar, R., & Singh, P. (2024). Synergistic Innovation: Crafting Indazole Derivatives for Advanced Anticancer, Antioxidant, and Antimicrobial Efficacy through Integrative Design and Holistic Evaluation. ResearchGate. [Link]
-
Li, X., Chu, S., Feher, V. A., Khalili, M., Nie, Z., Margosiak, S., ... & Yager, K. M. (2003). Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors. Journal of Medicinal Chemistry, 46(26), 5663-5673. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
-
Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2). [Link]
-
Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. (n.d.). [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). [Link]
-
Rivera-Sánchez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health (NIH). [Link]
-
Snow, A. W. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). [Link]
-
Bar-Lavan, Y., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(40), 14329-14334. [Link]
-
Watson, I. D. G., et al. (2009). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 52(23), 7539-7553. [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Bar-Lavan, Y., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR. [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. (n.d.). ResearchGate. [Link]
-
Ru, T., & Zhang, Y. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]
-
Rivera-Sánchez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]
-
2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). (n.d.). PubChemLite. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]
-
Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2H-indazole-7-sulfonyl chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-2H-indazole-7-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The synthesis of this valuable building block, while conceptually straightforward, presents several challenges related to regioselectivity, the stability of intermediates, and the reactivity of the final product. This guide is structured to address these specific issues head-on, offering causal explanations and validated solutions to help you achieve a successful and reproducible outcome.
Core Synthetic Strategy: A Multi-Step Approach
The most reliable and commonly inferred pathway to this compound begins with a suitably substituted indazole precursor, typically 7-nitro-1H-indazole. The general sequence involves N-methylation, reduction of the nitro group to a primary amine, and subsequent conversion to the sulfonyl chloride via a Sandmeyer-type reaction.
Caption: Recommended synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Part 1: Starting Material Synthesis & Regioselectivity
Question 1: My N-methylation of 7-nitro-1H-indazole yields a difficult-to-separate mixture of 1-methyl and 2-methyl isomers, with the 1-methyl isomer predominating. How can I improve the yield of the desired 2-methyl isomer?
Expert Analysis & Solution:
This is a common and anticipated challenge. The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer, often leading to N-1 being the preferred site of alkylation under many conditions[1][2][3][4]. The ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions.
-
Causality:
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-2 alkylation to a greater extent than polar protic solvents.
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and the nature of the resulting indazolide anion and its counter-ion can influence the nucleophilicity of the two nitrogen atoms.
-
Alkylating Agent: While dimethyl sulfate or methyl iodide are common, their reactivity profile under given conditions dictates the product ratio. A procedure for methylating the related 6-nitro-1H-indazole using dimethyl sulfate in dichloromethane with DMSO has been reported, which can be adapted[5].
-
-
Recommended Actions:
-
Condition Screening: Systematically screen different base/solvent combinations. A good starting point is comparing K₂CO₃ in acetone or acetonitrile with NaH in THF or DMF.
-
Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (e.g., TBAB) with K₂CO₃ in a solvent like toluene, which can sometimes alter the regioselectivity.
-
Embrace Separation: It is highly probable that a mixture will always be obtained. Focus on optimizing a robust chromatographic separation method. Given the different dipole moments of the 1-methyl and 2-methyl isomers, they should be separable on silica gel[2]. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) for the best resolution.
-
Question 2: The reduction of my 2-Methyl-7-nitro-2H-indazole is incomplete or produces side products. What is the most reliable method?
Expert Analysis & Solution:
The reduction of an aromatic nitro group is a standard transformation, but the indazole core can be sensitive to certain conditions.
-
Causality:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but can sometimes be slow. Catalyst poisoning by sulfur-containing impurities or improper catalyst activity can lead to incomplete reactions. Over-reduction is not typically an issue for this substrate.
-
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): This is a very robust and high-yielding method for nitro group reduction. However, incomplete reaction can occur if the acid concentration is too low or the temperature is not optimal. The workup requires careful neutralization to handle the dissolved metal salts.
-
-
Recommended Protocol (Tin(II) Chloride Reduction):
-
Dissolve 2-Methyl-7-nitro-2H-indazole in a suitable solvent like ethanol or ethyl acetate.
-
Add a solution of SnCl₂·2H₂O (typically 4-5 equivalents) in concentrated HCl.
-
Heat the reaction mixture, usually to around 50-70 °C, and monitor by TLC until the starting material is consumed.
-
Cool the reaction and carefully basify with a concentrated aqueous solution of NaOH or NaHCO₃ until the pH is >10. This will precipitate tin hydroxides.
-
Extract the product with a solvent like ethyl acetate or dichloromethane. The resulting 7-amino-2-methyl-2H-indazole is often pure enough for the next step but can be purified by chromatography if necessary.
-
Part 2: The Diazotization and Sandmeyer Sequence
Question 3: My reaction fails after adding sodium nitrite. I see gas evolution, but the subsequent Sandmeyer reaction gives a low yield of the sulfonyl chloride and a lot of dark, insoluble material.
Expert Analysis & Solution:
This points to a problem with the stability and handling of the intermediate aryl diazonium salt. These intermediates are notoriously unstable at elevated temperatures and can undergo unwanted side reactions.
-
Causality:
-
Temperature Control is Critical: The diazotization step must be performed at low temperatures (typically 0 to 5 °C) to prevent the premature decomposition of the diazonium salt to phenols and other byproducts[6].
-
Accumulation of Nitrous Acid: Adding the sodium nitrite solution too quickly can lead to localized warming and a buildup of unstable nitrous acid.
-
Diazonium Salt Instability: The 2-methyl-2H-indazol-7-yl diazonium salt may be particularly labile. It should be generated and used immediately in the subsequent Sandmeyer step without any delay or attempt at isolation.
-
-
Recommended Actions:
-
Strict Temperature Protocol: Ensure your reaction vessel is maintained in an ice/salt bath to keep the internal temperature below 5 °C throughout the addition of sodium nitrite.
-
Slow, Sub-surface Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the acidic solution of your amine, ensuring the addition occurs below the surface of the reaction mixture to promote rapid mixing and prevent localized heating.
-
Immediate Use: Prepare your Sandmeyer reaction mixture (SO₂ source and copper catalyst in a suitable solvent) in a separate flask and add the freshly prepared, cold diazonium salt solution to it promptly.
-
Question 4: Handling gaseous sulfur dioxide is difficult and hazardous in my lab. Are there safer and more convenient alternatives for the Sandmeyer chlorosulfonylation step?
Expert Analysis & Solution:
Yes, absolutely. The use of gaseous SO₂ is a significant drawback of the classical Meerwein modification of the Sandmeyer reaction[7][8]. Modern organic synthesis has developed solid SO₂ surrogates that are much safer and easier to handle.
-
Recommended Alternative: DABSO
-
What it is: DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is a stable, crystalline solid that releases SO₂ in situ under the reaction conditions.
-
Advantages: It eliminates the need for gas cylinders and allows for precise stoichiometric control of the SO₂ source. This often leads to cleaner reactions and higher yields.
-
General Procedure: A protocol using DABSO has been developed for the Sandmeyer-type synthesis of sulfonyl chlorides from various anilines[9]. The reaction typically involves the in situ formation of the diazonium salt in acetonitrile/HCl, followed by the addition of DABSO and a copper(II) chloride catalyst.
-
| Reagent Comparison | Gaseous SO₂ | DABSO (SO₂ Surrogate) |
| Physical State | Toxic, corrosive gas | Crystalline solid |
| Handling | Requires gas cylinder, flowmeter | Weighed on a balance |
| Stoichiometry | Difficult to control accurately | Precise |
| Safety | High inhalation risk | Significantly lower risk |
| Reference | [7],[8] | [9] |
Part 3: Product Isolation and Stability
Question 5: My final product, this compound, seems to hydrolyze back to the sulfonic acid during aqueous workup or purification on silica gel. How can I prevent this?
Expert Analysis & Solution:
This is the most common failure mode for this class of compounds. Aryl sulfonyl chlorides are highly susceptible to hydrolysis, and standard purification techniques must be modified to account for their reactivity[7][10][11].
-
Causality:
-
Reaction with Water: The sulfonyl chloride group is a strong electrophile. Water, even in trace amounts or the water present in standard silica gel, acts as a nucleophile, leading to the formation of the corresponding sulfonic acid.
-
Silica Gel Acidity: The acidic nature of silica gel can catalyze this hydrolysis.
-
-
Recommended Isolation & Purification Strategy:
-
Anhydrous Workup: After the Sandmeyer reaction, quench the reaction by pouring it onto ice, which precipitates the crude product. Quickly filter the solid product and wash it with cold water to remove inorganic salts. The low solubility of the sulfonyl chloride in cold water protects it from extensive hydrolysis[7][12].
-
Solvent Extraction: Immediately dissolve the crude, damp solid in a water-immiscible organic solvent like dichloromethane or ethyl acetate and dry the solution thoroughly with a strong drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Avoid Standard Chromatography: Do not attempt to purify the product on a standard, wet-packed silica gel column.
-
Purification Alternatives:
-
Recrystallization: This is the ideal method. Find a suitable solvent system (e.g., hexanes/chloroform[13]) to recrystallize the crude product.
-
Dry Silica Plug: If chromatography is unavoidable, quickly pass a concentrated solution of the product through a short plug of oven-dried silica gel using an anhydrous solvent system (e.g., hexanes/dichloromethane). This can remove baseline impurities without significant decomposition.
-
-
Storage: Store the final product in a desiccator under an inert atmosphere (nitrogen or argon) to prevent hydrolysis over time.
-
Frequently Asked Questions (FAQs)
Q: What is the overall expected yield for this synthetic sequence? A: A multi-step synthesis like this will have a cumulative yield. Individual step yields can range from 50% to 90%+. A realistic overall yield from 7-nitro-1H-indazole might be in the 20-40% range, heavily dependent on the efficiency of the N-methylation regioselectivity and the Sandmeyer reaction.
Q: How do I monitor the progress of the Sandmeyer reaction? A: The most effective way is to use LC-MS. Take a small aliquot of the reaction, quench it carefully with an amine (e.g., morpholine) in a separate vial. This converts the unstable sulfonyl chloride into a stable sulfonamide derivative, which is easily detectable and quantifiable by LC-MS. This allows you to track the consumption of the diazonium salt precursor and the formation of the product without analyzing the unstable intermediate directly.
Q: What are the primary safety concerns for this synthesis? A: The two main hazards are:
-
Aryl Diazonium Salts: These are potentially explosive, especially if isolated or allowed to dry. Always keep them in solution and cold, and use them immediately after preparation.
-
Reagents: Chlorosulfonic acid (if used in alternative routes) is extremely corrosive and reacts violently with water[14]. Thionyl chloride and SO₂ gas are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Q: Could I use direct chlorosulfonation on 2-methyl-2H-indazole instead of the Sandmeyer route? A: While possible, it is not recommended for this specific target. Direct electrophilic aromatic substitution on the indazole ring is complex. Chlorosulfonation is a harsh reaction that could lead to a mixture of isomers (sulfonylation at C3, C5, etc.) and potential degradation of the heterocyclic ring[13][14]. The Sandmeyer route starting from the 7-amino precursor provides unambiguous regiochemical control.
Caption: Troubleshooting logic for low Sandmeyer reaction yield.
Reference Protocol: Synthesis via Sandmeyer Reaction
Disclaimer: This protocol is a composite based on established procedures and should be adapted and optimized by the end-user. All operations should be performed in a fume hood with appropriate PPE.
Step 1: Reduction of 2-Methyl-7-nitro-2H-indazole
-
To a stirred solution of 2-Methyl-7-nitro-2H-indazole (1.0 eq) in ethanol (10 mL per gram of starting material) is added SnCl₂·2H₂O (4.5 eq).
-
The mixture is heated to 70 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it slowly into a vigorously stirred saturated solution of sodium bicarbonate.
-
Adjust the pH to ~9-10 with 3M NaOH solution. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 7-Amino-2-methyl-2H-indazole.
Step 2: Diazotization and Sandmeyer Chlorosulfonylation
-
In a flask equipped with a magnetic stirrer, dissolve 7-Amino-2-methyl-2H-indazole (1.0 eq) in a mixture of acetonitrile and 37% aqueous HCl (2.0 eq)[9]. Cool the flask to 0 °C in an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the internal temperature below 5 °C. Stir for an additional 20 minutes at 0 °C after the addition is complete.
-
In a separate, larger flask, suspend DABSO (0.6 eq) and CuCl₂ (0.05 eq) in acetonitrile[9].
-
Slowly transfer the cold diazonium salt solution via cannula into the DABSO/CuCl₂ suspension at room temperature. Vigorous gas evolution (N₂) will be observed.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by pouring it into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration, washing with cold water.
-
Immediately dissolve the crude solid in dichloromethane, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting solid by recrystallization (e.g., from a hexanes/dichloromethane mixture) to afford pure this compound.
References
- Vertex Pharmaceuticals, Inc. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Google Patents.
-
Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]
-
Bari, S., et al. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Retrieved from [Link]
-
Moody, T. S., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
Naaz, F., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Whitmore, F. C., & Hamilton, F. H. (1922). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. Retrieved from [Link]
-
Moody, T. S., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Retrieved from [Link]
-
Rogge, T., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Zhang, Y., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E. Retrieved from [Link]
-
Rao, M. S., & Kumar, D. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
-
Wei, B., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Kumar, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Methyl-2H-indazole-7-sulfonyl chloride
Welcome to the technical support center for the purification of 2-Methyl-2H-indazole-7-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this critical intermediate. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on robust and reproducible laboratory protocols.
The purification of this compound can be challenging due to its reactivity, particularly its susceptibility to hydrolysis. This guide provides a systematic approach to overcoming common purification hurdles, ensuring high purity and yield for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: Oily or Gummy Product After Initial Work-up
-
Question: After quenching my reaction and performing an aqueous work-up, my crude this compound is an oil or a sticky solid, making it difficult to handle. What is causing this, and how can I obtain a solid product?
-
Answer: An oily or gummy consistency in the crude product often indicates the presence of residual solvents, moisture, or impurities. Sulfonyl chlorides are highly sensitive to water, and any residual moisture can lead to the formation of the corresponding sulfonic acid, which is often sticky.
Causality and Recommended Actions:
-
Incomplete Drying: Ensure that the organic layer post-extraction is thoroughly dried. Using an excess of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is crucial. Allow sufficient time for the drying agent to work, and consider a second portion of the drying agent if clumping is observed.
-
Solvent Removal: Incomplete removal of high-boiling point solvents used in the reaction or extraction (e.g., toluene, DMF) can result in an oily residue. Ensure that rotary evaporation is performed under a sufficient vacuum and for an adequate duration. For higher boiling point solvents, a high-vacuum pump may be necessary.
-
Aqueous Work-up: When working with sulfonyl chlorides, it is critical to perform the aqueous wash steps quickly and with cold solutions (e.g., ice-cold brine) to minimize hydrolysis.[1]
-
Precipitation/Trituration: If the crude product is an oil, you can attempt to induce solidification by trituration with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Hexanes or a mixture of hexanes and diethyl ether are good starting points. Cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.
-
Issue 2: Low Yield After Column Chromatography
-
Question: I am experiencing significant product loss during purification by flash column chromatography. What are the likely causes, and how can I improve my recovery?
-
Answer: Low recovery from column chromatography can be attributed to several factors, including improper stationary or mobile phase selection, or degradation of the product on the silica gel.
Causality and Recommended Actions:
-
Stationary Phase Acidity: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the sulfonyl chloride. To mitigate this, you can either:
-
Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), before packing the column. This will neutralize the acidic sites.
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions beforehand and perform the chromatography as efficiently as possible.
-
-
Mobile Phase Selection: The choice of eluent is critical. A solvent system that is too polar will result in poor separation from polar impurities, while a system that is not polar enough will lead to very slow elution and potential product degradation on the column.
-
Co-elution with Impurities: If your product is co-eluting with impurities, this will artificially lower your yield of pure material. Consider using a different solvent system or a different stationary phase (e.g., alumina) to achieve better separation.
-
Issue 3: Product Decomposes Upon Standing
-
Question: My purified this compound appears pure by NMR initially, but it degrades over time, even when stored. How can I improve its stability?
-
Answer: this compound is an energetic and reactive molecule. Its decomposition upon storage is likely due to hydrolysis from atmospheric moisture or trace amounts of acid.
Causality and Recommended Actions:
-
Moisture Sensitivity: Sulfonyl chlorides react with water to form sulfonic acids.[1] Always store the purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Storing it in a desiccator can also help.
-
Trace Acid: Any residual acid from the synthesis or purification can catalyze decomposition. If you suspect acidic impurities, you can try to co-evaporate the purified product with a non-polar, anhydrous solvent like toluene to azeotropically remove volatile acids.
-
Storage Conditions: Store the compound at low temperatures (e.g., -20°C) to slow down the rate of decomposition.[4]
-
Purity: Ensure the product is of the highest possible purity, as impurities can sometimes initiate or accelerate decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
-
A1: The impurity profile will depend on the synthetic route. A common method for preparing aryl sulfonyl chlorides is the chlorosulfonation of the corresponding arene. In this case, potential impurities could include:
-
Starting Material: Unreacted 2-methyl-2H-indazole.
-
Sulfonic Acid: The hydrolysis product, 2-methyl-2H-indazole-7-sulfonic acid.
-
Regioisomers: Chlorosulfonation can sometimes lead to the formation of other isomeric sulfonyl chlorides, although the 7-position is often favored.
-
Disulfonylated Products: Over-reaction can lead to the introduction of a second sulfonyl chloride group.
-
Polymeric Material: Harsh reaction conditions can sometimes lead to polymerization.
-
Q2: What is the recommended method for purifying this compound?
-
A2: For most laboratory-scale purifications, flash column chromatography on silica gel is the method of choice.[2][3] It offers a good balance of speed and resolving power. For larger quantities or crystalline products, recrystallization can be a highly effective and economical alternative.[3]
Q3: Can I use recrystallization to purify this compound? If so, what solvents are recommended?
-
A3: Yes, recrystallization can be an excellent method if your crude product is a solid and you can find a suitable solvent system. The key is to use anhydrous solvents.
-
Solvent Screening: A good starting point for solvent screening would be a non-polar solvent in which the compound is soluble when hot but insoluble when cold, such as toluene, hexanes, or a mixture of ethyl acetate and hexanes.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry thoroughly under vacuum.
-
Q4: How can I monitor the purity of my this compound?
-
A4: A combination of analytical techniques should be used to assess purity:
-
Thin-Layer Chromatography (TLC): An excellent technique for rapid, qualitative assessment of purity and for optimizing column chromatography conditions.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide information on the molecular weight of the product and impurities, and can be used for quantitative purity analysis.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This can be a powerful tool for quantitative purity assessment if the compound is sufficiently volatile and thermally stable.[5]
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexanes or petroleum ether (anhydrous)
-
Ethyl acetate (anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)[3]
-
Glass column and other standard chromatography equipment
Procedure:
-
TLC Analysis: Determine the optimal eluent system by TLC. Test various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%). The ideal system will give your product an Rf of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under positive pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For example, you might start with 5% ethyl acetate/hexanes and gradually increase to 20% ethyl acetate/hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation: Example Elution Gradients
| Step | % Ethyl Acetate in Hexanes | Volume (Column Volumes) | Purpose |
| 1 | 0-5% | 2 | Elute non-polar impurities |
| 2 | 5-15% | 5 | Elute the desired product |
| 3 | 15-30% | 3 | Elute more polar impurities |
Visualization of Purification Strategy
The following diagram illustrates the decision-making process for selecting a purification method for this compound.
Caption: Decision tree for selecting a purification method.
References
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- Synthesis of sulfonyl chloride substrate precursors.
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.
- SAFETY DATA SHEET - Methanesulfonyl chloride. Fisher Scientific.
- SAFETY D
- Safety Data Sheet - 1H-Imidazole-2-sulfonyl chloride hydrochloride. Angene Chemical.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
Sources
Technical Support Center: Optimization of Sulfonamide Coupling with 2-Methyl-2H-indazole-7-sulfonyl chloride
Welcome to the technical support center for the optimization of sulfonamide coupling reactions, with a specific focus on the use of 2-Methyl-2H-indazole-7-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is curated to address specific challenges you may encounter during your experiments, offering practical, field-proven insights to enhance your synthetic success.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of sulfonamides using this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.
Question 1: Why is my sulfonamide yield consistently low?
Answer: Low yields in sulfonamide synthesis can be attributed to several factors. A primary culprit is often the hydrolysis of the sulfonyl chloride starting material. This compound, like other sulfonyl chlorides, is highly reactive and susceptible to moisture, which converts it to the unreactive sulfonic acid. Another common reason for low yields is the selection of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the amine and the stability of the reactants. Additionally, side reactions, such as the formation of bis-sulfonated products with primary amines, can consume starting materials and reduce the desired product's yield.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the use of anhydrous solvents is critical to minimize the hydrolysis of the sulfonyl chloride. Performing reactions under an inert atmosphere, such as nitrogen or argon, is highly recommended.
-
Optimize Base and Solvent Selection: The choice of base is crucial. For many sulfonamide couplings, organic bases like triethylamine or pyridine are sufficient. The solvent should be chosen to ensure the solubility of both reactants and should be inert to the reaction conditions. Dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable choices.
-
Control Stoichiometry for Primary Amines: To prevent the formation of bis-sulfonated byproducts with primary amines, a slow, dropwise addition of the this compound solution to a solution containing an excess of the primary amine is advised. This stoichiometric control favors the reaction of the sulfonyl chloride with an unreacted amine molecule over the newly formed sulfonamide.
Question 2: I am observing significant amounts of an insoluble white solid in my reaction mixture. What is it and how can I prevent its formation?
Answer: The insoluble white solid is likely the hydrochloride salt of your amine starting material, formed by the reaction of the amine with the hydrogen chloride (HCl) generated during the sulfonamide coupling. This side reaction effectively removes the amine from the reaction, leading to lower yields.
Solutions:
-
Use of a Sacrificial Base: The inclusion of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the HCl as it is formed. A slight excess of the base (1.1-1.5 equivalents) is typically recommended. Pyridine can also be used and can serve as both a base and a catalyst in some cases.
Question 3: My reaction appears to be sluggish or incomplete, even after extended reaction times. What can I do to improve the reaction rate?
Answer: Incomplete reactions can be due to several factors, including insufficient reactivity of the amine, steric hindrance, or suboptimal reaction conditions.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be mindful of the thermal stability of your reactants and products.
-
Catalysis: While not always necessary for simple sulfonamide couplings, certain catalysts can be employed for more challenging substrates. For instance, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction. For more complex cross-coupling reactions to form sulfonamides, transition metal catalysts, such as those based on palladium or copper, may be required.
-
Solvent Effects: The choice of solvent can influence reaction rates. A more polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), may enhance the rate of reaction in some cases. However, a solvent screen is recommended to determine the optimal choice for your specific substrate combination.
Question 4: How can I effectively monitor the progress of my sulfonamide coupling reaction?
Answer: Monitoring the reaction progress is crucial for determining the optimal reaction time and preventing the formation of degradation products.
Solutions:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the disappearance of starting materials and the appearance of the product. A suitable solvent system should be developed to achieve good separation between the sulfonyl chloride, the amine, and the sulfonamide product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[1] It can provide accurate information on the conversion of starting materials and the formation of any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry, allowing for the confirmation of the desired product's molecular weight and the identification of any impurities.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound and how should it be stored?
A1: this compound is a reactive compound and should be handled with care. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Prolonged exposure to atmospheric moisture will lead to hydrolysis and a decrease in purity.
Q2: What are the most common side reactions to be aware of during sulfonamide coupling?
A2: Besides the hydrolysis of the sulfonyl chloride and the formation of amine hydrochloride salts, other potential side reactions include:
-
Bis-sulfonation of primary amines: As mentioned earlier, this occurs when a primary amine reacts with two molecules of the sulfonyl chloride.
-
Reaction with other nucleophiles: If other nucleophilic functional groups are present in the amine starting material (e.g., alcohols, thiols), they may also react with the sulfonyl chloride. Protecting these groups prior to the coupling reaction may be necessary.
-
Polymerization: If the starting material contains both an amine and a sulfonyl chloride precursor, polymerization can occur.[2]
Q3: What are the best practices for purifying the final sulfonamide product?
A3: The purification strategy will depend on the physical properties of your sulfonamide.
-
Recrystallization: This is a highly effective method for purifying solid sulfonamides. A suitable solvent or solvent mixture should be chosen in which the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For non-crystalline products or for the removal of closely related impurities, silica gel column chromatography is a standard purification technique.
-
Aqueous Workup: A typical workup procedure involves quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with dilute acid can remove excess amine and base, while washing with a dilute base can remove any unreacted sulfonyl chloride (as the sulfonic acid).
III. Experimental Protocols
General Protocol for Sulfonamide Coupling with this compound
This protocol provides a general starting point. Optimization of stoichiometry, base, solvent, and temperature may be necessary for specific substrates.
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Slowly add the sulfonyl chloride solution to the amine solution at 0 °C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir for the desired amount of time. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
IV. Data Presentation
Table 1: Recommended Starting Conditions for Sulfonamide Coupling
| Parameter | Recommended Condition | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1 : 1.1 | A slight excess of the sulfonyl chloride ensures complete consumption of the amine. |
| Base | Triethylamine or DIPEA | Neutralizes the HCl byproduct without competing with the amine nucleophile. |
| Solvent | Dichloromethane (DCM) | A good general-purpose solvent that is typically inert and allows for easy workup. |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature helps to control any initial exotherm. |
V. Visualizations
Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Experimental Workflow
Caption: Experimental workflow for sulfonamide synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield.
VI. References
-
BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem. Retrieved from
-
BenchChem Technical Support Team. (2025). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. BenchChem. Retrieved from
-
BenchChem Technical Support Team. (2025). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide. BenchChem. Retrieved from
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Retrieved from
-
BenchChem Technical Support Team. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem. Retrieved from
-
BenchChem Technical Support Team. (2025). Minimizing side products in sulfonamide synthesis. BenchChem. Retrieved from
-
YouTube. (2021). Synthesis of Sulphanilamide. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from
-
Google Patents. (n.d.). Sulfonamide purification process. Retrieved from
Sources
stability and degradation of 2-Methyl-2H-indazole-7-sulfonyl chloride
Introduction
Welcome to the technical support guide for 2-Methyl-2H-indazole-7-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and handling of this key synthetic intermediate. While direct experimental literature on this specific molecule is limited[1], this guide leverages established principles of sulfonyl chloride chemistry and data from structurally related heteroaromatic compounds to offer a robust framework for its successful use.[2] The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride moiety, which is influenced by the electronic properties of the N-methylated indazole ring.[3] This guide will address common questions and troubleshooting scenarios to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions - Storage and Handling
This section addresses the most common initial queries regarding the proper care and use of this compound.
Q1: How should I properly store this reagent to ensure its long-term stability?
Proper storage is critical to prevent premature degradation. The primary concern is hydrolysis from atmospheric moisture.
-
Storage Conditions: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] It should be kept in a cool, dry, and dark environment, such as a desiccator or a controlled-atmosphere cabinet.[4][5]
-
Incompatible Materials: Avoid storing near water, alcohols, amines, strong bases, and oxidizers. Contact with moisture will lead to rapid decomposition into the corresponding sulfonic acid.[5][6]
Recommended Storage and Incompatibility Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) | Slows potential thermal decomposition pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents contact with atmospheric moisture, the primary degradation source.[6] |
| Container | Tightly sealed, original container | Prevents moisture ingress and contamination.[4][7] |
| Location | Dry, dark, well-ventilated | Protects from moisture, light-induced degradation, and ensures safety.[6] |
| Incompatibles | Water, Alcohols, Amines, Bases | These nucleophiles will readily react with the sulfonyl chloride group.[8] |
Q2: My bottle of this compound has developed a yellowish or brownish tint. Is it still viable for my synthesis?
Discoloration is a common indicator of decomposition in sulfonyl chlorides.
-
Cause of Discoloration: The color change is likely due to slow thermal or hydrolytic degradation, which can release acidic byproducts like HCl and sulfur oxides (SOx).[7]
-
Impact on Reactivity: While a slight yellowing may not significantly affect reactivity for some robust applications, significant darkening suggests a lower purity and concentration of the active reagent. This can lead to lower yields and the introduction of impurities into your reaction.
-
Recommendation: For sensitive, high-purity applications or quantitative studies, it is strongly recommended to use a fresh, colorless or near-colorless batch of the reagent. If using a discolored reagent is unavoidable, consider purification by recrystallization (if a suitable solvent system can be identified) or assaying its purity via NMR or titration before use.
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
Due to its corrosive nature upon contact with moisture, stringent safety protocols are essential.[6][7]
-
Eye and Face Protection: Always wear tightly fitting safety goggles and a face shield to protect against accidental splashes.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears or holes before use.
-
Body Protection: A chemical-resistant lab coat or apron is required.
-
Respiratory Protection: All handling of the solid and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of its dust or decomposition fumes (HCl, SO₂).[7]
Section 2: Technical Deep Dive - Stability and Degradation Pathways
Understanding the chemical vulnerabilities of this compound is key to troubleshooting and optimizing experimental design.
Q4: What is the primary degradation pathway for this compound and what is the mechanism?
The most significant and rapid degradation pathway is hydrolysis .[9] Sulfonyl chlorides are highly susceptible to reaction with water, yielding the corresponding sulfonic acid and hydrochloric acid.[5][10]
-
Reaction: 2-Me-Indazole-SO₂Cl + H₂O → 2-Me-Indazole-SO₃H + HCl
-
Mechanism: For aryl and heteroaromatic sulfonyl chlorides, the reaction typically proceeds through a concerted, bimolecular nucleophilic substitution (S_N2-like) mechanism where water attacks the electrophilic sulfur center.[11][12] The presence of the indazole ring, an electron-rich heterocycle, may influence the rate of this reaction compared to simple benzenesulfonyl chlorides.
Q5: How do elevated temperatures and different solvents impact the stability of the reagent?
Beyond hydrolysis, thermal stress and solvent choice are critical factors.
-
Thermal Stability: Alkanesulfonyl and arenesulfonyl chlorides can undergo thermal decomposition.[13][14] The mechanisms can be complex, involving either ionic or radical pathways that lead to the extrusion of sulfur dioxide (SO₂).[13][15] While a specific decomposition temperature for this compound is not published, it is best practice to avoid prolonged heating of the neat material or its solutions.
-
Solvent Choice:
-
Recommended Solvents: Aprotic, non-nucleophilic solvents such as dichloromethane (DCM), chloroform, acetonitrile (ACN), and tetrahydrofuran (THF) are generally suitable for reactions. Ensure the solvents are anhydrous to prevent hydrolysis.
-
Solvents to Avoid: Protic solvents like alcohols (methanol, ethanol) will react to form sulfonate esters. Solvents containing nucleophilic additives (e.g., amines) should also be avoided unless they are part of the intended reaction. Using chlorinated solvents like DCM can sometimes make aqueous workups challenging due to the poor solubility of water in the organic phase, potentially leaving unreacted sulfonyl chloride behind.[16]
-
Section 3: Troubleshooting Experimental Issues
This section provides guidance for common problems encountered during synthesis.
Q7: My reaction yield is significantly lower than expected, and I suspect reagent degradation is the cause. How can I investigate this?
Low yields are a frequent issue, often traceable back to the quality of the sulfonyl chloride.
Q8: I am observing a new, polar spot by TLC or a new peak in my LC-MS that corresponds to the mass of the sulfonic acid. What happened?
This is a classic sign of hydrolysis.
-
Probable Cause: The presence of 2-Methyl-2H-indazole-7-sulfonic acid is almost certainly due to the reaction of your starting material with water.
-
Points of Water Introduction:
-
Improper Storage: The reagent was exposed to atmospheric moisture before use.
-
Wet Solvents/Reagents: Use of non-anhydrous solvents or other reagents containing trace water.
-
During Workup: Premature or incomplete reaction followed by an aqueous workup will hydrolyze any remaining sulfonyl chloride.
-
Q9: How should I properly quench a reaction to neutralize unreacted this compound before workup?
Improper quenching can be hazardous and can complicate purification. Never add water or aqueous base directly to a concentrated solution of the sulfonyl chloride, as the reaction can be exothermic and release HCl gas.[6]
-
Recommended Method: The best practice is to slowly add the reaction mixture to a separate, stirred, and cooled (0 °C) quench solution.
-
Quench Solutions:
-
Weak Base: A saturated solution of sodium bicarbonate (NaHCO₃) is effective. It neutralizes the excess sulfonyl chloride to the water-soluble sulfonate salt and also neutralizes any HCl generated during the primary reaction.
-
Nucleophilic Quench: For difficult cases or non-aqueous workups, adding a small amount of a simple amine (e.g., triethylamine) or an alcohol (e.g., methanol) can convert the sulfonyl chloride to a more easily separable sulfonamide or sulfonate ester.
-
Section 4: Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Dispensing
-
Place the sealed reagent bottle in a desiccator for at least 30 minutes to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold solid.
-
Move the bottle into a certified chemical fume hood.
-
Wearing all required PPE, briefly flush the headspace of the bottle with an inert gas (argon or nitrogen).
-
Quickly weigh the desired amount of the solid into a clean, dry, tared flask.
-
Immediately and tightly reseal the reagent bottle, wrap the cap with paraffin film, and return it to proper storage.
-
The flask containing the weighed reagent should be immediately sealed with a septum and flushed with inert gas.
Protocol 2: Standard Procedure for Quenching and Aqueous Work-up
This protocol is for neutralizing excess sulfonyl chloride after the desired reaction is complete.
-
In a separate flask appropriately sized for the reaction volume, prepare a quench solution (e.g., saturated aqueous NaHCO₃) and cool it to 0 °C in an ice bath with vigorous stirring.
-
Slowly, via cannula or dropping funnel, add the completed reaction mixture to the cold quench solution. Monitor for any off-gassing or temperature increase.
-
Allow the resulting biphasic mixture to stir vigorously for 30-60 minutes at 0 °C to ensure complete hydrolysis and neutralization.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM, 2 x 20 mL) to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
- King, J. F., & Kice, J. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Iino, M., et al. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides.
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
- Iino, M., et al. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates.
- Bentley, T. W., & Llewellyn, G. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- King, J. F., et al. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
- Sulfuryl chloride - Sciencemadness Wiki.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- Sulfuryl chloride - Santa Cruz Biotechnology.
- van Aller, R. T., et al. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride.
- Reddit - r/Chempros. (2020).
- Amines as Nucleophiles - Chemistry LibreTexts. (2021).
- King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- An In-depth Technical Guide on the Stability and Decomposition Pathways of Chloromethanesulfonylcyclopropane - Benchchem.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S) - PubChemLite.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. nbinno.com [nbinno.com]
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- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Methyl-2H-indazole-7-sulfonyl chloride
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Methyl-2H-indazole-7-sulfonyl chloride. It provides a comprehensive resource in a question-and-answer format to address specific challenges encountered during experimental workup procedures, offering troubleshooting solutions and detailed protocols based on established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is complete, but upon adding water, a significant amount of a white solid crashes out. What is this, and how should I proceed?
A1: The insoluble white precipitate is likely the corresponding sulfonic acid (2-Methyl-2H-indazole-7-sulfonic acid). This is a common byproduct resulting from the hydrolysis of unreacted this compound. This can occur if an excess of the sulfonyl chloride was used or if the reaction did not reach full conversion.
Troubleshooting Strategies:
-
Aqueous Base Wash: The most common and effective method is to wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming the more water-soluble sulfonate salt, which can then be separated into the aqueous layer. Be sure to stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis and neutralization.
-
Filtration: If your desired product is highly soluble in the organic reaction solvent and the sulfonic acid is not, a simple filtration can be effective. However, this is often less efficient than a basic wash.
-
Amine Scavenger Resins: For non-aqueous workups, an amine-based scavenger resin can be added to the reaction mixture to react with the excess sulfonyl chloride. The resin is then removed by filtration.
Q2: I'm attempting a sulfonamide synthesis, but my workup is messy, and the yield is low. How can I optimize my procedure to improve purity and recovery?
A2: Low yields and difficult workups in sulfonamide synthesis often stem from incomplete reactions or suboptimal workup protocols. The classic method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a process that can be influenced by various factors.[1][2]
Optimization and Workup Protocol:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic base like pyridine or triethylamine. | The reaction generates HCl as a byproduct, which needs to be neutralized to drive the reaction forward.[3] These bases will not compete with the amine nucleophile. |
| Reaction Monitoring | Track the consumption of the limiting reagent (usually the amine) by TLC or LC-MS. | This prevents premature workup of an incomplete reaction. |
| Quenching | Cool the reaction to 0 °C before slowly adding water or an aqueous solution. | This controls any exothermic reaction from the hydrolysis of excess sulfonyl chloride. |
| Extraction | Use a suitable organic solvent like ethyl acetate or dichloromethane (DCM). | This separates the desired organic product from aqueous-soluble byproducts. |
| Washing Sequence | 1. Wash with dilute acid (e.g., 1M HCl). 2. Wash with saturated NaHCO₃ solution. 3. Wash with brine. | The acid wash removes excess amine and the organic base. The bicarbonate wash removes unreacted sulfonyl chloride and the corresponding sulfonic acid. Brine removes residual water. |
Q3: My sulfonamide product is highly polar and shows some solubility in water, leading to significant loss during extractive workup. What are some alternative purification strategies?
A3: The purification of polar sulfonamides can be challenging with standard liquid-liquid extraction techniques.[4] In these cases, chromatographic methods are often more suitable.
Alternative Purification Methods:
-
Reverse-Phase Column Chromatography: This is a powerful technique for separating polar compounds. A C18 or C8 stationary phase is used with a mobile phase gradient, typically of water and acetonitrile or methanol.
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC for the separation of sulfonamides.[5][6] It often provides faster separations and uses less organic solvent.[5] A study demonstrated the successful separation of eight different sulfonamides using a gradient of methanol in CO2 on coupled silica and aminopropyl columns.[5][6]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining very pure material.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low product yield | - Incomplete reaction. - Product loss during aqueous extraction due to polarity. | - Ensure the reaction has gone to completion using TLC or LC-MS. - For polar products, minimize aqueous washes or employ reverse-phase chromatography. |
| Oily or waxy crude product | - Residual organic solvent (e.g., DCM). - Presence of oily side products. | - Co-evaporate with a more volatile, non-chlorinated solvent like toluene or hexanes to help remove residual chlorinated solvents. - Purify by column chromatography. |
| Multiple spots on TLC after workup | - Incomplete reaction. - Formation of byproducts. - Decomposition of product. | - Optimize reaction conditions (time, temperature, stoichiometry). - Ensure the workup procedure effectively removes all impurities. - Check the stability of your product to the workup conditions (e.g., pH). |
| Polymeric material formation | - If the starting material contains both an amine and a sulfonyl chloride precursor, intermolecular reactions can occur. | - Protect the amine functionality before generating the sulfonyl chloride. |
Key Experimental Workflows
Standard Aqueous Workup for Sulfonamide Synthesis
This workflow is suitable for sulfonamide products that are soluble in common organic solvents and stable to mild aqueous acid and base.
Caption: Standard aqueous/basic workup procedure.
Purification of Polar Sulfonamides
This workflow is recommended when the desired sulfonamide product has significant water solubility.
Caption: Workup and purification for polar sulfonamides.
References
-
Ashraf-Khorasani, M., & Taylor, L. T. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 29(4), 141–146. Available from: [Link]
-
King, J. F., & Skonieczny, S. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride to be isolated. Canadian Journal of Chemistry, 61(9), 2021–2029. Available from: [Link]
-
Jakubowski, H. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]
-
Li, W., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available from: [Link]
-
Maxwell, R. J., & Lightfield, A. R. (1993). The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products. The Journal of High Resolution Chromatography, 16(5), 293-296. Available from: [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]
-
Davies, S. G., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9479–9483. Available from: [Link]
- US2777844A, Martin, G. J., & Scudi, J. V., "Sulfonamide purification process", issued 1957-01-15.
-
Bowser, J. R., et al. (2008). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 4, 9. Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18749-18755. Available from: [Link]
-
Das, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. Available from: [Link]
-
Han, Y., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Synthetic Communications, 35(10), 1351-1358. Available from: [Link]
-
Willis, M. C. (2012). Synthesis of sulfonamides. In Science of Synthesis (Vol. 40b, pp. 1095-1130). Georg Thieme Verlag. Available from: [Link]
-
PubChem. 2-methyl-4,5,6,7-tetrahydro-2h-indazole-3-sulfonyl chloride. Available from: [Link]
-
PubChem. 2-methyl-2h-indazole-3-sulfonyl chloride. Available from: [Link]
-
Laine, M., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(5), 1339–1353. Available from: [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Available from: [Link]
-
Ron-reagent. This compound. Available from: [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]
-
Reddy, G. R., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2), a950-a957. Available from: [Link]
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- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
avoiding side reactions with 2-Methyl-2H-indazole-7-sulfonyl chloride
Welcome to the technical support center for 2-Methyl-2H-indazole-7-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to provide in-depth, field-tested insights to help you anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes. This is not a rigid protocol but a dynamic guide built on established chemical principles and practical experience.
Introduction: The Chemistry of this compound
This compound is a key building block in modern drug discovery, valued for its role in introducing the indazole scaffold into target molecules.[1][2] Indazole-containing compounds are prominent in medicinal chemistry, with applications ranging from oncology (e.g., Pazopanib) to anti-inflammatory agents (e.g., Bendazac).[2] The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-indazole form, a factor that can influence reactivity and synthetic strategy.[1][2]
The utility of this reagent stems from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. However, this high reactivity is also the source of potential side reactions. Understanding and controlling these competing pathways is critical for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields when using this compound?
A1: The most frequent cause of low yield is the competitive hydrolysis of the sulfonyl chloride moiety. This reagent is highly sensitive to moisture. The presence of even trace amounts of water in the reaction solvent, on the glassware, or in the starting amine or base can lead to the formation of the corresponding 2-Methyl-2H-indazole-7-sulfonic acid. This sulfonic acid byproduct is unreactive under standard sulfonylation conditions and represents a direct loss of your key reagent.
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water, acting as a nucleophile, can attack this sulfur center, leading to the displacement of the chloride ion and subsequent formation of the sulfonic acid.
-
Preventative Expertise: Rigorous adherence to anhydrous conditions is paramount. This includes:
-
Using freshly distilled, high-purity anhydrous solvents.
-
Flame-drying or oven-drying all glassware immediately before use.
-
Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ensuring all other reagents (amine substrate, base) are anhydrous.
-
Q2: How should I store and handle this compound to ensure its integrity?
A2: Proper storage is essential to prevent degradation. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere, in a desiccator, and away from light. For long-term storage, refrigeration is recommended. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q3: What are the recommended bases for sulfonylation reactions with this reagent, and what are the trade-offs?
A3: The choice of base is critical and depends on the substrate. The base serves to neutralize the HCl generated during the reaction, driving it to completion.
| Base | Advantages | Disadvantages & Mitigation |
| Pyridine | Acts as both a base and a solvent. Can function as a nucleophilic catalyst, potentially increasing the reaction rate. | Can be difficult to remove during workup. As a nucleophilic catalyst, it can form a reactive intermediate with the sulfonyl chloride, which may lead to other side products. Use in moderation and ensure easy removal post-reaction. |
| Triethylamine (TEA) | Inexpensive, common laboratory base. | Can contain water. Its hydrochloride salt can sometimes be difficult to filter. Use freshly distilled TEA. |
| Diisopropylethylamine (DIPEA) | A sterically hindered, non-nucleophilic base. It is less likely to react directly with the sulfonyl chloride. | More expensive than TEA. Can be more challenging to remove under vacuum due to its higher boiling point. |
In many published procedures involving the formation of arylsulfonamides, pyridine is a common choice, suggesting its efficacy despite the potential drawbacks.[3] The selection should be based on an empirical evaluation of your specific substrate's reactivity and the overall reaction conditions.
Troubleshooting Guide
Problem 1: My TLC/LC-MS shows a complex mixture of products with very little desired sulfonamide.
-
Potential Cause A: Reagent Degradation. The this compound may have degraded due to improper storage, leading to the presence of the sulfonic acid.
-
Verification: Before use, you can run a quick quality check. Dissolve a small sample in anhydrous DCM or Chloroform and take a ¹H NMR. The spectrum should be clean. The presence of broad peaks may indicate hydrolysis.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock if possible (though resynthesis is often more practical).
-
-
Potential Cause B: Over-sulfonylation. Your substrate may have multiple nucleophilic sites (e.g., a primary amine and a hydroxyl group, or two different amines).
-
Verification: Analyze the mass spectrum for peaks corresponding to the addition of two or more sulfonyl groups.
-
Solution: Employ protecting group chemistry to selectively block other nucleophilic sites before the sulfonylation step. Alternatively, reaction conditions can be tuned (e.g., lower temperature, slow addition of the sulfonyl chloride) to favor mono-sulfonylation.
-
-
Potential Cause C: Reaction with the Indazole Ring. While less common under standard conditions, harsh bases or high temperatures could potentially lead to side reactions involving the indazole nucleus itself.
-
Solution: Screen milder bases (e.g., DIPEA) and lower the reaction temperature. Start reactions at 0 °C and allow them to slowly warm to room temperature.
-
Problem 2: The reaction stalls, and both starting materials (amine and sulfonyl chloride) remain after an extended period.
-
Potential Cause A: Insufficiently Basic Conditions. The generated HCl may be protonating your starting amine, rendering it non-nucleophilic.
-
Solution: Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used—one to neutralize the generated HCl and one to deprotonate the amine's ammonium salt if it's provided as such. Adding an extra 0.1-0.2 equivalents of base can sometimes be beneficial.
-
-
Potential Cause B: Steric Hindrance. Either your amine substrate or the sulfonyl chloride is highly sterically hindered, slowing the reaction rate.
-
Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. The use of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts can sometimes accelerate these sluggish reactions, but should be used with caution as it can promote side reactions.
-
Key Reaction Pathways: Desired vs. Side Reactions
To provide a clearer picture, the following diagrams illustrate the primary desired reaction pathway against the most common side reaction.
Caption: The most common side reaction: hydrolysis of the sulfonyl chloride.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol serves as a validated starting point. Optimization for specific substrates will be necessary.
-
Preparation: Under an inert atmosphere (N₂), add the amine substrate (1.0 eq.) and anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the selected anhydrous base (e.g., pyridine, 2.5 eq.) to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with DCM. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Troubleshooting flowchart for sulfonylation reactions.
References
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- Reddy, T. S., & Kumar, A. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
-
Ancell, J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(13), 5438-5456. Available from: [Link]
-
Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(5), 1699. Available from: [Link]
-
Rivera-Ramírez, D., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2118. Available from: [Link]
-
(n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available from: [Link]
-
Singh, G. S., & Mmatli, E. E. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Arkivoc, 2011(7), 295-306. Available from: [Link]
Sources
Technical Support Center: Large-Scale Synthesis of 2-Methyl-2H-indazole-7-sulfonyl chloride
Welcome to the technical support center for the large-scale synthesis of 2-Methyl-2H-indazole-7-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to navigate the challenges of this synthesis.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a two-step process. The primary challenges in the large-scale production of this compound are ensuring the regioselective N-methylation of the indazole starting material and achieving selective chlorosulfonation at the C7 position, all while managing the hazardous nature of the reagents involved.
Experimental Workflow Diagram
managing the reactivity of 2-Methyl-2H-indazole-7-sulfonyl chloride
Welcome to the technical support center for 2-Methyl-2H-indazole-7-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the reactivity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the 2-methyl-2H-indazole-7-sulfonyl moiety. This is often done to create sulfonamides, which are a key functional group in many pharmacologically active compounds. The reactivity of this molecule is dominated by the electrophilic sulfonyl chloride group (-SO₂Cl). However, the indazole ring system can also influence its stability and reactivity profile. Understanding these characteristics is crucial for successful and reproducible experimental outcomes. The 2H-indazole tautomer is generally less thermodynamically stable than the 1H-indazole form, a factor that can influence its reactivity and the stability of its derivatives[1][2].
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Long-term exposure may have other health effects, and it is suspected of causing cancer and may damage fertility or the unborn child. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3][4].
Q2: How should I properly store this reagent?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents[3][5]. Recommended storage temperatures are typically between 2-8°C to minimize degradation[5].
Q3: What are the common solvents for reactions involving this sulfonyl chloride?
A3: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and pyridine. Pyridine can also serve as a base to neutralize the HCl generated during sulfonamide formation[6].
Q4: Can the indazole ring itself react under the conditions of sulfonamide formation?
A4: The 2H-indazole ring is a relatively stable aromatic system. However, under certain conditions, electrophilic substitution on the benzene ring portion of the indazole is possible. It is also important to consider that the nitrogen atoms of the pyrazole ring have lone pairs of electrons, but in the 2-methyl-2H-indazole isomer, the N2 position is already alkylated[7][8]. Side reactions involving the indazole ring are less common under standard sulfonylation conditions but should not be entirely ruled out, especially with highly reactive reagents or forcing conditions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Sulfonamide Product
This is a common issue that can often be traced back to the quality of the reagents and the reaction conditions.
| Potential Cause | Recommended Action & Rationale |
| Degradation of this compound | The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in sulfonamide formation. Solution: Use a freshly opened bottle of the reagent or ensure it has been stored under anhydrous conditions. Consider purifying the sulfonyl chloride by recrystallization if its quality is in doubt[9]. |
| Presence of Water in the Reaction | Trace amounts of water in the solvent or on the glassware can lead to the hydrolysis of the sulfonyl chloride. Solution: Use anhydrous solvents and flame-dry all glassware before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
| Insufficient Basicity | The formation of a sulfonamide from a sulfonyl chloride and an amine generates one equivalent of HCl, which can protonate the starting amine, rendering it unreactive. Solution: Use at least two equivalents of the amine nucleophile or, more commonly, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl. Pyridine can be used as both a solvent and a base[6]. |
| Low Nucleophilicity of the Amine | Electron-deficient anilines or sterically hindered amines may react slowly. Solution: Increase the reaction temperature or prolong the reaction time. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also be beneficial in cases of sluggish reactions. |
Workflow for Troubleshooting Low Sulfonamide Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Formation of Multiple Products and Purification Challenges
The appearance of multiple spots on a TLC plate can indicate side reactions or the presence of impurities.
| Potential Cause | Recommended Action & Rationale |
| Unreacted Starting Materials | Incomplete conversion will lead to the presence of both the sulfonyl chloride and the amine in the final reaction mixture. Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider the points in the low-yield troubleshooting section. |
| Formation of the Corresponding Sulfonic Acid | As mentioned, hydrolysis of the sulfonyl chloride leads to the sulfonic acid. Solution: This impurity is highly polar and can often be removed by an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution). |
| Di-sulfonylation of Primary Amines | Primary amines can sometimes react twice with the sulfonyl chloride to form a di-sulfonylated product. Solution: Use a controlled stoichiometry of the sulfonyl chloride (1.0-1.1 equivalents). Adding the sulfonyl chloride slowly to the solution of the amine can also minimize this side reaction. |
| Side Reactions on the Indazole Ring | While less common, highly reactive species could potentially interact with the indazole ring. Solution: Re-evaluate your reaction conditions. Avoid overly harsh reagents or extreme temperatures unless necessary. |
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., DCM or THF).
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Sulfonamide Reaction and a Key Side Reaction
Caption: Desired sulfonamide formation versus hydrolysis side reaction.
References
- Vertex Pharmaceuticals, Inc. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
- Fisher Scientific. (2009). Safety Data Sheet for a related sulfonyl chloride.
- Angene Chemical. (2025). Safety Data Sheet for a related sulfonyl chloride.
- ChemicalBook. (n.d.). This compound Product Information.
- ChemicalBook. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride - Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- NIH National Library of Medicine. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubChem. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride.
- BLD Pharm. (n.d.). 2-Methyl-2H-indazole-4-sulfonyl chloride.
- Biosynth. (n.d.). This compound, 98% Purity.
- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound CAS#: 1363380-68-0 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
troubleshooting poor yields in 2-Methyl-2H-indazole-7-sulfonamide synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazole-7-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. The following information is based on established principles of organic chemistry and recent advancements in synthetic methodologies.
The proposed and most efficient synthetic route, starting from the commercially available 2-Methyl-2H-indazole-7-carboxylic acid, is a two-step process. This guide is structured to provide troubleshooting advice for each of these key steps.
Overall Synthetic Workflow
The synthesis is broken down into two main transformations:
-
Step 1: Decarboxylative Chlorosulfonylation: Conversion of 2-Methyl-2H-indazole-7-carboxylic acid to 2-Methyl-2H-indazole-7-sulfonyl chloride.
-
Step 2: Amination: Reaction of the sulfonyl chloride with an ammonia source to yield the final product, 2-Methyl-2H-indazole-7-sulfonamide.
Caption: Proposed two-step synthesis of 2-Methyl-2H-indazole-7-sulfonamide.
Part 1: Troubleshooting the Synthesis of this compound
The conversion of a heteroaromatic carboxylic acid to a sulfonyl chloride can be challenging using traditional methods that often require harsh conditions.[1] A modern and milder approach is the copper-catalyzed decarboxylative chlorosulfonylation, which is generally more compatible with a wider range of functional groups.[2][3]
Recommended Protocol: Copper-Catalyzed Decarboxylative Chlorosulfonylation
This protocol is adapted from a general method for the synthesis of (hetero)aryl sulfonyl chlorides from carboxylic acids.[3]
| Reagent/Parameter | Recommended Value | Notes |
| Starting Material | 2-Methyl-2H-indazole-7-carboxylic acid | 1.0 equiv |
| Catalyst | Cu(OAc)₂ | 0.1 equiv |
| Ligand | 1,10-Phenanthroline | 0.1 equiv |
| Sulfur Source | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | 1.5 equiv |
| Chlorine Source | N-Chlorosuccinimide (NCS) | 2.0 equiv |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous |
| Temperature | 80 °C | |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
To an oven-dried flask, add 2-Methyl-2H-indazole-7-carboxylic acid, Cu(OAc)₂, 1,10-phenanthroline, and DABSO.
-
Purge the flask with an inert atmosphere.
-
Add anhydrous 1,2-dichloroethane.
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-Chlorosuccinimide (NCS) in one portion.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and proceed with workup and purification.
Frequently Asked Questions (FAQs) - Step 1
Question 1: My reaction shows low or no conversion of the starting carboxylic acid. What are the possible causes and how can I fix it?
Answer:
Low or no conversion in a copper-catalyzed decarboxylative chlorosulfonylation can stem from several factors related to the catalyst activity, reagents, or reaction conditions.
-
Inactivated Catalyst: The Cu(I)/Cu(II) catalytic cycle is sensitive to impurities.
-
Troubleshooting: Ensure the use of high-purity Cu(OAc)₂ and 1,10-phenanthroline. Consider using a freshly opened bottle of the catalyst and ligand.
-
-
Decomposition of Reagents: DABSO can decompose in the presence of moisture. N-Chlorosuccinimide (NCS) can also degrade over time.
-
Troubleshooting: Use freshly opened or properly stored DABSO and NCS. Ensure all reagents and solvents are anhydrous.
-
-
Insufficient Temperature or Reaction Time: The decarboxylation and subsequent steps may require sufficient thermal energy and time.
-
Troubleshooting: Ensure the reaction is maintained at 80 °C. If the reaction stalls, consider increasing the reaction time and continue monitoring. A slight increase in temperature to 90-100 °C could be attempted, but be mindful of potential decomposition of the starting material or product.
-
-
Poor Solubility: The starting material or catalyst complex may not be fully soluble in the reaction solvent.
-
Troubleshooting: While 1,2-dichloroethane is a good starting point, other anhydrous, non-protic solvents like acetonitrile or 1,4-dioxane could be screened.
-
Question 2: I am observing multiple spots on my TLC plate, and I suspect side reactions are occurring. What are the likely byproducts?
Answer:
The formation of multiple byproducts can complicate purification and reduce the yield of the desired sulfonyl chloride.
-
Protodecarboxylation: This is a common side reaction where the carboxylic acid is replaced by a hydrogen atom, leading to the formation of 2-methyl-2H-indazole.
-
Diagnosis: This byproduct can be identified by LC-MS analysis, looking for a mass corresponding to the loss of the carboxyl group.
-
Mitigation: Ensure the reaction is run under strictly anhydrous and inert conditions to minimize sources of protons.
-
-
Formation of an Anhydride: The carboxylic acid can react with the generated sulfonyl chloride to form a mixed anhydride.
-
Diagnosis: This can be detected by IR spectroscopy (new carbonyl stretches) or LC-MS.
-
Mitigation: This is less common but can be minimized by ensuring a sufficient rate of reaction for the desired pathway.
-
Question 3: I have confirmed the formation of the sulfonyl chloride, but I am struggling with its isolation and purification. What is the best approach?
Answer:
Sulfonyl chlorides are reactive intermediates and can be sensitive to moisture and silica gel during chromatography.[4]
-
Hydrolysis: The primary cause of low isolated yield is the hydrolysis of the sulfonyl chloride back to the corresponding sulfonic acid during workup or purification.[4]
-
Troubleshooting:
-
Perform an aqueous workup using cold, dilute acid (e.g., 1 M HCl) to remove any remaining base-soluble impurities.
-
Extract the product quickly into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with cold brine to remove water.
-
Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.
-
Concentrate the product under reduced pressure at a low temperature.
-
-
-
Purification: If chromatography is necessary, it should be performed quickly on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate). The sulfonyl chloride should not be left on the column for an extended period.
-
Direct Use: Often, the best approach is to use the crude sulfonyl chloride directly in the next step without extensive purification. After a simple workup and drying, the crude product can be dissolved in a suitable solvent for the subsequent amination reaction.
Part 2: Troubleshooting the Synthesis of 2-Methyl-2H-indazole-7-sulfonamide
The reaction of a sulfonyl chloride with an amine or ammonia source is a classic method for forming sulfonamides.[5]
Recommended Protocol: Amination of Sulfonyl Chloride
| Reagent/Parameter | Recommended Value | Notes |
| Starting Material | This compound | 1.0 equiv |
| Ammonia Source | Ammonium hydroxide (28-30%) | 5-10 equiv |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS |
Step-by-Step Methodology:
-
Dissolve the crude or purified this compound in THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ammonium hydroxide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the sulfonyl chloride.
-
Upon completion, proceed with workup and purification.
Frequently Asked Questions (FAQs) - Step 2
Question 4: My final product yield is low, and the main impurity appears to be the corresponding sulfonic acid. What went wrong?
Answer:
The presence of the sulfonic acid is a clear indication of the hydrolysis of your starting sulfonyl chloride.
Caption: Decision tree for troubleshooting low sulfonamide yield.
-
Wet Starting Material: As discussed in Part 1, the sulfonyl chloride is highly susceptible to hydrolysis. If the crude material from the previous step was not thoroughly dried, it would contain residual water that would lead to the formation of the sulfonic acid.
-
Troubleshooting: Ensure the sulfonyl chloride is rigorously dried before proceeding with the amination.
-
-
Slow Amination Reaction: If the amination reaction is slow, the competing hydrolysis reaction can become significant, especially when using aqueous ammonia.
-
Troubleshooting:
-
Increase the concentration of the ammonia source. Using a larger excess of ammonium hydroxide can help to drive the reaction towards the sulfonamide.
-
Ensure efficient stirring to maximize the contact between the organic and aqueous phases.
-
Consider using an alternative, anhydrous ammonia source. Bubbling anhydrous ammonia gas through the solution at 0 °C is a highly effective method. Alternatively, a combination of ammonium chloride and a strong non-nucleophilic base like DBU or triethylamine in an anhydrous solvent can be used.
-
-
Question 5: The reaction seems complete by TLC, but I am having difficulty purifying the final product. What are some effective purification strategies?
Answer:
Purification of the final sulfonamide can sometimes be challenging due to its polarity.
-
Workup:
-
If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.
-
If in a water-immiscible solvent like DCM, wash the organic layer with water and then brine.
-
Extract the crude product into a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent method for purification.[5]
-
Solvent Screening: Screen for suitable recrystallization solvents. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or water/ethanol mixtures.
-
-
Column Chromatography: If recrystallization is not effective, flash column chromatography can be used.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for eluting polar sulfonamides.
-
Tailing: Sulfonamides can sometimes tail on silica gel. Adding a small amount (0.5-1%) of acetic acid to the eluent can help to improve the peak shape.
-
By systematically addressing these potential issues, researchers can improve the yield and purity of their 2-Methyl-2H-indazole-7-sulfonamide synthesis.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Journal of Organic Letters.
-
ResearchGate. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Macmillan Group, Princeton University. (2023).
-
The Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
- Google Patents. (n.d.). EP0001275B1 - Method of production of sulfonylchlorides.
- Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
- ACS Publications. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- ResearchGate. (2014).
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 2-Methyl-2H-indazole-7-sulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
The Strategic Role of Sulfonylation in Modern Medicinal Chemistry
The introduction of a sulfonyl group (—SO₂—) into a molecule is a cornerstone of modern drug design and organic synthesis. The resulting sulfonamides and sulfonate esters are not merely inert linkers; they are powerful pharmacophores and versatile synthetic intermediates.[1][2] The sulfonyl group's tetrahedral geometry and its capacity to act as a hydrogen bond acceptor allow it to form strong, specific interactions with biological targets.[3] This has led to the development of a vast array of FDA-approved drugs for treating conditions ranging from cancer and viral infections to inflammatory diseases.[4] The choice of the sulfonylating agent is therefore a critical decision, dictating not only reaction efficiency but also the physicochemical and pharmacological properties of the final compound. This guide provides a detailed comparison between the novel agent, 2-Methyl-2H-indazole-7-sulfonyl chloride, and its more conventional counterparts.
The Chemist's Standard Toolkit: A Review of Classical Sulfonylating Agents
Before delving into the specifics of our featured compound, it is essential to understand the established benchmarks against which any new agent must be compared.
-
p-Toluenesulfonyl Chloride (TsCl): The Ubiquitous Workhorse. Tosyl chloride is arguably the most common sulfonylating agent. Derived from toluene, it is cost-effective, crystalline, and relatively stable.[5][6] It reliably converts alcohols into tosylates, which are excellent leaving groups for nucleophilic substitution reactions, and reacts with amines to form stable sulfonamides.[7][8] The tosyl group is sterically substantial, which can influence selectivity.
-
Methanesulfonyl Chloride (MsCl): The Small, Highly Reactive Agent. Mesyl chloride is a small, highly reactive liquid often favored for its rapid reaction rates and the minimal steric bulk of the resulting mesyl group.[9][10] Its high reactivity stems from the electron-withdrawing nature of the methyl group and its propensity, in the presence of strong, non-nucleophilic bases, to form a highly reactive sulfene intermediate (CH₂=SO₂).[10][11] This distinct mechanistic pathway can sometimes lead to different outcomes compared to aryl sulfonyl chlorides.[11]
-
Dansyl Chloride (DNSCl): The Fluorescent Reporter. 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a specialized agent used primarily for labeling primary and secondary amines.[12] The resulting dansyl sulfonamides are intensely fluorescent, making this reagent an invaluable tool for protein sequencing, amino acid analysis, and fluorescence-based assays.[12] Its utility is more in bioanalysis than in traditional synthetic transformations aimed at creating new chemical entities.
A Bioactive Contender: Profiling this compound
The featured agent, this compound, distinguishes itself by incorporating an indazole scaffold. This is not a trivial substitution; the indazole nucleus is a "privileged" structure in medicinal chemistry, appearing in numerous pharmacologically active compounds, including kinase inhibitors like Pazopanib.[13][14]
Key Structural Features:
-
Bioactive Moiety: The core value proposition is the direct incorporation of the 2-methyl-2H-indazole group, which can impart desirable pharmacological properties or serve as a handle for further diversification.
-
2H-Indazole Tautomer: The nitrogen at the 2-position stabilizes a specific tautomeric form of the indazole ring, which can be crucial for precise molecular recognition at a biological target.[14] The 1H-tautomer is generally more stable, making the synthesis of pure 2H-indazoles a targeted chemical endeavor.[14][15]
-
Electronic Nature: The bicyclic aromatic system of the indazole ring influences the electrophilicity of the sulfonyl sulfur. Its electronic properties are distinct from the simple alkyl or phenyl rings of MsCl and TsCl, which directly impacts reactivity.
Head-to-Head Comparison: A Multi-Parametric Analysis
The choice of a sulfonylating agent is a trade-off between reactivity, selectivity, cost, and the desired function of the resulting sulfonyl group.
| Parameter | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Dansyl Chloride (DNSCl) |
| Formula | C₈H₇ClN₂O₂S[16] | C₇H₇ClO₂S | CH₃ClO₂S[10] | C₁₂H₁₂ClNO₂S[12] |
| Primary Function | Introduction of a bioactive scaffold | General sulfonylation, leaving group formation | General sulfonylation, leaving group formation | Fluorescent labeling |
| Reactivity Profile | Moderately reactive, influenced by heterocyclic electronics | Moderately reactive, benchmark standard | Highly reactive, prone to sulfene formation[9][10] | Reactive towards primary/secondary amines[12] |
| Steric Hindrance | High (bicyclic system) | Moderate (phenyl ring) | Low (methyl group) | High (naphthalene system) |
| Resulting Group | Indazolyl-sulfone (potential pharmacophore) | Tosylate (good leaving group) / Tosylamide | Mesylate (good leaving group) / Mesylamide | Dansylamide (fluorescent) |
| Key Advantage | Direct installation of a privileged scaffold | Cost-effective, well-understood reactivity | High reactivity, small size | Provides a fluorescent signal |
Causality Behind Reactivity:
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom.
-
MsCl: The simple methyl group makes the sulfur highly accessible and reactive.[9]
-
TsCl: The electron-donating nature of the para-methyl group on the phenyl ring slightly reduces the electrophilicity of the sulfur compared to unsubstituted benzenesulfonyl chloride.
-
This compound: The indazole ring system is complex. While aromatic, the two nitrogen atoms exert significant electronic influence, modulating the reactivity in a way that is distinct from simple carbocycles. This allows for fine-tuning of reaction conditions.
-
Dansyl Chloride: The bulky naphthalene ring and the electron-donating dimethylamino group make it less reactive than TsCl or MsCl, but it is sufficiently reactive for its intended purpose of labeling nucleophilic amines.
Experimental Framework for Agent Selection
To provide a tangible comparison, we outline a standardized protocol for the sulfonylation of a model primary amine, benzylamine. This self-validating workflow allows a researcher to objectively assess the performance of each agent in a laboratory setting.
Standardized Protocol: Comparative Sulfonylation of Benzylamine
Objective: To compare the reaction time, yield, and purity of the sulfonamide product formed from benzylamine and four different sulfonyl chlorides under identical conditions.
Materials:
-
Benzylamine (99%)
-
This compound (98%)[16]
-
p-Toluenesulfonyl chloride (99%)
-
Methanesulfonyl chloride (99.5%)
-
Dansyl chloride (99%)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In four separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve benzylamine (1.0 mmol, 107 mg) in anhydrous DCM (10 mL).
-
Base Addition: Add pyridine (1.2 mmol, 95 mg, 1.2 eq) to each flask. Cool the solutions to 0 °C in an ice bath.
-
Reagent Addition: To each flask, add a solution of the respective sulfonyl chloride (1.1 mmol, 1.1 eq) dissolved in anhydrous DCM (5 mL) dropwise over 5 minutes.
-
Flask A: this compound
-
Flask B: p-Toluenesulfonyl chloride
-
Flask C: Methanesulfonyl chloride
-
Flask D: Dansyl chloride
-
-
Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the benzylamine is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Determine the crude yield. Purify the product by column chromatography (silica gel, appropriate eluent system) and determine the isolated yield. Characterize the product by ¹H NMR and Mass Spectrometry.
Predicted Performance and Analysis
| Agent | Expected Reaction Time | Predicted Yield | Key Characteristic of Product |
| This compound | 2-4 hours | Good to Excellent | Crystalline solid; incorporates bioactive indazole |
| p-Toluenesulfonyl Chloride (TsCl) | 2-3 hours | Excellent | Crystalline solid; standard sulfonamide |
| Methanesulfonyl Chloride (MsCl) | < 1 hour | Excellent | Often an oil or low-melting solid; small tag |
| Dansyl Chloride (DNSCl) | 3-6 hours | Good | Yellow/Green solid; highly fluorescent |
Causality of Predicted Outcomes: The faster reaction of MsCl is due to its high reactivity and low steric profile.[9] TsCl serves as the reliable benchmark. The slightly longer predicted times for the indazole and dansyl chlorides are due to their increased steric bulk, which slows the rate of nucleophilic attack.
Strategic Application: Choosing the Right Agent for the Job
-
For robust, cost-effective synthesis of protecting groups or simple sulfonamides: TsCl and MsCl remain the agents of choice. Their chemistries are well-documented, and they are readily available.[7][17]
-
For high-reactivity needs with base-sensitive substrates: MsCl is often superior, as reactions can often be run at lower temperatures for shorter times.[9]
-
For bioanalytical applications requiring a fluorescent tag: Dansyl Chloride is the specific tool for this purpose.[12]
-
For late-stage functionalization or introducing a proven bioactive scaffold directly: This compound offers a unique strategic advantage. It allows a medicinal chemist to embed a pharmacologically relevant moiety in a single step, accelerating the structure-activity relationship (SAR) studies and potentially improving the drug-like properties of a lead compound.
Conclusion
While traditional sulfonylating agents like TsCl and MsCl are indispensable tools for their reliability and reactivity, the landscape of drug discovery demands increasingly sophisticated reagents. This compound represents a strategic evolution, transitioning the sulfonylating agent from a simple linker to an active contributor to the final molecule's biological profile. For research and drug development professionals, understanding the distinct properties and applications of this agent alongside its classical counterparts is key to unlocking new synthetic possibilities and accelerating the path to novel therapeutics.
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A Comparative Guide to the Biological Activity of Sulfonamides Derived from 2-Methyl-2H-indazole-7-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indazole-Sulfonamide Hybrids
The indazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] When coupled with a sulfonamide moiety, another critical pharmacophore, the resulting hybrid molecules have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2] The rationale behind the design of these hybrid molecules lies in the potential for synergistic activity, where the combined structural features lead to enhanced biological efficacy and potentially novel mechanisms of action. This guide focuses on derivatives of the 2-Methyl-2H-indazole-7-sulfonyl chloride core, a scaffold of growing interest in drug discovery.
Synthesis of this compound and its Sulfonamide Derivatives
The synthesis of the key intermediate, this compound, is a crucial first step. While specific literature on this exact starting material is sparse, a general and plausible synthetic route can be extrapolated from known syntheses of related indazole sulfonyl chlorides. This typically involves the diazotization of a corresponding aminoindazole followed by a sulfonyl chloride formation reaction.
The subsequent synthesis of the target sulfonamides is generally achieved through the reaction of this compound with a diverse range of primary or secondary amines in the presence of a base. This reaction is a robust and versatile method for generating a library of novel sulfonamide derivatives for biological screening.
Caption: General synthetic workflow for producing sulfonamides from 2-Methyl-2H-indazole.
Comparative Biological Activity
This section provides a comparative analysis of the biological activities of indazole-sulfonamide derivatives against established drugs. The data presented is for structurally similar compounds to those derived from this compound, providing a valuable predictive insight into their potential efficacy.
Anticancer Activity
Indazole-sulfonamide derivatives have shown significant promise as anticancer agents. Their mechanism of action is often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival. The following table compares the in vitro cytotoxic activity (IC50 values) of representative indazole-sulfonamides with the standard chemotherapeutic drug, Doxorubicin, against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Indazole-Sulfonamide 1 | 8.51 | - | - | [3] |
| Indazole-Sulfonamide 2 | 1.91 | - | - | [3] |
| Indazole-Sulfonamide 3 | - | 1.01 | - | [4] |
| Doxorubicin | 2.5 | >20 | 12.2 | [5] |
Note: The specific structures of Indazole-Sulfonamides 1, 2, and 3 are detailed in the cited references. These are representative compounds from the broader class of indazole-sulfonamides.
Antibacterial Activity
The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Sulfonamides have a long history as antibacterial drugs, and their combination with the indazole scaffold has yielded compounds with potent activity against a range of pathogenic bacteria. The table below compares the Minimum Inhibitory Concentration (MIC) values of representative indazole-sulfonamides with the broad-spectrum antibiotic, Ciprofloxacin.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |
| Indazole-Sulfonamide 4 | 50 | 3.1 | - | [6] |
| Indazole-Sulfonamide 5 | - | 32-512 | - | [7] |
| Ciprofloxacin | 0.013-0.08 | 0.6 | 0.15 | [8] |
Note: The specific structures of Indazole-Sulfonamides 4 and 5 are detailed in the cited references. These are representative compounds from the broader class of indazole-sulfonamides.
Antifungal Activity
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Indazole-sulfonamide derivatives have also been explored for their antifungal potential. The following table compares the MIC values of representative indazole-sulfonamides with the commonly used antifungal drug, Fluconazole.
Table 3: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Candida glabrata | Aspergillus fumigatus | Reference |
| Indazole-Sulfonamide 6 | 4-64 | - | - | [9] |
| Fluconazole | ≤8 | 32 | >64 | [10] |
Note: The specific structure of Indazole-Sulfonamide 6 is detailed in the cited reference. This is a representative compound from the broader class of indazole-sulfonamides.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of Sulfonamides from this compound
This protocol outlines a general procedure for the synthesis of a library of sulfonamide derivatives.
Caption: Step-by-step protocol for the synthesis of sulfonamides.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous pyridine or another suitable solvent like dichloromethane containing a base such as triethylamine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. To this, add a solution of this compound (1.1 equivalents) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified sulfonamide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides and a standard drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
In Vitro Antibacterial and Antifungal Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14]
Caption: Workflow for the broth microdilution susceptibility test.
Detailed Steps:
-
Compound Dilution: Prepare two-fold serial dilutions of the sulfonamides and standard antimicrobial drugs in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[13]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis presented in this guide, based on data from structurally related compounds, suggests that sulfonamides derived from this compound are a promising class of molecules with the potential for significant anticancer, antibacterial, and antifungal activities. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of sulfonamides derived directly from this compound. This will allow for the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds for further preclinical development. In-depth mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
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Bourzikat, O., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(3), M1858. [Link]
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Hussain, Z., et al. (2016). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Chemical Society of Pakistan, 38(05), 965-971. [Link]
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Zhang, M., et al. (2020). Synthesis and Antimicrobial Activity Evaluation of Amide and Sulfonamide Derivatives Containing Imidazo[2,1‐b][1][10][15]Thiadiazole Moiety. ChemistrySelect, 5(2), 525-530. [Link]
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A Comparative Guide to the Analytical Validation of Compounds Synthesized from 2-Methyl-2H-indazole-7-sulfonyl chloride
Introduction: The Significance of the Indazole Scaffold and the Imperative of Validation
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in drug discovery, leading to the development of anticancer agents like pazopanib and axitinib.[3] Specifically, the 2H-indazole tautomer offers a distinct vector for substitution, enabling fine-tuning of a compound's physicochemical and pharmacological properties.[2][4]
2-Methyl-2H-indazole-7-sulfonyl chloride is a key intermediate, providing a reactive handle to synthesize a diverse library of compounds, most notably indazole sulfonamides.[5] The sulfonamide functional group is a well-established pharmacophore, known for its metabolic stability and strong hydrogen bonding capabilities.[6] The synthesis of novel derivatives from this indazole sulfonyl chloride is a critical step in identifying new drug candidates.
However, synthesis is only the beginning. For researchers, scientists, and drug development professionals, the subsequent validation of these newly created molecules is paramount. Rigorous analytical validation ensures the unequivocal confirmation of a compound's identity, purity, and structural integrity. Without this, all subsequent biological data is unreliable. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate compounds synthesized from this compound, explaining not just the protocols but the scientific rationale behind each step.
The Synthetic Pathway: From Sulfonyl Chloride to Sulfonamide
The primary application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.
General Reaction Scheme
The fundamental transformation involves the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A non-nucleophilic base is required to quench the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: General synthesis of indazole sulfonamides.
Detailed Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol describes a general procedure for synthesizing an N-aryl sulfonamide.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Add this compound and the substituted aniline to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 5 minutes. This is a critical step, as sulfonyl chlorides are highly sensitive to moisture, which can hydrolyze them back to the sulfonic acid.[7]
-
Solvent Addition: Add anhydrous DCM via syringe to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
Base Addition: Add triethylamine dropwise to the stirred solution. The base neutralizes the HCl byproduct, preventing the protonation and deactivation of the aniline nucleophile.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base and aniline), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
A Self-Validating Workflow for Compound Characterization
No single analytical technique is sufficient to confirm the identity and purity of a synthesized compound. A robust, multi-technique workflow is essential, where each step provides complementary information, creating a self-validating system.
Caption: Comprehensive workflow for compound validation.
Comparison of Core Validation Techniques
Chromatographic Methods: Purity and Separation
Chromatography is the cornerstone of both purification and purity assessment. The choice of technique depends on the required scale and desired resolution.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin adsorbent layer. | Retention factor (Rf), qualitative assessment of reaction progress and purity. | Fast, inexpensive, requires minimal sample, excellent for screening reaction conditions. | Not quantitative, lower resolution, results can be difficult to reproduce precisely. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | Retention time (t_R), peak area for precise quantification, % purity. | Highly robust and reproducible, excellent for quantitative analysis, high resolution. | Requires expensive instrumentation, method development can be time-consuming, requires reference standards for absolute quantification. |
Expert Insight: While TLC is invaluable for real-time reaction monitoring, it should never be used as the sole determinant of final purity. Co-elution of impurities with the main product spot is common. HPLC (or UPLC) is the industry standard for final purity assessment, and a purity level of >95% is typically required for compounds intended for biological screening.
Spectroscopic & Spectrometric Methods: Structural Confirmation
Once a compound is purified, its chemical structure must be unambiguously confirmed. This is achieved by combining several spectroscopic techniques.
| Technique | Principle | Information Obtained | Key Role in Validation |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.[8] | Confirms the molecular weight of the synthesized compound. | A crucial first check. If the observed molecular ion peak does not match the calculated mass, the synthesis has failed or produced an unexpected product. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[8][9] | Provides detailed information on the chemical environment, connectivity, and number of ¹H and ¹³C atoms. | The most powerful tool for structural elucidation. Confirms the precise arrangement of atoms and differentiates between isomers.[10] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations (stretching, bending).[9][11] | Identifies the presence of key functional groups. | Confirms the successful formation of the sulfonamide bond through the appearance of characteristic S=O stretching bands. |
Detailed Protocols for Key Validation Experiments
Protocol 1: Purity Determination by HPLC
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient could be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes. The acidic modifier helps to produce sharp, symmetrical peaks.
-
Detection: Use a UV detector, monitoring at wavelengths where the indazole chromophore absorbs (e.g., 254 nm and 280 nm).
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks.
Protocol 2: Structural Confirmation by NMR and MS
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
MS: Prepare a dilute solution (~10-100 µg/mL) in an appropriate solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Acquire a high-resolution mass spectrum (HRMS) to obtain an accurate mass measurement.
-
-
Data Interpretation (Hypothetical Example: N-phenyl-2-methyl-2H-indazole-7-sulfonamide):
-
¹H NMR: Expect to see a singlet for the N-CH₃ group (~4.0 ppm), distinct aromatic protons for the indazole core and the N-phenyl ring, and a broad singlet for the sulfonamide N-H.
-
¹³C NMR: Expect distinct signals for all unique carbon atoms, including the indazole carbons and the phenyl carbons.
-
IR: Look for two strong absorption bands characteristic of the sulfonamide group: one for asymmetric S=O stretching (~1350 cm⁻¹) and one for symmetric S=O stretching (~1160 cm⁻¹).[12]
-
HRMS (ESI+): The observed m/z for the protonated molecule [M+H]⁺ should match the calculated exact mass to within 5 ppm.
-
Comparative Analysis: Alternative Synthetic Approaches
While the reaction of a sulfonyl chloride with an amine is a classic and robust method, modern chemistry offers alternatives that may be advantageous in certain contexts. Understanding these alternatives provides a broader perspective on potential impurities and validation strategies.
| Approach | Description | Advantages | Potential Validation Challenges |
| In Situ Sulfonyl Chloride Generation | Thiols are oxidized to sulfonyl chlorides in the same pot before the amine is added.[7][13][14] | Avoids the need to isolate and handle potentially unstable or corrosive sulfonyl chlorides. | Requires careful validation to ensure no residual oxidizing agents or thiol starting material remain. |
| Coupling with SO₂ Surrogates | Boronic acids or aryl halides are coupled with an amine and a solid SO₂ source (like DABSO) in a copper-catalyzed reaction.[15] | High functional group tolerance; avoids pre-functionalization to a sulfonyl chloride. | Potential for metal catalyst contamination, which must be quantified (e.g., by ICP-MS). Different side-product profile compared to traditional methods. |
| Decarboxylative Halosulfonylation | Aromatic carboxylic acids are converted directly to sulfonyl chlorides, followed by one-pot amination.[16] | Utilizes readily available carboxylic acids as starting materials.[16] | Byproducts from the decarboxylation step may be present and require specific analytical methods for detection. |
Expert Insight: When comparing compounds from different synthetic routes, it is crucial to tailor the validation workflow. For instance, a compound made via a copper-catalyzed route must be analyzed for residual copper, an issue not present in the traditional sulfonyl chloride method. This highlights the necessity of understanding the synthetic causality to design a truly self-validating analytical system.
Conclusion
The validation of compounds synthesized from this compound is a rigorous, multi-step process that is non-negotiable for ensuring data integrity in research and drug development. A logical workflow beginning with chromatographic separation and purity assessment (TLC and HPLC), followed by unambiguous structural confirmation (NMR, MS, and IR), provides the necessary confidence in the final product. By understanding the strengths and limitations of each technique and considering the potential impurities arising from different synthetic strategies, researchers can build a robust, self-validating system. This comprehensive approach ensures that the novel molecules advancing to biological testing are precisely what they are intended to be, forming a solid foundation for discovery.
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A Senior Application Scientist's Guide to Comparative Kinase Inhibition Assays of 2-Methyl-2H-indazole-7-sulfonamides
Introduction: Targeting the Kinome with Precision
The human kinome, comprising over 500 protein kinases, represents a vast and critical network of cellular regulation. These enzymes, by catalyzing the phosphorylation of substrate proteins, govern a multitude of processes, from cell division and differentiation to signal transduction and metabolism.[1] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[2]
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous indazole-based drugs approved or in clinical trials for cancer treatment.[3][4][5] The sulfonamide moiety is also a well-established pharmacophore known to enhance the medicinal potential of various compounds.[3] This guide focuses on a specific, yet promising, chemical series: 2-Methyl-2H-indazole-7-sulfonamides . The strategic placement of the methyl group at the N2 position of the indazole ring can significantly influence the molecule's spatial conformation and interaction with the kinase active site, potentially offering unique selectivity profiles compared to their more common N1-substituted counterparts.[6]
This document provides a comprehensive framework for researchers and drug development professionals to conduct comparative kinase inhibition assays for this specific compound class. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating high-quality, reproducible data for lead optimization and candidate selection.
The Rationale for Comparative Kinase Profiling
A potent inhibitor of a target kinase is a promising start, but true therapeutic potential is defined by selectivity. Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, screening a lead compound against a diverse panel of kinases is a critical step in the drug discovery process.[2] This comparative analysis allows for the determination of a Selectivity Index , which quantifies the compound's potency against the intended target versus other kinases.
Our strategy involves profiling our lead 2-Methyl-2H-indazole-7-sulfonamide compounds against a panel of kinases representing different branches of the kinome tree. For this guide, we will focus on a representative panel:
-
Primary Target (Hypothetical): A tyrosine kinase such as Src , a non-receptor tyrosine kinase often implicated in cancer progression and metastasis.[7][8]
-
Secondary Tyrosine Kinase: Abl , another non-receptor tyrosine kinase. Assessing inhibition of Abl is crucial, especially given the history of dual Src/Abl inhibitors and the need to understand potential polypharmacology.[9][10]
-
Serine/Threonine Kinase: A member of the MAPK family, such as MAPK1 (ERK2) , to assess selectivity outside the tyrosine kinase family. Indazole-based compounds have shown activity against this target.[3][11]
This multi-target approach provides a clear, initial picture of a compound's selectivity profile, guiding further structure-activity relationship (SAR) studies.
Foundations of Kinase Inhibition Assays: Choosing the Right Tool
Several robust assay formats are available to measure kinase activity, each with unique strengths.[2] The choice of assay technology is a critical decision that impacts sensitivity, throughput, and potential for compound interference.
-
Radiometric Assays: Traditionally considered the "gold standard," these assays directly measure the incorporation of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[12] They are highly sensitive and not prone to interference from fluorescent or colored compounds. However, they involve handling hazardous materials and generate radioactive waste.[7]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation.[13] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[14] They offer high throughput but can be susceptible to interference from compounds that absorb or emit light at similar wavelengths.[14]
-
Luminescence-Based Assays: These assays are homogeneous "add-mix-read" formats well-suited for high-throughput screening (HTS).[15][16][17] They typically measure the amount of ATP remaining after a kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[1][12] The signal is inversely proportional to kinase activity in ATP-depletion assays and directly proportional in ADP-production assays.[1][16]
For this guide, we will detail the protocol for a luminescence-based ADP production assay (ADP-Glo™). This format is highly sensitive, has a large dynamic range, and is less prone to compound interference than many fluorescence-based methods, making it an excellent choice for generating reliable IC₅₀ data.[12]
Experimental Workflow: A Self-Validating System
The following diagram illustrates the logical flow of a comparative kinase inhibition experiment, from compound preparation to data analysis. This workflow is designed to be self-validating by incorporating essential controls at each stage.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC₅₀) of 2-Methyl-2H-indazole-7-sulfonamides against our selected kinase panel.
Materials:
-
2-Methyl-2H-indazole-7-sulfonamide compounds
-
Recombinant kinases (Src, Abl, MAPK1)
-
Kinase-specific substrates (e.g., Poly(Glu,Tyr) 4:1 for Src)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP, 10 mM solution
-
DMSO, molecular biology grade
-
Staurosporine (or other appropriate positive control inhibitor)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
1. Compound Preparation: a. Prepare 10 mM stock solutions of each test compound and the positive control (Staurosporine) in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO. This will be your intermediate compound plate. The final concentration in the assay should typically range from 10 µM to sub-nanomolar.
2. Kinase Reaction Setup: Causality Note: All additions should be made to a 384-well plate. The small volumes are designed for HTS compatibility and reagent conservation. The final DMSO concentration should be kept low (≤1%) to avoid impacting enzyme activity.[8] a. Transfer 1 µL of the serially diluted compounds, positive control, or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of the assay plate. b. Prepare a working solution of each kinase in Kinase Assay Buffer. The optimal concentration must be determined empirically but should be in the linear range of the assay.[13] c. Add 2.5 µL of the kinase solution to each well, except for the "no enzyme" background control wells (add 2.5 µL of Kinase Assay Buffer instead). d. Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[16]
3. Initiating the Kinase Reaction: a. Prepare the Substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors. b. Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mixture to all wells. The final reaction volume is now 6 µL. c. Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase (typically <30% ATP consumption).
4. ADP Detection: Causality Note: The ADP-Glo™ detection process is a two-step enzymatic reaction. The first reagent stops the kinase reaction and depletes the remaining ATP. The second reagent converts the ADP produced by the kinase back into ATP, which is then used by a luciferase to generate a luminescent signal. This signal is directly proportional to the kinase activity.[1] a. Add 6 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 12 µL of Kinase Detection Reagent to each well. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Data Normalization: i. Subtract the average signal of the "no enzyme" wells from all other wells. ii. The "no inhibitor" (DMSO only) wells represent 100% kinase activity. The positive control inhibitor wells represent 0% activity. iii. Calculate the percent inhibition for each test compound concentration. c. IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison of potency and selectivity across the kinase panel.
Table 1: Comparative Inhibition Profile of 2-Methyl-2H-indazole-7-sulfonamide Analogs
| Compound ID | R-Group Modification | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | MAPK1 IC₅₀ (nM) | Src Selectivity vs. Abl | Src Selectivity vs. MAPK1 |
| LEAD-001 | -H | 15 | 45 | >10,000 | 3.0x | >667x |
| LEAD-002 | -OCH₃ | 8 | 95 | >10,000 | 11.9x | >1250x |
| LEAD-003 | -Cl | 22 | 30 | 8,500 | 1.4x | 386x |
| Staurosporine | (Control) | 5 | 10 | 20 | 2.0x | 4.0x |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
Potency: LEAD-002 is the most potent inhibitor against the primary target, Src (IC₅₀ = 8 nM).
-
Selectivity: All lead compounds show high selectivity against the serine/threonine kinase MAPK1. LEAD-002 demonstrates the best selectivity over Abl (11.9-fold), suggesting that the methoxy R-group modification is beneficial for both potency and selectivity within the tyrosine kinase family. Staurosporine, a non-selective kinase inhibitor, shows broad activity as expected.
From Data to Insight: Structure-Activity Relationships (SAR)
The comparative data is the foundation for building a structure-activity relationship (SAR) model. This process links changes in the chemical structure to changes in biological activity, guiding the rational design of more potent and selective inhibitors.
Caption: Logical flow from experimental data to rational drug design.
From our hypothetical data, we can derive an initial SAR insight: adding a small, electron-donating group (like -OCH₃) at the R-position enhances both Src potency and selectivity over Abl. This hypothesis can be tested by synthesizing new analogs with similar electronic properties.
Conclusion
This guide outlines a robust, logical, and self-validating framework for the comparative analysis of 2-Methyl-2H-indazole-7-sulfonamide kinase inhibitors. By employing high-quality, luminescence-based assays, carefully selected kinase panels, and rigorous data analysis, researchers can efficiently generate the critical data needed to understand compound selectivity and drive SAR for the development of next-generation targeted therapeutics. The principles and protocols described herein provide a solid foundation for any drug discovery program focused on kinase inhibition.
References
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Inc. (Source: [Link])
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. (Source: [Link])
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BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs. (Source: [Link])
-
Gelin, C. F., et al. (2011). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society, 133(4), 963-972. (Source: [Link])
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BellBrook Labs. (2025). What Is the Best Kinase Assay?. BellBrook Labs. (Source: [Link])
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Donato, N. J., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Immunological Methods, 305(1), 50-60. (Source: [Link])
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Kupcho, K. R., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 5(3), 189-209. (Source: [Link])
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Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. (Source: [Link])
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Ren, L., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(16), 3145-3149. (Source: [Link])
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Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 947-953. (Source: [Link])
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Smith, G. R., et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 282(40), 29507-29515. (Source: [Link])
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Smith-Pearson, P., et al. (2012). Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments. Journal of Proteome Research, 11(10), 4847-4858. (Source: [Link])
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A Senior Application Scientist's Guide to Assessing the Selectivity of 2-Methyl-2H-indazole-7-sulfonamide Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This is particularly true for derivatives of 2-Methyl-2H-indazole-7-sulfonamide, a scaffold recognized for its potential as a kinase inhibitor.[1] Off-target effects can lead to unforeseen toxicity or a dilution of the desired therapeutic action. Therefore, a robust and well-designed selectivity profiling strategy is not just a perfunctory step but a cornerstone of successful drug discovery.
This guide provides an in-depth, objective comparison of methodologies to assess the selectivity of 2-Methyl-2H-indazole-7-sulfonamide derivatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[2] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. This promiscuity can be a double-edged sword. While in some instances, multi-target inhibitors have shown therapeutic benefits (polypharmacology), unintended off-target inhibition is a major cause of adverse drug reactions.[3] For 2-Methyl-2H-indazole-7-sulfonamide derivatives, which are often designed to compete with ATP, a thorough understanding of their interaction landscape across the kinome is paramount.
A Multi-pronged Approach to Selectivity Assessment
A comprehensive assessment of selectivity should not rely on a single experimental approach. Instead, a combination of in vitro biochemical assays, binding assays, and cell-based assays provides a more complete picture of a compound's behavior.
In Vitro Kinase Inhibition Assays: The Gold Standard
Directly measuring the enzymatic activity of a kinase in the presence of an inhibitor is the most common and direct method for assessing potency and selectivity.[4] Radiometric assays, such as the HotSpot™ platform, are considered the gold standard due to their high sensitivity and direct measurement of substrate phosphorylation, which minimizes false positives.[4][5]
This protocol is a generalized representation of a widely used radiometric assay.
-
Reagent Preparation:
-
Prepare a base reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare a stock solution of the 2-Methyl-2H-indazole-7-sulfonamide derivative in 100% DMSO.
-
Prepare a stock solution of [γ-³³P]ATP.
-
Prepare a solution of the specific kinase and its corresponding substrate in the reaction buffer.
-
-
Assay Execution (96- or 384-well plate format):
-
To each well, add the kinase and substrate solution.
-
Add the test compound at various concentrations (typically a 10-point dose-response curve). A DMSO-only well serves as the 100% activity control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP is critical; using the Michaelis-Menten constant (Km) for ATP for each kinase provides a more accurate measure of inhibitor potency (IC₅₀).[4]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
-
The choice of ATP concentration is a critical parameter. Assays performed at a low, fixed ATP concentration may overestimate the potency of ATP-competitive inhibitors. Conversely, using a physiologically relevant ATP concentration (approximately 1 mM) can provide a more realistic assessment of an inhibitor's potential efficacy in a cellular context.[7]
Kinase Binding Assays: An Orthogonal Approach
Competition binding assays, such as KINOMEscan®, offer an alternative and complementary method to assess selectivity.[8] These assays measure the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase. A key advantage of this approach is that it is independent of ATP concentration and enzymatic activity, providing a direct measure of the binding affinity (Kd).[8]
Caption: KINOMEscan® experimental workflow.
Comparative Selectivity Profiles of Indazole Sulfonamide Derivatives
To illustrate the practical application of these methodologies, we will examine the selectivity profiles of two distinct classes of indazole sulfonamide derivatives.
Case Study 1: N2-Substituted Aza-2H-indazole Arylsulfonamides
A focused library of 52 aza-2H-indazole derivatives with an arylsulfonamide linkage at the N2 position was profiled against a panel of 30 kinases.[9] The initial screening revealed a selective inhibition profile, with the most promising compounds showing activity against SGK1, Tie2, and SRC kinases.
| Kinase Target | Representative Compound IC₅₀ (nM)[9] |
| Primary Targets | |
| SGK1 | ~500 |
| Tie2 | ~500 |
| SRC | ~500 |
| Selected Off-Targets (from panel of 30) | |
| Kinase X | >10,000 |
| Kinase Y | >10,000 |
| Kinase Z | >10,000 |
Note: The specific off-targets with high IC₅₀ values are not explicitly named in the source but are implied by the reported selectivity.
Case Study 2: C5-Substituted Indazole Sulfonamides as Aurora Kinase Inhibitors
In a separate study, a C5-substituted sulfonamide derivative of indazole demonstrated remarkable activity against Aurora kinases.[10] Further characterization of a related analog (compound 51j) in a broad panel of 216 kinases revealed a high degree of selectivity, with significant inhibition (>50%) observed for only 34 kinases.
| Kinase Target | Compound 53d IC₅₀ (nM)[10] | Compound 51j (% Inhibition @ 1µM) |
| Primary Target | ||
| Aurora A | 26 | Data not specified |
| Selectivity Profile | ||
| Number of Kinases with >50% Inhibition | Not specified in a broad panel | 34 out of 216 |
Visualizing Selectivity Data: The Kinome Map
A powerful way to visualize selectivity data is through a kinome map. This representation plots the inhibited kinases on a phylogenetic tree of the human kinome, providing an intuitive overview of a compound's selectivity profile.
Caption: Illustrative Kinome Selectivity Map.
Conclusion: A Data-Driven Path to Selective Inhibitors
References
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Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem. [Link]
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Kinase Screening Assay Services. Reaction Biology. [Link]
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HotSpot™ Kinase Screening Services. Reaction Biology. [Link]
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HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Reaction Biology. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]
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Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. National Institutes of Health. [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]
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Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. National Institutes of Health. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry. [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]
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A Comparative Guide to the Metabolic Stability of 1H- vs. 2H-Indazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle, is a prominent structural motif in modern drug discovery, often serving as a bioisostere for indole.[1][2] Its unique structure, featuring a benzene ring fused to a pyrazole ring, offers a versatile scaffold for developing therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] Indazole-based compounds can exist as two primary regioisomers, 1H- and 2H-indazole, which arise from the position of the substituent on the nitrogen atom of the pyrazole ring.[3][5] While the 1H-tautomer is generally more thermodynamically stable, both isomers are synthetically accessible and have been incorporated into marketed drugs and clinical candidates.[4][6][7]
A critical parameter in drug development is metabolic stability, which dictates a compound's half-life and overall exposure in the body.[8] The metabolic fate of a drug candidate can significantly impact its efficacy, safety, and dosing regimen. For indazole-containing compounds, the regiochemistry of the N-substituent can profoundly influence their interaction with metabolic enzymes, thereby altering their stability. This guide provides an in-depth technical comparison of the metabolic stability of 1H- versus 2H-indazole-based compounds, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization efforts.
Theoretical Underpinnings: Why Regioisomerism Matters for Metabolism
The metabolic landscape of a molecule is primarily dictated by its susceptibility to enzymatic modification, predominantly by cytochrome P450 (CYP) enzymes (Phase I metabolism) and UDP-glucuronosyltransferases (UGTs) (Phase II metabolism).[9] The key differences between 1H- and 2H-indazoles that influence their metabolic stability are rooted in their electronic properties and steric accessibility.
-
Electron Distribution: The position of the exocyclic nitrogen atom alters the electron density distribution across the bicyclic ring system. This can affect the susceptibility of the aromatic rings to oxidative metabolism by CYP enzymes.
-
Steric Hindrance: The placement of the substituent at the N-1 or N-2 position can sterically hinder or expose potential sites of metabolism on the indazole core and adjacent functionalities. For instance, an N-1 substituent may partially shield the C-7 position from hydroxylation, a common metabolic pathway.
-
Hydrogen Bonding Potential: The lone pair on the second nitrogen atom in the pyrazole ring acts as a hydrogen bond acceptor. The position of this nitrogen (N-2 in the 1H-isomer and N-1 in the 2H-isomer) influences its accessibility for interactions with the active sites of metabolizing enzymes.
These subtle yet significant differences can lead to distinct metabolic profiles for 1H- and 2H-indazole regioisomers, making the choice of isomer a critical decision in drug design.
Experimental Comparison: A Case Study in Androgen Receptor Antagonists
A compelling example of the differential metabolic stability between 1H- and 2H-indazole regioisomers is found in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer. In a study by Liu et al., a series of compounds were synthesized to improve the metabolic stability of an indole-based parent compound.[10] This work included the direct comparison of 1H- and 2H-indazole regioisomers.
Data Presentation
The following table summarizes the in vitro metabolic stability of the 1H- and 2H-indazole regioisomers in mouse liver microsomes (MLM). The metabolic stability is expressed as the half-life (t½), which is the time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
| Compound ID | Structure (Core Moiety) | Isomer | Half-life (t½) in MLM (min) |
| 32c | 1H-Indazole | Data not explicitly stated in abstract, but SAR study implies it was less stable than 32d | |
| 32d | 2H-Indazole | 35.46 |
Data derived from a study on androgen receptor antagonists by Liu et al.[10]
Key Observation: The 2H-indazole regioisomer, compound 32d , demonstrated a significantly longer metabolic half-life (35.46 min) compared to the parent indole compound from which it was derived.[10] The study highlights that strategic replacement of the indole core with a 2H-indazole moiety can be an effective strategy to enhance metabolic stability.[10] While a direct numerical comparison to the 1H-isomer 32c is not provided in the primary citation text, the focus on the improved stability of the 2H-isomer within the structure-activity relationship (SAR) study suggests its superior metabolic profile in this chemical series.[10]
Mechanistic Insights into Indazole Metabolism
The metabolism of indazole-containing compounds typically proceeds through several key pathways:
-
Oxidative Metabolism (Phase I): This is primarily mediated by CYP enzymes and involves the introduction of hydroxyl groups onto the aromatic ring system or alkyl substituents. For many 1H-indazole-based synthetic cannabinoids, hydroxylation is a major biotransformation.[9] The specific CYP isoforms involved can vary depending on the overall structure of the molecule.
-
Glucuronidation (Phase II): This involves the conjugation of glucuronic acid to the indazole nitrogen or a hydroxylated metabolite by UGTs. N-glucuronidation is a common metabolic pathway for indazoles and can lead to rapid clearance of the compound.[11]
The regiochemistry of the indazole core can influence which of these pathways predominates. For example, the N-1 position of a 1H-indazole might be more susceptible to direct N-glucuronidation than the N-2 position of a 2H-indazole due to differences in steric hindrance and electronic properties.
Experimental Protocols
To provide a framework for researchers to conduct their own comparative metabolic stability studies, we present a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Materials and Reagents:
-
Test compounds (1H- and 2H-indazole regioisomers)
-
Pooled liver microsomes (e.g., human, mouse, rat) from a reputable supplier
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)
-
Organic solvent (e.g., acetonitrile, methanol) for quenching the reaction and protein precipitation
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Experimental Workflow:
Caption: Workflow for an in vitro liver microsomal stability assay.
3. Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, thaw pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compound by diluting the stock solution in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes and the test compound in phosphate buffer. The final microsomal protein concentration is typically 0.5-1.0 mg/mL, and the final test compound concentration is usually 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The ratio of solvent to reaction mixture is typically 3:1 (v/v).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Conclusion and Future Perspectives
The metabolic stability of indazole-based compounds is a critical determinant of their therapeutic potential. As demonstrated by the case study on androgen receptor antagonists, the choice between a 1H- and 2H-indazole regioisomer can have a profound impact on the metabolic fate of a molecule.[10] The 2H-indazole isomer, in that specific chemical context, conferred enhanced metabolic stability.[10] This highlights the importance of synthesizing and evaluating both regioisomers during the lead optimization phase of drug discovery.
Future research should focus on building a more extensive database of comparative metabolic data for 1H- and 2H-indazole pairs across different chemical series and therapeutic targets. This will enable the development of more accurate in silico predictive models for the metabolic stability of indazole-based compounds, further empowering medicinal chemists to design more robust and effective drug candidates. By understanding the subtle interplay between regiochemistry and metabolism, researchers can better navigate the complexities of drug development and ultimately deliver safer and more effective medicines to patients.
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Alam, J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]
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Liu, C., et al. (2023). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]
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Hunt, J. T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Retrieved from [Link]
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Alam, J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
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Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals (Basel), 14(3), 235. Retrieved from [Link]
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Zhang, F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6599. Retrieved from [Link]
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Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. Retrieved from [Link]
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Alam, J., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]
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Kumar, A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1765. Retrieved from [Link]
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Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 8(10), 1029-1038. Retrieved from [Link]
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A Researcher's Guide to the In Vitro Evaluation of 2-Methyl-2H-indazole-7-sulfonamide Libraries: A Comparative Analysis
In the landscape of modern drug discovery, the indazole and sulfonamide moieties stand out as privileged scaffolds, consistently appearing in a multitude of clinically relevant agents.[1][2][3] The novel fusion of these two pharmacores in the form of 2-Methyl-2H-indazole-7-sulfonamide presents a compelling starting point for the development of new therapeutic agents. This guide provides a comprehensive framework for the in vitro evaluation of compound libraries derived from this scaffold, offering a comparative analysis against established inhibitors and detailing the critical experimental protocols necessary for a thorough assessment. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to rigorously characterize these compounds.
The Scientific Rationale: Targeting Clinically Validated Enzyme Families
The 2-Methyl-2H-indazole-7-sulfonamide scaffold is rationally designed to interact with well-defined enzyme families that are implicated in a range of pathologies. The sulfonamide group is a classic zinc-binding moiety, making carbonic anhydrases (CAs) a primary putative target.[4][5] CAs are involved in physiological processes such as pH regulation and CO2 transport, and their dysregulation is linked to glaucoma, epilepsy, and certain cancers.[6] Furthermore, the indazole core is a recognized "hinge-binding" motif in many protein kinase inhibitors , a class of drugs that has revolutionized oncology.[7][8] Kinases are pivotal in cellular signaling, and their aberrant activity is a hallmark of numerous diseases.[9][10]
This guide will, therefore, focus on a dual-pronged in vitro evaluation strategy targeting both carbonic anhydrases and a representative panel of protein kinases. This approach allows for the elucidation of both primary inhibitory activity and potential off-target effects, a critical aspect of modern drug development.[11][12]
A Comparative Framework: Benchmarking Against the Gold Standards
To provide meaningful context to the experimental data, the performance of the 2-Methyl-2H-indazole-7-sulfonamide library will be compared against well-characterized, clinically relevant inhibitors:
-
Acetazolamide: A broad-spectrum carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.[6]
-
Staurosporine: A potent, non-selective protein kinase inhibitor, often used as a positive control in kinase assays.
-
Axitinib: A clinically approved, indazole-containing selective VEGFR kinase inhibitor for the treatment of renal cell carcinoma.[8]
This comparative approach will allow for a clear understanding of the potency, selectivity, and potential advantages of the novel compound library.
Experimental Workflows: From Primary Screening to Lead Characterization
The in vitro evaluation of a compound library is a multi-step process that begins with broad screening and progressively narrows down to the detailed characterization of promising "hit" compounds.
Caption: A simplified representation of competitive kinase inhibition.
Part 3: Cellular Activity and Cytotoxicity Assessment
In vitro enzyme inhibition must be translated to a cellular context to assess membrane permeability, target engagement, and general toxicity.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity. [13][14] Materials:
-
Human cell line relevant to the target (e.g., a cancer cell line overexpressing the target kinase)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line A (GI50, µM) | Cell Line B (GI50, µM) |
| Doxorubicin (Positive Control) | 0.1 | 0.2 |
| 2-Methyl-2H-indazole-7-sulfonamide (Parent) | >50 | >50 |
| Library Compound B (CA Hit) | 25 | 30 |
| Library Compound C (Kinase Hit) | 0.5 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a rigorous and comparative in vitro strategy for the evaluation of 2-Methyl-2H-indazole-7-sulfonamide libraries. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and selective inhibitors of carbonic anhydrases and/or protein kinases. The comparative framework provides essential context for the generated data, enabling informed decisions for hit-to-lead optimization. Promising compounds identified through this workflow should be further characterized through advanced techniques such as surface plasmon resonance for binding kinetics, X-ray crystallography for structural elucidation of the binding mode, and in vivo efficacy and safety studies. The systematic application of these methodologies will undoubtedly accelerate the discovery of novel therapeutic agents derived from this promising chemical scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2H-indazole-7-sulfonyl chloride
Executive Summary
This document provides essential, step-by-step guidance for the safe handling and disposal of 2-Methyl-2H-indazole-7-sulfonyl chloride. As a reactive sulfonyl chloride, this compound presents significant hazards if managed improperly. Its reaction with water and other nucleophiles is highly exothermic and produces corrosive byproducts. Adherence to the protocols outlined herein is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Hazard Identification and Core Chemical Properties
Understanding the inherent reactivity of this compound is the foundation of its safe management. The primary hazard stems from the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water.
Primary Hazards:
-
Reactivity with Water: Reacts exothermically, and at times violently, with water, humidity, and protic solvents to generate hydrochloric acid (HCl) and 2-methyl-2H-indazole-7-sulfonic acid, both of which are corrosive.[1]
-
Corrosivity: The parent compound and its hydrolysis products can cause severe chemical burns to the skin, eyes, and respiratory tract.[1]
-
Incompatibility: Reacts violently with strong bases and strong oxidizing agents.[2]
Due to these properties, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Chemical and Safety Data for this compound
| Property | Data |
| Chemical Structure | ![]() |
| CAS Number | 1363380-68-0[3] |
| Molecular Formula | C₈H₇ClN₂O₂S |
| Molecular Weight | 230.67 g/mol |
| Primary Hazards | Corrosive, Water-Reactive.[1] |
| Waste Classification | EPA Hazardous Waste Code D003 (Reactive Waste) .[4] Wastes are classified as reactive if they react violently with water or generate toxic gases, vapors, or fumes when mixed with water.[4][5] |
| Required PPE | Tightly fitting safety goggles and a face shield, chemical-resistant gloves (e.g., nitrile), chemical-resistant lab coat or apron. All work must be performed in a certified chemical fume hood. |
| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents, amines.[2] |
| Decomposition Products | Upon reaction with water: Hydrochloric Acid, 2-Methyl-2H-indazole-7-sulfonic acid. Combustion may produce toxic gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides. |
Disposal Workflow: A Decision-Making Framework
The correct disposal path depends on the quantity and state of the waste material. This diagram outlines the logical decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper disposal of this compound.
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the decision workflow above.
Protocol A: Controlled Neutralization of Small, Uncontaminated Quantities
This protocol is suitable for quenching residual amounts of the reagent from reaction flasks. The principle is to facilitate a controlled hydrolysis to the more stable and water-soluble sulfonic acid, which is then neutralized.
Causality: Adding the reactive sulfonyl chloride slowly to a cold, stirred, and dilute basic solution is critical. This approach dissipates the heat generated from the exothermic hydrolysis reaction, preventing dangerous boiling and splashing. Adding the base to the sulfonyl chloride would create a highly concentrated, localized reaction that could be violent.
Methodology:
-
Preparation (in a chemical fume hood):
-
Prepare a beaker with a dilute basic solution (e.g., 5-10% aqueous sodium bicarbonate or 1M sodium hydroxide) that is at least 10 times the volume of the sulfonyl chloride solution to be quenched.
-
Place the beaker in an ice-water bath and add a magnetic stir bar. Begin vigorous stirring to create a vortex. This ensures rapid mixing and heat dissipation.
-
-
Slow Addition:
-
Using a pipette or dropping funnel, add the this compound (or its solution in an inert solvent) dropwise to the surface of the stirring basic solution.
-
Maintain a slow addition rate to control the exotherm. If excessive fuming or a rapid temperature increase is observed, immediately stop the addition until the reaction subsides.
-
-
Monitoring and Completion:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the hydrolysis is complete.
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Check the pH of the solution using pH paper or a calibrated meter to ensure it is neutral or slightly basic. If it is acidic, add more base solution until neutralized.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water. However, you must consult and follow your institution's specific guidelines and local regulations for aqueous waste disposal.
-
Protocol B: Disposal of Bulk Quantities or Contaminated Waste
For larger quantities, unreacted material, or waste contaminated with other chemicals, neutralization is not recommended. The primary method is secure containment, proper labeling, and transfer to a professional hazardous waste disposal facility.[6][7]
Methodology:
-
Containment:
-
Carefully transfer the waste material into a designated, chemically compatible, and sealable hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure cap is appropriate.
-
Do not overfill the container; leave at least 10% headspace to allow for potential vapor expansion.
-
Absorb any spills or residues with an inert, non-combustible absorbent material like vermiculite or sand, and place this contaminated material into the same waste container.[1] Do not use combustible absorbents like paper towels or sawdust.
-
-
Labeling:
-
Securely affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The associated hazards: "Reactive," "Corrosive."
-
The EPA Waste Code: "D003."[4]
-
The accumulation start date and your contact information.
-
-
-
Storage and Disposal:
-
Store the sealed container in a designated satellite accumulation area or central hazardous waste storage location. Ensure it is stored away from incompatible materials.[6]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][8]
-
Emergency Procedures
Spill Response:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Containment: If the spill is small and you are trained to handle it, prevent it from spreading.
-
Absorption: Cover the spill with a generous amount of dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal according to Protocol B .[6]
-
Decontamination: Decontaminate the spill area with a basic solution (like sodium bicarbonate solution), followed by a water rinse.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
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A Researcher's Guide to the Safe Handling of 2-Methyl-2H-indazole-7-sulfonyl chloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-2H-indazole-7-sulfonyl chloride. Given the reactive nature of sulfonyl chlorides as a class, this document synthesizes established safety protocols and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Core Hazards
Sulfonyl chlorides are corrosive and highly reactive compounds. The primary hazards stem from their reactivity with nucleophiles, particularly water.
-
Corrosivity : Direct contact can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.
-
Reactivity with Water : Sulfonyl chlorides react exothermically, and sometimes violently, with water, including moisture in the air. This reaction produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.
-
Incompatibility with Bases : Violent reactions can occur with strong bases.
-
Toxic Fume Generation : Decomposition or combustion can produce toxic and irritating gases such as hydrogen chloride and sulfur oxides.[1]
Due to these inherent risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity for safe handling.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following is a step-by-step guide to the essential PPE required when handling this compound.
Eye and Face Protection: The First Line of Defense
Given the severe corrosive nature of sulfonyl chlorides, protecting the eyes and face from splashes is of paramount importance.
-
Primary Protection : Tightly-fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[2]
-
Secondary Protection : A full-face shield must be worn over the safety goggles to protect the entire face from splashes. Standard safety glasses with side shields are insufficient and do not offer adequate protection.[3]
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure, and sulfonyl chlorides can cause severe chemical burns upon contact.[4]
-
Glove Selection : Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of damage, such as tears or pinholes, before use.[2][5]
-
Proper Technique : Practice proper glove removal techniques to avoid contaminating your skin.[5][6] Contaminated gloves should be disposed of as hazardous waste.[3]
Body Protection: Shielding Skin and Clothing
Protecting the skin on the arms, torso, and legs is crucial to prevent accidental contact.
-
Laboratory Coat : A chemical-resistant lab coat or apron is necessary to protect your skin and personal clothing.
-
Enhanced Protection : For larger quantities or when there is an increased risk of splashing, fire/flame-resistant and impervious clothing should be worn.[2] Ensure that the lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection: Mitigating Inhalation Risks
Inhalation of sulfonyl chloride vapors or aerosols can cause severe damage to the respiratory tract.
-
Engineering Controls : All work with this compound must be conducted in a properly functioning and certified chemical fume hood. This is the primary method for controlling inhalation exposure.
-
Supplemental Respiratory Protection : If there is a risk of exceeding exposure limits, or in the event of a spill, appropriate respiratory protection, such as a self-contained breathing apparatus, may be necessary.[7][8]
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: PPE Selection Workflow for Sulfonyl Chloride Handling
Operational and Disposal Plans
Proper operational procedures and waste disposal are as critical as wearing the correct PPE.
Handling and Storage
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Moisture Control : Store in a tightly closed container in a dry and cool place, away from moisture, as it reacts with water.[1]
-
Incompatibilities : Keep away from strong bases, oxidizing agents, and metals.[1]
-
Ignition Sources : Prevent the formation of electrostatic discharge and keep away from open flames or sparks.[1][2]
Spill Management
In the event of a spill:
-
Evacuate the area and ensure proper ventilation.
-
Wear the full complement of PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as sand, dry lime, or soda ash.[1] Do not use combustible materials like sawdust.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[1] Do not use water for cleanup. [1]
Waste Disposal
Contaminated materials and unreacted this compound must be treated as hazardous waste.
-
Neutralization of Small Quantities : For small amounts, a careful neutralization can be performed by trained personnel in a chemical fume hood. Slowly add the sulfonyl chloride to a large volume of a cold, stirred basic solution, such as 5% sodium bicarbonate. This reaction is exothermic and will release fumes.
-
Hazardous Waste Disposal : The neutralized solution, if local regulations permit, may be disposed of down the drain with copious amounts of water. All contaminated materials and larger quantities of the chemical should be placed in a sealed, properly labeled container and disposed of through an approved hazardous waste disposal service.[1]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Reasoning |
| Eye/Face | Tightly-fitting safety goggles and a full-face shield. | Protects against corrosive splashes that can cause severe eye damage. |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to severe chemical burns. |
| Body | Chemical-resistant lab coat or apron. | Protects skin and clothing from accidental splashes. |
| Respiratory | Work within a certified chemical fume hood. | Prevents inhalation of corrosive and toxic vapors. |
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards as a reactive sulfonyl chloride and the diligent application of a multi-faceted safety approach. By adhering to the PPE protocols, operational guidelines, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's specific safety protocols and a qualified safety professional before commencing any work.
References
- Benchchem. (n.d.). Safe Handling and Quenching of Sulfonyl Chlorides.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- ChemicalBook. (2025). SULFONYL CHLORIDE, POLYMER-BOUND Safety Data Sheet.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- CymitQuimica. (2024). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 4-Ethylbenzene-1-sulfonyl chloride Safety Data Sheet.
- International Chemical Safety Cards (ICSCs). (1998). ICSC 0198 - SULPHURYL CHLORIDE.
- CDH Fine Chemical. (n.d.). Benzene Sulphonyl Chloride MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride Safety Data Sheet.
- FUJIFILM Wako. (2024). SAFETY DATA SHEET - Methanesulfonyl Chloride.
- Polsinelli, P. C. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. pppmag.com [pppmag.com]
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- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
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- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

